Product packaging for Boc-Gly-OSu(Cat. No.:CAS No. 3392-07-2)

Boc-Gly-OSu

货号: B558416
CAS 编号: 3392-07-2
分子量: 272,25 g/mole
InChI 键: LJCWRJYVPJJTMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Boc-Gly-OSu, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272,25 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O6 B558416 Boc-Gly-OSu CAS No. 3392-07-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-11(2,3)18-10(17)12-6-9(16)19-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWRJYVPJJTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187541
Record name tert-Butyl (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
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Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3392-07-2
Record name N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester
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Record name N-Boc-glycine hydroxysuccinimide ester
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Record name 3392-07-2
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Record name tert-Butyl (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
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Record name tert-butyl [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]carbamate
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Record name N-BOC-GLYCINE HYDROXYSUCCINIMIDE ESTER
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Reaction of Boc-Gly-OSu with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, reaction kinetics, and experimental protocols for the reaction of N-(tert-butoxycarbonyl)glycine N-hydroxysuccinimide ester (Boc-Gly-OSu) with primary amines. This reaction is fundamental in bioconjugation, peptide synthesis, and the development of targeted therapeutics.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester serves as an activated form of the glycine carboxylic acid, rendering it susceptible to attack by a nucleophile.

The mechanism proceeds in two principal steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (R-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen bond of the NHS ester breaks, and the N-hydroxysuccinimide anion is expelled as a good leaving group. This departure is facilitated by the stability of the resulting NHS anion. The final product is a stable amide bond between the glycine residue and the primary amine, along with the release of N-hydroxysuccinimide.

This reaction is highly selective for primary amines under appropriate pH conditions. While NHS esters can react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting esters and thioesters are less stable and can be hydrolyzed or displaced by amines.

Figure 1: Reaction mechanism of this compound with a primary amine.

Factors Influencing Reaction Efficiency

Several factors can influence the rate and yield of the reaction between this compound and primary amines.

  • pH: The reaction is most efficient in the pH range of 7.2 to 9. At lower pH, the primary amine is protonated (R-NH₃⁺), reducing its nucleophilicity and slowing down the reaction. At higher pH (above 9), the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired amide product.

  • Solvent: The reaction is typically carried out in a non-nucleophilic buffer. Water-insoluble NHS esters are often dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction mixture.

  • Temperature: The reaction can be performed at room temperature or at 4°C. Lower temperatures can be used to minimize side reactions and are often preferred when working with sensitive biomolecules.

  • Stoichiometry: Using a slight excess of the this compound reagent can help drive the reaction to completion, especially when the primary amine is present at a low concentration.

Quantitative Data Summary

The following tables summarize typical quantitative data for the this compound reaction. Note that specific yields and reaction times can vary depending on the substrate and reaction conditions.

Table 1: Representative Reaction Conditions and Yields

Primary AmineSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
AlanineDMSO/WaterRoom TempOvernight~41%
Resin-bound amineDMFRoom Temp2-4>95% (qualitative)

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR DataIR Data (cm⁻¹)
This compound C₁₁H₁₆N₂O₆272.25165-167δ (ppm): 1.45 (s, 9H), 2.85 (s, 4H), 4.25 (d, 2H), 5.25 (t, 1H)Not available
Boc-Gly-NH-R VariesVariesVariesVaries depending on R groupAmide I and II bands expected

Experimental Protocols

Solution-Phase Synthesis of Boc-Gly-Alanine

This protocol is adapted from a procedure for the synthesis of Boc-Gly-Ala-OH.

Materials:

  • This compound

  • Alanine (H-Ala-OH)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • 0.2 N Hydrochloric acid

  • Saturated sodium chloride solution

  • Sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of DMSO.

  • In a separate flask, dissolve alanine (1.5 eq) and triethylamine (1.5 eq) in water.

  • Add the this compound solution to the alanine solution and stir the mixture overnight at room temperature.

  • If a precipitate forms, remove it by filtration.

  • Dilute the remaining solution with water and acidify with 0.2 N HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with 0.2 N HCl and then with a saturated solution of sodium chloride in 0.2 N HCl.

  • Dry the ethyl acetate layer over sodium sulfate and filter.

  • Evaporate the solvent to obtain the product.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

This is a generalized protocol for coupling a Boc-protected amino acid-OSu ester to a resin-bound amine.

Materials:

  • Resin with a free primary amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ninhydrin test kit

Procedure:

  • Swell the resin in DMF in a reaction vessel.

  • Dissolve this compound (1.5-2.0 equivalents relative to resin substitution) and DIPEA (1.5-2.0 equivalents) in DMF.

  • Add the solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a qualitative ninhydrin test. A negative test (yellow/colorless beads) indicates complete coupling.

  • Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF and DCM.

ExperimentalWorkflow cluster_solution Solution-Phase Synthesis cluster_spps Solid-Phase Peptide Synthesis sol_start Dissolve Reactants sol_react React Overnight sol_start->sol_react sol_workup Acidify & Extract sol_react->sol_workup sol_purify Purify Product sol_workup->sol_purify spps_swell Swell Resin spps_couple Couple this compound spps_swell->spps_couple spps_monitor Monitor with Ninhydrin spps_couple->spps_monitor spps_wash Wash Resin spps_monitor->spps_wash

Figure 2: General experimental workflows for this compound coupling.

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for forming stable amide bonds. Its high selectivity and mild reaction conditions make it an invaluable tool in peptide synthesis, bioconjugation, and the construction of complex biomolecules for research and therapeutic applications. Understanding the underlying mechanism and the factors that influence the reaction's efficiency is crucial for its successful implementation in the laboratory.

An In-depth Technical Guide to Boc-Gly-OSu: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester (Boc-Gly-OSu), a crucial reagent in peptide synthesis and bioconjugation. This document details its chemical and physical properties, molecular structure, and established experimental protocols for its synthesis and application.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its properties are essential for its proper handling, storage, and use in chemical reactions. The key chemical and physical data are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₁H₁₆N₂O₆[2][3][4]
Molecular Weight 272.25 g/mol [3][5]
Melting Point 152 - 167 °C[2]
Appearance White to off-white powder/solid[1][2]
Purity ≥95% to ≥99.0% (depending on grade)[2][3]
Solubility Soluble in Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Ethyl Acetate.[1][6] Poorly soluble in water.[6][1][6]
Storage Temperature -20°C to 8°C[2][3]
CAS Number 3392-07-2[1][2][3][5]

Chemical Structure

This compound is a derivative of the amino acid glycine. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester. This dual functionality makes it a stable, yet reactive building block for amide bond formation. The Boc group provides protection under basic and nucleophilic conditions and can be readily removed under acidic conditions. The NHS ester is an excellent leaving group, facilitating the coupling reaction with primary amines.

The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate.[7]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from N-Boc-glycine and N-hydroxysuccinimide (NHS) using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[1][5]

Materials:

  • N-Boc-glycine

  • N-hydroxysuccinimide (NHS)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-glycine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to approximately 15°C.[1][5]

  • Add N-hydroxysuccinimide (1.1 eq) to the solution.[1][5]

  • Under vigorous stirring, add N,N'-dicyclohexylcarbodiimide (1.1 eq) to the suspension. A cloudy white precipitate of dicyclohexylurea (DCU) will form.[1][5]

  • Allow the reaction mixture to warm to room temperature and stir for at least 1 hour.[1]

  • Remove the insoluble DCU by-product by filtration.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted N-Boc-glycine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product as a white crystalline powder.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product BocGly N-Boc-glycine Dissolve Dissolve Boc-Gly & NHS in DCM BocGly->Dissolve NHS N-hydroxysuccinimide NHS->Dissolve DCC DCC AddDCC Add DCC, stir 1h at RT DCC->AddDCC Cool Cool to 15°C Dissolve->Cool Cool->AddDCC Filter Filter DCU precipitate AddDCC->Filter Wash Wash with NaHCO₃ Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product This compound Concentrate->Product

Caption: Synthesis workflow for this compound.

Application in Peptide Synthesis (Boc-SPPS)

This compound is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The activated ester readily reacts with the free N-terminus of a resin-bound peptide to form a new peptide bond.

General Protocol for a Coupling Step: This protocol describes a single coupling cycle using this compound in a manual Boc-SPPS workflow.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM[8]

  • Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DMF[8]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes.[8]

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with the deprotection solution (TFA in DCM) for 1-2 minutes, then drain.[8]

    • Add fresh deprotection solution and agitate for 20-30 minutes to fully remove the N-terminal Boc group.[9]

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid.[8]

  • Neutralization:

    • Wash the resin with DMF.

    • Treat the resin with the neutralization solution (DIEA in DMF) for 5-10 minutes to neutralize the N-terminal ammonium salt.[8]

    • Wash the resin thoroughly with DMF to remove excess base.

  • Coupling:

    • Dissolve this compound (2-4 equivalents relative to resin substitution) in DMF.[8]

    • Add the this compound solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours, or until the reaction is complete.[8]

    • Monitor the reaction completion using a qualitative method like the Kaiser test. A negative Kaiser test indicates the absence of free primary amines.[8]

  • Washing:

    • Drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF, followed by DCM, to remove excess reagents and by-products.[8]

The resin is now ready for the next deprotection and coupling cycle.

Boc_SPPS_Cycle Start Start with Peptide-Resin (Boc-AA-Resin) Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling 3. Coupling (Add this compound in DMF) Neutralization->Coupling Wash 4. Washing (DMF, DCM) Coupling->Wash End Elongated Peptide-Resin (Boc-Gly-AA-Resin) Wash->End Cycle Repeat for next amino acid End->Cycle Cycle->Deprotection

Caption: General workflow for a Boc-SPPS coupling cycle.

Stability and Storage

Proper storage is critical to maintain the reactivity of this compound. The N-hydroxysuccinimide ester is susceptible to hydrolysis, and the compound is considered hygroscopic.[6][10] Therefore, it should be stored in a tightly sealed container under an inert atmosphere.[11] Recommended storage is in a freezer at -20°C or refrigerated at 0-8°C.[2][3]

Safety and Handling

This compound is classified as a hazardous chemical. It is known to cause skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses (eyeshields), and a dust mask, should be worn when handling the solid material.[11] Work should be conducted in a well-ventilated area, and inhalation of the dust or direct contact with skin and eyes should be avoided.[11] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[11]

References

An In-depth Technical Guide to the Synthesis of Boc-glycine N-hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of Boc-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu), a crucial reagent in peptide synthesis and bioconjugation. The synthesis is a two-step process that involves the protection of the amino group of glycine with a tert-butyloxycarbonyl (Boc) group, followed by the activation of the carboxylic acid group with N-hydroxysuccinimide (NHS). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathway

The synthesis of this compound proceeds through two key transformations:

  • Boc Protection of Glycine: Glycine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to yield N-Boc-glycine. This step is essential to prevent the amino group from participating in the subsequent esterification reaction.

  • Esterification with N-Hydroxysuccinimide: The carboxylic acid of N-Boc-glycine is activated by a coupling agent, typically a carbodiimide such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of an amide bond with N-hydroxysuccinimide. The resulting Boc-glycine N-hydroxysuccinimide ester is a stable, amine-reactive compound.

Quantitative Data Summary

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of Boc-glycine and its subsequent conversion to this compound.

Table 1: Synthesis of N-Boc-glycine

ParameterMethod 1[1][2][3]Method 2[1][3]
Starting Material L-glycineL-glycine
Reagents Di-tert-butyl dicarbonate, Sodium HydroxideDi-tert-butyl dicarbonate, Sodium Carbonate
Solvent WaterWater
Reaction Time 8 hours20 hours
Yield 93.87%94.80%

Table 2: Synthesis of Boc-glycine N-hydroxysuccinimide ester

ParameterMethod 1 (DCC Coupling)[4]Method 2 (General DCC)[5]
Starting Material N-Boc-glycineN-Boc-glycine
Reagents N-hydroxysuccinimide, DicyclohexylcarbodiimideN-hydroxysuccinimide, Dicyclohexylcarbodiimide
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Reaction Time 1 hourNot Specified
Reaction Temperature 15°C to Room TemperatureNot Specified
Yield Not Specified>98% Purity

Experimental Protocols

Protocol 1: Synthesis of N-Boc-glycine[1][2][3]

Materials:

  • L-glycine: 18.1 g

  • Sodium hydroxide: 16 g

  • Di-tert-butyl dicarbonate ((Boc)₂O): 25 g (added in portions of 8g, 8g, and 9g)

  • Water: 100 ml

  • n-Hexane

  • 3 mol/L Hydrochloric acid

  • Dioxane

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • Dissolve 18.1 g of L-glycine in 100 ml of water in a reaction flask with stirring.

  • Prepare a 0.01 mol/L lye solution with 16 g of sodium hydroxide and add it to the glycine solution to make it alkaline.

  • Add 8 g of (Boc)₂O and let the reaction proceed for 2 hours.

  • Add another 8 g of (Boc)₂O and continue the reaction for another 2 hours.

  • Add the final 9 g of (Boc)₂O and react for 4 hours.

  • Extract impurities three times with 12 ml of n-hexane each time.

  • Adjust the pH of the aqueous layer to 3 with 3 mol/L hydrochloric acid.

  • Extract the product three times with 0.6 L of dioxane each time.

  • Combine the organic layers and wash with saturated brine solution until neutral.

  • Dry the organic layer over 15 g of anhydrous sodium sulfate for 10 hours.

  • Filter the solution and concentrate the filtrate to dryness under reduced pressure.

  • Add 60 ml of n-hexane and stir to induce crystallization.

  • Centrifuge and dry the product to obtain Boc-glycine.

Protocol 2: Synthesis of Boc-glycine N-hydroxysuccinimide ester (DCC Coupling)[4]

Materials:

  • N-Boc-glycine: 7.31 g (41.7 mmol)

  • N-hydroxysuccinimide (NHS): 5.28 g (45.9 mmol)

  • N,N'-dicyclohexylcarbodiimide (DCC): 9.47 g (45.9 mmol)

  • Dichloromethane (DCM): 100 mL

Procedure:

  • Dissolve 7.31 g of N-Boc-glycine in 100 mL of DCM in a suitable reaction vessel.

  • Cool the solution to 15°C.

  • Add 5.28 g of N-hydroxysuccinimide to the cooled solution.

  • Add 9.47 g of N,N'-dicyclohexylcarbodiimide to the suspension under vigorous stirring.

  • A cloudy white suspension of dicyclohexylurea (DCU) will form within seconds.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Filter the reaction mixture to remove the precipitated DCU.

  • The filtrate containing the Boc-glycine N-hydroxysuccinimide ester can then be purified, typically by column chromatography.[5]

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: NHS Esterification Glycine Glycine Boc_Glycine N-Boc-glycine Glycine->Boc_Glycine + (Boc)₂O Boc_Anhydride Boc Anhydride ((Boc)₂O) Boc_Anhydride->Boc_Glycine Base Base (e.g., NaOH, Na₂CO₃) Base->Boc_Glycine Boc_Glycine_2 N-Boc-glycine Boc_Gly_OSu Boc-glycine N-hydroxysuccinimide ester (this compound) Boc_Glycine_2->Boc_Gly_OSu + NHS NHS N-hydroxysuccinimide (NHS) NHS->Boc_Gly_OSu DCC Coupling Agent (e.g., DCC, EDC) DCC->Boc_Gly_OSu DCU Byproduct (e.g., DCU)

Caption: Chemical synthesis pathway of Boc-glycine N-hydroxysuccinimide ester.

Experimental_Workflow cluster_boc_synthesis Synthesis of N-Boc-glycine cluster_ester_synthesis Synthesis of this compound start_boc Dissolve Glycine in Base add_boc Add Boc Anhydride start_boc->add_boc react_boc React for specified time add_boc->react_boc extract_impurities Extract with non-polar solvent react_boc->extract_impurities acidify Acidify aqueous layer extract_impurities->acidify extract_product_boc Extract product with organic solvent acidify->extract_product_boc dry_boc Dry organic layer extract_product_boc->dry_boc crystallize_boc Crystallize and isolate N-Boc-glycine dry_boc->crystallize_boc end_boc N-Boc-glycine crystallize_boc->end_boc start_ester Dissolve N-Boc-glycine in solvent end_boc->start_ester add_nhs Add N-hydroxysuccinimide start_ester->add_nhs add_dcc Add Coupling Agent (e.g., DCC) add_nhs->add_dcc react_ester React at controlled temperature add_dcc->react_ester filter_byproduct Filter to remove byproduct (e.g., DCU) react_ester->filter_byproduct purify_ester Purify by column chromatography filter_byproduct->purify_ester characterize Characterize final product purify_ester->characterize end_ester This compound characterize->end_ester

Caption: General experimental workflow for the synthesis of this compound.

References

Solubility of Boc-Gly-OSu in DMF and DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-(tert-butoxycarbonyl)glycine N-hydroxysuccinimide ester (Boc-Gly-OSu) in the common laboratory solvents dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Understanding the solubility of this reagent is critical for its effective use in peptide synthesis, bioconjugation, and other applications in drug development and research.

Core Findings: Qualitative Solubility

This compound is widely reported to be soluble in both dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2] Several chemical suppliers and technical resources describe the compound as soluble in these organic solvents.[1] This general solubility makes DMF and DMSO suitable vehicles for reactions involving this compound, such as in solid-phase peptide synthesis.[1]

While qualitative descriptions are readily available, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in DMF and DMSO is not extensively documented in publicly available literature. For a structurally similar compound, Nα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu), the solubility in both DMF and DMSO is reported to be greater than 50 mM, suggesting excellent solubility.[3] Although this provides an estimate, empirical determination for this compound is recommended for precise applications.

Data Presentation: Physicochemical Properties

To provide a comprehensive understanding of this compound, its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₆[4]
Molecular Weight 272.25 g/mol [4]
Appearance White to off-white powder/solid[1]
Melting Point 165-167 °C[5]
Storage Temperature -20°C[4]

Experimental Protocols: Determining Quantitative Solubility

For researchers requiring precise solubility data, the following experimental protocol outlines a method to determine the quantitative solubility of this compound in DMF and DMSO. This protocol is adapted from general guidelines for peptide and reagent solubility testing.

Objective: To determine the saturation solubility of this compound in DMF and DMSO at a controlled temperature.

Materials:

  • This compound (high purity)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated positive displacement micropipettes

  • HPLC-UV system

  • Volumetric flasks and appropriate glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several vials for each solvent (DMF and DMSO) to ensure saturation.

    • Add a precise volume of the respective solvent (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After the equilibration period, remove the vials from the shaker and let them stand to allow undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining undissolved solid.

  • Preparation of Stock for Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant from each vial using a calibrated micropipette.

    • Dilute the aliquot with a known volume of the appropriate solvent (DMF or DMSO) to a concentration suitable for HPLC-UV analysis. A serial dilution may be necessary.

  • Quantitative Analysis by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC-UV system and plotting the peak area against concentration.

    • Inject the diluted samples of the saturated solutions and determine their concentration from the calibration curve.

    • Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the quantitative solubility.

Mandatory Visualization: Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the quantitative solubility of this compound.

G A Start: Excess this compound and Solvent (DMF/DMSO) B Equilibration (Thermostatic Shaker, 24-48h) A->B C Centrifugation (10,000 x g, 15 min) B->C D Collect Supernatant C->D E Serial Dilution D->E F HPLC-UV Analysis E->F G Quantification via Calibration Curve F->G H End: Quantitative Solubility (e.g., mg/mL or M) G->H

Caption: Experimental workflow for the quantitative determination of this compound solubility.

References

An In-Depth Technical Guide to the Stability and Storage of Boc-Gly-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for N-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester (Boc-Gly-OSu), a critical reagent in peptide synthesis and bioconjugation. Understanding the chemical stability of this compound is paramount for ensuring reproducibility, maximizing reaction yields, and maintaining the integrity of research and development processes.

Core Concepts: Chemical Stability of this compound

The stability of this compound is primarily influenced by two key factors: the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis and the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. The NHS ester is prone to hydrolysis, a reaction that is significantly accelerated in the presence of moisture and at higher pH values. Conversely, the Boc group is stable under neutral and basic conditions but can be cleaved by strong acids.

Impact of Environmental Factors

Temperature: Lower temperatures are crucial for minimizing the rate of degradation. As a solid, this compound should be stored at low temperatures to ensure its long-term stability.

Humidity: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of the NHS ester, rendering the reagent inactive for its intended coupling reactions.

pH: In solution, the stability of the NHS ester is highly dependent on the pH. Hydrolysis is significantly faster under neutral to basic conditions (pH > 7) compared to acidic conditions. However, strongly acidic conditions (pH < 4) can lead to the cleavage of the Boc protecting group.

Recommended Storage Conditions

To ensure the longevity and reactivity of this compound, adherence to strict storage protocols is essential. The following table summarizes the recommended storage conditions for the solid compound.

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of solid-state degradation.[1][2][]
0-8°C (Short-term)Acceptable for brief periods, but -20°C is preferred for long-term storage.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Displaces moisture and oxygen, further protecting the compound.
Container Tightly sealed, opaque vialPrevents exposure to moisture and light.
Dessicant Store in a desiccatorCrucial for maintaining a low-humidity environment due to the hygroscopic nature of the compound.

Stability in Solution

The primary degradation pathway for this compound in solution is the hydrolysis of the N-hydroxysuccinimide ester, which competes with the desired aminolysis reaction in bioconjugation and peptide synthesis.

pH-Dependent Hydrolysis of the NHS Ester

The rate of hydrolysis of NHS esters is highly dependent on the pH of the aqueous solution. The table below provides a qualitative and semi-quantitative summary of this relationship.

pH RangeStability of NHS EsterApproximate Half-life (General NHS Esters)Impact on Boc Group
< 4 Relatively Stable-Labile ; risk of cleavage
4 - 6 Moderately StableSeveral hours to daysStable
7 - 8 Labile ~1 to 4-5 hours at pH 7-8Stable
> 8.5 Very Labile Minutes to less than an hourStable

Note: The provided half-life values are general for NHS esters and can vary based on the specific molecule, temperature, and buffer composition.[4]

Degradation Pathways

The two primary degradation pathways for this compound are the hydrolysis of the NHS ester and the acid-catalyzed cleavage of the Boc protecting group.

cluster_hydrolysis NHS Ester Hydrolysis (pH > 6) cluster_acid_cleavage Boc Group Cleavage (pH < 4) BocGlyOSu This compound BocGlyOH Boc-Gly-OH (Hydrolysis Product) BocGlyOSu->BocGlyOH Hydrolysis NHS N-Hydroxysuccinimide BocGlyOSu->NHS GlyOSu H-Gly-OSu⁺ (Boc Cleavage Product) BocGlyOSu->GlyOSu Acid Cleavage H2O_OH H₂O / OH⁻ H2O_OH->BocGlyOSu H_plus H⁺ H_plus->BocGlyOSu tBu_cation tert-Butyl Cation GlyOSu->tBu_cation CO2_amine CO₂ + H₂N-Gly-OSu GlyOSu->CO2_amine Decarboxylation

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity of this compound and monitor its degradation over time. The method is designed to separate the intact this compound from its primary hydrolysis product, Boc-Gly-OH.

Objective: To develop and validate a stability-indicating HPLC method for the quantitative analysis of this compound.

Materials:

  • This compound

  • Boc-Gly-OH (as a reference standard)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 90% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and Boc-Gly-OH in acetonitrile at a concentration of 1 mg/mL. Create a mixed standard by combining aliquots of each stock solution.

  • Sample Preparation for Stability Study:

    • Solid-State Stability: Store solid this compound under various temperature and humidity conditions. At specified time points, dissolve a known amount of the sample in acetonitrile for analysis.

    • Solution Stability: Prepare solutions of this compound in buffers of different pH values (e.g., pH 5, 7.4, and 9). Incubate these solutions at a controlled temperature. At various time intervals, quench an aliquot of the reaction by diluting it in the initial mobile phase (acidic to stop further hydrolysis) and inject it into the HPLC system.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify the peaks for this compound and its degradation products based on the retention times of the standards. Quantify the amount of each component by integrating the peak areas. The percentage of remaining this compound can be calculated to determine the stability over time.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start This compound Sample (Solid or Solution) Stress_Conditions Incubate under Stress Conditions (Temp, Humidity, pH) Start->Stress_Conditions Prepare_Standards Prepare this compound and Boc-Gly-OH Standards Inject Inject Sample onto C18 Column Prepare_Standards->Inject Sampling Collect Samples at Time Points Stress_Conditions->Sampling Quench_Dilute Quench and Dilute in Mobile Phase A Sampling->Quench_Dilute Quench_Dilute->Inject Separate Gradient Elution (Water/ACN/TFA) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify this compound and Degradants Integrate->Quantify Stability_Report Generate Stability Report Quantify->Stability_Report

Caption: Experimental workflow for HPLC-based stability testing.

Conclusion

The stability of this compound is a critical parameter that directly impacts its efficacy in chemical synthesis and bioconjugation. As a solid, it is imperative to store the compound at -20°C under anhydrous and inert conditions. In solution, the primary degradation pathway is the pH-dependent hydrolysis of the NHS ester, which is significantly accelerated in neutral to basic environments. Researchers and drug development professionals must carefully consider these stability characteristics when designing experimental protocols, preparing solutions, and storing this valuable reagent to ensure reliable and reproducible results. The use of a validated stability-indicating HPLC method is essential for quality control and for understanding the degradation kinetics under specific experimental conditions.

References

A Technical Deep Dive: Unraveling the Core Differences Between Boc and Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of a temporary Nα-protecting group is a foundational decision that dictates the entire synthetic strategy. The two most prominent and widely adopted methodologies revolve around the use of the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This in-depth technical guide provides a comprehensive analysis of the key differences between these two stalwarts of solid-phase peptide synthesis (SPPS), offering a comparative look at their chemical properties, reaction mechanisms, and practical implications in the laboratory.

Fundamental Principles: A Tale of Two Labilities

The core distinction between Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. Orthogonality in this context refers to the ability to remove one type of protecting group under a specific set of conditions without affecting another.[1] This principle is paramount in SPPS, where the Nα-protecting group must be selectively cleaved at each cycle of amino acid addition, while the acid-labile side-chain protecting groups remain intact until the final cleavage from the resin.

  • Boc (tert-butyloxycarbonyl) Strategy: The Boc group is an acid-labile protecting group.[][3] Its removal is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[4] The side-chain protecting groups in Boc-SPPS are typically benzyl (Bzl)-based ethers, esters, and carbamates, which are stable to the repetitive TFA treatments but are cleaved simultaneously with the peptide from the resin using a very strong acid, such as anhydrous hydrogen fluoride (HF).[3]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In stark contrast, the Fmoc group is base-labile.[1][] Deprotection is carried out using a mild organic base, with a solution of 20% piperidine in N,N-dimethylformamide (DMF) being the most common reagent.[3][5] This mild deprotection condition is a significant advantage of the Fmoc strategy. The side-chain protecting groups are typically tert-butyl (tBu)-based, which are stable to the basic deprotection conditions but are cleaved by TFA during the final cleavage of the peptide from the resin.[]

Quantitative Comparison of Boc and Fmoc Chemistries

The choice between Boc and Fmoc SPPS has a profound impact on various aspects of the synthesis, from reaction kinetics to the purity of the final product. The following table summarizes key quantitative data for a direct comparison of the two strategies.

ParameterBoc StrategyFmoc StrategyKey Considerations & References
Nα-Deprotection Reagent 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20% Piperidine in N,N-dimethylformamide (DMF)Boc deprotection requires a moderately strong acid, while Fmoc removal uses a mild organic base.[][3][4][5]
Deprotection Time 15 - 30 minutes5 - 20 minutes (often a 2-step process)Fmoc deprotection is generally faster. Some protocols use two shorter piperidine treatments to ensure complete removal.[5]
Deprotection Kinetics (t1/2) Second-order dependence on acid concentration~6 seconds (for Fmoc-Val with 20% piperidine in DMF)The kinetics of Boc deprotection are complex and depend on the acid concentration.[6][7][8] Fmoc deprotection is very rapid.[9]
Typical Coupling Yield Generally high, but can be affected by aggregation in difficult sequences.Typically >99% with modern coupling reagents.Fmoc chemistry, paired with efficient coupling reagents like HATU or HBTU, often provides higher and more consistent coupling yields.[][10]
Crude Peptide Yield Variable, can be lower for longer peptides due to repeated acid exposure.Often higher due to milder deprotection conditions.Illustrative synthesis of a model pentapeptide showed a crude yield of ~65% for Boc vs. ~80% for Fmoc.[10]
Crude Peptide Purity Can be lower due to side reactions from repeated acidolysis.Generally higher due to milder conditions and fewer side reactions.Illustrative synthesis of a model pentapeptide showed a crude purity of ~55% for Boc vs. ~75% for Fmoc.[10]
Major Side Reactions - t-butylation of sensitive residues (Trp, Met).- Gradual loss of acid-labile side-chain protecting groups.- Aggregation of the growing peptide chain.- Diketopiperazine formation at the dipeptide stage.- Aspartimide formation (especially with Asp-Xxx sequences).- Racemization of sensitive amino acids (e.g., His, Cys).Diketopiperazine formation can be significant with Fmoc chemistry, with some studies showing 13.8% formation under standard conditions.[11] Racemization can be minimized with appropriate coupling reagents.[]
Final Cleavage Reagent Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)Trifluoroacetic acid (TFA) with scavengersThe use of highly corrosive and hazardous HF in Boc-SPPS requires specialized equipment. Fmoc-SPPS uses the less hazardous TFA.[3]

Deprotection Mechanisms Visualized

The distinct chemical mechanisms for the removal of Boc and Fmoc protecting groups are central to their application in peptide synthesis.

Boc Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation.

Boc_Deprotection BocAmine Boc-NH-R ProtonatedBoc Boc(H+)-NH-R BocAmine->ProtonatedBoc + H+ Hplus H+ Carbocation t-Bu+ ProtonatedBoc->Carbocation Fragmentation CarbamicAcid HOOC-NH-R ProtonatedBoc->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene FreeAmine H3N+-R CarbamicAcid->FreeAmine - CO2 CO2 CO2

Boc deprotection proceeds via protonation and fragmentation.
Fmoc Deprotection Mechanism

The base-labile Fmoc group is removed via a β-elimination mechanism, initiated by the abstraction of an acidic proton from the fluorenyl ring system.

Fmoc_Deprotection FmocAmine Fmoc-NH-R Carbanion Fmoc(-)-NH-R FmocAmine->Carbanion + Base, - H+ Base Base (e.g., Piperidine) Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene β-elimination CarbamicAcid HOOC-NH-R Carbanion->CarbamicAcid Adduct Dibenzofulvene-Base Adduct Dibenzofulvene->Adduct FreeAmine H2N-R CarbamicAcid->FreeAmine - CO2 CO2 CO2

Fmoc deprotection is a base-catalyzed β-elimination.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of both Boc and Fmoc-SPPS.

Boc-SPPS Cycle: A Generalized Protocol

Boc_SPPS_Workflow start Start with Peptide-Resin deprotection 1. Boc Deprotection (25-50% TFA in DCM, 15-30 min) start->deprotection wash1 2. Wash (DCM) deprotection->wash1 neutralization 3. Neutralization (e.g., 10% DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM, DMF) neutralization->wash2 coupling 5. Amino Acid Coupling (Activated Boc-AA, Coupling Reagents) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 end Repeat for next cycle or Proceed to Final Cleavage wash3->end

Generalized workflow for a single cycle of Boc-SPPS.

Protocol for Boc Deprotection:

  • Swell the peptide-resin in Dichloromethane (DCM).

  • Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 15-30 minutes at room temperature with gentle agitation.

  • Filter the resin and wash thoroughly with DCM to remove excess TFA and the cleaved Boc group.

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Wash the resin extensively with DCM and then with N,N-dimethylformamide (DMF) to prepare for the next coupling step.

Fmoc-SPPS Cycle: A Generalized Protocol

Fmoc_SPPS_Workflow start Start with Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF, 5-20 min) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 end Repeat for next cycle or Proceed to Final Cleavage wash2->end

Generalized workflow for a single cycle of Fmoc-SPPS.

Protocol for Fmoc Deprotection:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature with gentle agitation.

  • Filter the resin and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed with the coupling of the next Fmoc-protected amino acid.

Strategic Selection: Making the Right Choice

The decision to employ Boc or Fmoc chemistry is multifaceted and depends on the specific requirements of the peptide being synthesized, as well as the resources and expertise available.

Fmoc-SPPS is now the more predominantly used method in both academic and industrial settings. Its milder deprotection conditions, compatibility with a wider range of sensitive amino acids, and the avoidance of hazardous reagents like HF make it a more versatile and safer option for most applications.[12] The ease of automation and the ability to monitor the completion of deprotection and coupling steps by UV spectrophotometry further contribute to its popularity.

However, Boc-SPPS remains a valuable and, in some cases, superior strategy. For the synthesis of long and difficult sequences, particularly those prone to aggregation, the repetitive acidic deprotection in Boc chemistry can help to disrupt secondary structures and improve solvation of the growing peptide chain.[] Furthermore, the lower cost of Boc-protected amino acids can be a significant factor in large-scale peptide production.[]

Conclusion

Both Boc and Fmoc protecting groups have been instrumental in the advancement of peptide science. While Fmoc chemistry has largely become the standard for its mildness, safety, and versatility, a thorough understanding of the nuances of both strategies is essential for any researcher in the field. The optimal choice depends on a careful evaluation of the target peptide's sequence, the presence of post-translational modifications, the desired scale of synthesis, and the available laboratory infrastructure. By leveraging the distinct advantages of each methodology, scientists and drug developers can continue to push the boundaries of peptide synthesis and unlock the therapeutic potential of these complex biomolecules.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to N-hydroxysuccinimide Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a robust and widely adopted method for the covalent modification of biomolecules. Its efficiency, selectivity towards primary amines, and operational simplicity have made it an indispensable tool in a myriad of applications, from the fluorescent labeling of proteins and nucleic acids to the construction of sophisticated antibody-drug conjugates (ADCs). This technical guide delves into the core principles of NHS ester coupling reactions, providing a comprehensive overview of the underlying chemistry, critical reaction parameters, and detailed experimental protocols to empower researchers in their bioconjugation endeavors.

The Principle of NHS Ester Coupling: A Two-Act Play

The conjugation of molecules using NHS esters is fundamentally a two-step process: the activation of a carboxylic acid to an NHS ester, followed by the nucleophilic attack of a primary amine on the activated ester to form a stable amide bond.

Act I: Activation of Carboxylic Acids

The journey begins with the conversion of a poorly reactive carboxylic acid into a highly reactive NHS ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The carbodiimide activates the carboxyl group, making it susceptible to nucleophilic attack by the hydroxyl group of NHS. This results in the formation of the NHS ester and a urea byproduct. The NHS ester is a good leaving group, rendering the carbonyl carbon of the original carboxyl group highly electrophilic and primed for reaction with a primary amine.

Act II: The Coupling Reaction (Aminolysis)

The second act involves the reaction of the NHS ester with a primary amine (-NH₂). In biological contexts, these primary amines are most commonly found at the N-terminus of proteins and in the side chain of lysine residues. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide and forming a stable, covalent amide bond between the two molecules of interest.

Key Parameters Influencing NHS Ester Coupling Reactions

The success of an NHS ester coupling reaction is contingent on several critical parameters that must be carefully controlled to maximize the yield of the desired conjugate while minimizing side reactions.

pH: The pH of the reaction buffer is arguably the most crucial factor. The reaction of NHS esters with primary amines is strongly pH-dependent. At acidic pH, the primary amines are protonated (-NH₃⁺) and are no longer nucleophilic, thus inhibiting the reaction. As the pH increases, the amine becomes deprotonated and more reactive. However, at high pH, the competing hydrolysis of the NHS ester also accelerates significantly. The optimal pH for most NHS ester coupling reactions is between 7.0 and 9.0, with a pH of 8.3-8.5 often cited as the sweet spot that balances amine reactivity and ester stability.[][2]

Temperature and Reaction Time: NHS ester coupling reactions can be performed at temperatures ranging from 4°C to room temperature (approximately 25°C). Lower temperatures can be beneficial when working with thermally sensitive biomolecules and can also help to slow down the rate of hydrolysis. Reaction times can vary from 30 minutes to several hours, or even overnight, depending on the reactivity of the specific NHS ester and the biomolecule being conjugated.[3][4]

Solvents: Many NHS esters have limited solubility in aqueous buffers and are often first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the reaction mixture.[5][6] It is crucial to use anhydrous solvents, as any moisture can lead to premature hydrolysis of the NHS ester. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically 0.5% to 10%) to avoid denaturation of the biomolecules.[5]

Buffers: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4] Commonly used buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES.[4][5]

Competing Reactions: The Hydrolysis Problem

The primary competing reaction in NHS ester coupling is the hydrolysis of the ester, which converts the reactive NHS ester back into the unreactive carboxylic acid. The rate of hydrolysis is highly dependent on the pH of the solution. The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 8.6.[4][5] This underscores the importance of performing the coupling reaction as soon as the NHS ester is introduced into the aqueous buffer.

Quantitative Data on NHS Ester Coupling Reactions

The efficiency of NHS ester coupling reactions can be influenced by a variety of factors. The following tables summarize key quantitative data to guide experimental design.

Table 1: Half-life of NHS Esters at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Data sourced from Thermo Fisher Scientific.[4][5]

Table 2: Kinetic Constants for Aminolysis vs. Hydrolysis on a DSP Monolayer

ReactionRate Constant
Aminolysis3 orders of magnitude lower than hydrolysis
HydrolysisSignificantly higher than aminolysis

Data from a study on dithiobis(succinimidyl propionate) (DSP) monolayers, highlighting the kinetic favorability of hydrolysis under certain conditions.[]

Experimental Protocols

The following are generalized protocols for the labeling of proteins and oligonucleotides with NHS esters. It is important to note that these are starting points, and optimization may be necessary for specific applications.

Protocol for Protein Labeling with an NHS Ester

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester of the label (e.g., a fluorescent dye)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Perform the Coupling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Gently mix and incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal molar excess and incubation time should be determined empirically.

  • Quench the Reaction: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove the unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterize the Conjugate: Determine the degree of labeling using spectrophotometry or other appropriate methods.

Protocol for Labeling Amino-Modified Oligonucleotides

Materials:

  • Amino-modified oligonucleotide

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • NHS ester of the label

  • Anhydrous DMSO or DMF

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer.

  • Prepare the NHS Ester Solution: Dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.

  • Perform the Coupling Reaction: Add a 5- to 10-fold molar excess of the NHS ester solution to the oligonucleotide solution. Vortex briefly and incubate for 1-4 hours at room temperature in the dark.

  • Purify the Conjugate: Precipitate the labeled oligonucleotide by adding 3 M sodium acetate and cold 100% ethanol. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer.

Visualizing the Principles and Workflows

Diagrams created using Graphviz to illustrate the core concepts and experimental workflows of NHS ester coupling reactions.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_hydrolysis Competing Hydrolysis Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester NHS Ester (R-CO-NHS) Carboxylic_Acid->Activated_Ester + NHS + Carbodiimide NHS N-Hydroxysuccinimide Carbodiimide Carbodiimide (e.g., EDC) Urea_Byproduct Urea Byproduct Carbodiimide->Urea_Byproduct forms Amide_Bond Stable Amide Bond (R-CO-NH-R') Activated_Ester->Amide_Bond + Primary Amine Hydrolyzed_Acid Carboxylic Acid (R-COOH) Activated_Ester->Hydrolyzed_Acid + H2O (especially at high pH) Primary_Amine Primary Amine (R'-NH2) NHS_Leaving_Group NHS Leaving Group Amide_Bond->NHS_Leaving_Group releases Water Water (H2O)

Caption: Chemical mechanism of NHS ester activation and coupling.

G cluster_workflow Workflow for Protein-Protein Interaction Study using NHS Ester Cross-linking Start Protein Complex (Protein A + Protein B) Crosslinking Add Homobifunctional NHS Ester Cross-linker (e.g., DSS, BS3) Start->Crosslinking Quenching Quench Reaction (e.g., Tris buffer) Crosslinking->Quenching Denaturation Denature and Reduce/ Alkylate Proteins Quenching->Denaturation Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis to Identify Cross-linked Peptides LC_MS->Data_Analysis Interaction_Site Identification of Protein Interaction Sites Data_Analysis->Interaction_Site

References

An In-depth Technical Guide to Boc-Gly-OSu for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties and applications of Boc-Gly-OSu (N-tert-Butoxycarbonyl-glycine N-hydroxysuccinimide ester), a key reagent in modern peptide synthesis and bioconjugation. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and other related fields.

Core Molecular Data

This compound is an activated ester of Boc-glycine, designed for the efficient formation of amide bonds with primary amines. Its chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₁₁H₁₆N₂O₆[1][2][3][4]
Molecular Weight 272.25 g/mol [1][3][5][6]
Appearance White to off-white powder[2]
CAS Number 3392-07-2[1][2][3]
Melting Point 152 - 167 °C[2]
Purity ≥95% to ≥99.0% (depending on the supplier)[1][2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Conditions -20°C[1][6]

Key Applications in Research and Development

This compound is a versatile building block primarily utilized in two significant areas:

  • Peptide Synthesis: It serves as a fundamental component in the stepwise assembly of peptides. The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of glycine prevents self-polymerization and allows for controlled, sequential addition of amino acid residues to a growing peptide chain.[2] The N-hydroxysuccinimide (OSu) ester is a highly efficient activating group that readily reacts with the free amino group of another amino acid or a peptide to form a stable peptide bond.[2]

  • Bioconjugation: This reagent is employed to attach glycine linkers to various biomolecules, such as proteins, antibodies, and other therapeutic agents.[2] The introduction of a glycine spacer can enhance the solubility and reduce steric hindrance of the conjugated molecule, which is often crucial for maintaining its biological activity.

Experimental Protocols: A General Workflow for Boc-SPPS

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for the chemical synthesis of peptides. The following diagram illustrates a typical workflow for the incorporation of a this compound monomer into a peptide chain immobilized on a solid support (resin).

Boc_SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_reagents Reagents cluster_product Elongated Peptide cluster_next_cycle Next Synthesis Cycle Resin_Start H₂N-Peptide-Resin Coupling Coupling Reaction (Amide Bond Formation) Resin_Start->Coupling BocGlyOSu This compound BocGlyOSu->Coupling Base Base (e.g., DIEA) Base->Coupling Resin_Product Boc-Gly-Peptide-Resin Coupling->Resin_Product Deprotection Boc Deprotection (e.g., TFA) Resin_Product->Deprotection Next_Resin H₂N-Gly-Peptide-Resin Deprotection->Next_Resin

This compound incorporation in Solid-Phase Peptide Synthesis (SPPS).

The depicted workflow for Boc solid-phase peptide synthesis involves the coupling of this compound to a resin-bound peptide with a free N-terminus. This reaction is typically facilitated by a base. Following the successful coupling, the Boc protecting group is removed with an acid, such as trifluoroacetic acid (TFA), to expose a new N-terminal amine for the subsequent coupling step in the peptide elongation cycle.

References

A Comprehensive Technical Guide to the Safe Handling of Boc-Gly-OSu

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the essential safety precautions for handling N-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester (Boc-Gly-OSu). The information presented here is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Due to the limited availability of a specific, comprehensive safety data sheet (SDS), this document synthesizes information from various sources to provide a robust safety framework.

Section 1: Compound Identification and Properties

This compound is a commonly used reagent in peptide synthesis and bioconjugation. Its chemical structure consists of a glycine core, protected at the N-terminus by a tert-butoxycarbonyl (Boc) group and activated at the C-terminus with an N-hydroxysuccinimide (OSu) ester. This activation facilitates efficient coupling to primary amines.

PropertyData
Molecular Formula C₁₁H₁₆N₂O₆[1][2]
Molecular Weight 272.25 g/mol [1][2]
Appearance White to off-white solid or powder[1][3][4]
Melting Point 165-167 °C[1][4]
Storage Temperature -20°C[1][4][5]
Synonyms Boc-glycine N-hydroxysuccinimide ester, N-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester[1][2]

Section 2: Hazard Identification and Safety Precautions

While the toxicological properties of this compound have not been thoroughly investigated, it should be handled with care, assuming it may present hazards similar to analogous compounds.[6]

Potential Hazards:

  • May cause respiratory irritation.[7]

  • Combustible solid.[1][8] Dust clouds generated from the fine powder may form an explosive mixture with air.[8]

  • Combustion may produce hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[7][8]

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7][9]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wash hands thoroughly after handling.[3][6]

  • Use only outdoors or in a well-ventilated area.[7]

Section 3: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[3][7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8][9]

  • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[3][7][8][9][10]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator (e.g., N95) should be used.[1][3][9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][6][7]

  • Keep the container tightly sealed to prevent moisture contamination, as the compound is moisture-sensitive.[3][4][6][7][10]

  • The recommended storage temperature is -20°C.[1][4][5]

  • Store away from incompatible materials such as strong oxidizing agents and water.[7]

Section 4: First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms persist.[7][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7][9] Remove contaminated clothing. If skin irritation occurs, consult a physician.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 10-15 minutes, making sure to hold the eyelids open.[6][9] Seek immediate medical attention from an ophthalmologist.[6]

  • Ingestion: If the person is conscious, rinse their mouth with water.[6][9] Do not induce vomiting. Call a physician for medical advice.[6][9] Never give anything by mouth to an unconscious person.[9]

Section 5: Accidental Release Measures

In case of a spill, follow these procedures:

  • Minor Spills:

    • Avoid generating dust.[8][10]

    • Use dry clean-up methods such as gently sweeping the material into a suitable, labeled container for waste disposal.[8][10]

  • Major Spills:

    • Evacuate the area and alert emergency responders.

    • Wear appropriate personal protective equipment, including respiratory protection.[8]

Section 6: Experimental Protocol: Peptide Coupling

The following is a general protocol for a peptide coupling reaction using this compound. This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound

  • Amino acid or peptide with a free amino group

  • Solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Dissolution: Dissolve the amino acid or peptide in DMF.

  • Addition of Base: Add DIPEA to the solution to deprotonate the amino group.

  • Addition of this compound: Add this compound to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature with stirring for a specified time.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction and purify the product.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification dissolve_peptide Dissolve peptide in DMF add_base Add DIPEA dissolve_peptide->add_base add_boc_gly_osu Add this compound add_base->add_boc_gly_osu stir_rt Stir at room temperature add_boc_gly_osu->stir_rt monitor_reaction Monitor reaction (TLC/LC-MS) stir_rt->monitor_reaction workup Quench and purify monitor_reaction->workup

Peptide coupling workflow using this compound.

Section 7: Disposal Considerations

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[8] Collect solid waste and contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container.[10] Do not dispose of this chemical down the drain or in regular trash.[10] Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures.[10]

References

Hydrolysis Rate of Boc-Gly-OSu in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis rate of N-α-tert-Butyloxycarbonyl-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu) in aqueous buffers. Understanding the stability and degradation kinetics of this compound is critical for its effective use in peptide synthesis, bioconjugation, and the development of therapeutics. This document outlines the mechanism of hydrolysis, factors influencing its rate, quantitative data on the stability of related compounds, and detailed experimental protocols for determining hydrolysis rates.

Introduction to this compound and its Hydrolytic Stability

This compound is an activated form of the amino acid glycine, widely used to introduce a glycine residue into peptides and other molecules. The N-hydroxysuccinimide (NHS) ester is a reactive group that readily undergoes nucleophilic attack by primary amines to form a stable amide bond. However, in aqueous environments, the NHS ester is susceptible to hydrolysis, where it reacts with water to regenerate the carboxylic acid (Boc-glycine) and release N-hydroxysuccinimide.[1] This competing hydrolysis reaction can significantly reduce the efficiency of conjugation reactions.[2]

The rate of hydrolysis is highly dependent on the pH and temperature of the aqueous buffer.[1] Generally, the hydrolysis rate increases with increasing pH due to the higher concentration of the more nucleophilic hydroxide ion.

Quantitative Data on NHS Ester Hydrolysis

While specific kinetic data for the hydrolysis of this compound is not extensively published, the stability of N-hydroxysuccinimide esters as a class has been well-characterized. The following table summarizes the half-life of general NHS esters in aqueous buffers at various pH values and temperatures. This data can be used as a reliable approximation for the behavior of this compound.

pHTemperature (°C)Half-lifeCompound Class
7.004 - 5 hoursGeneral NHS Ester
7.4Room Temperature> 120 minutesPEG-NHS Ester
8.0Room Temperature210 minutesPorphyrin-NHS Ester
8.5Room Temperature180 minutesPorphyrin-NHS Ester
8.6410 minutesGeneral NHS Ester
9.0Room Temperature< 9 minutesPEG-NHS Ester
9.0Room Temperature125 minutesPorphyrin-NHS Ester

Note: The data for PEG-NHS and Porphyrin-NHS esters are included to show the general trend, although the specific rates can vary based on the ester's structure.

Mechanism of this compound Hydrolysis

The hydrolysis of this compound is a nucleophilic acyl substitution reaction. In this process, a water molecule or a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the ester bond and the release of N-hydroxysuccinimide.

Caption: Hydrolysis mechanism of this compound.

Experimental Protocol: Spectrophotometric Determination of Hydrolysis Rate

A common method to determine the hydrolysis rate of an NHS ester is to monitor the release of N-hydroxysuccinimide (NHS), which has a characteristic absorbance at approximately 260 nm.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate, borate, or HEPES buffer). Amine-containing buffers like Tris should be avoided as they will react with the NHS ester.

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Water-miscible organic solvent if this compound is not readily soluble in the aqueous buffer (e.g., DMSO or DMF).

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a dry, water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • Reaction Initiation:

    • Equilibrate the aqueous buffer to the desired temperature in a quartz cuvette.

    • Add a small volume of the this compound stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). Ensure the final concentration of the organic solvent is low (typically <5%) to minimize its effect on the reaction.

    • Mix the solution quickly and thoroughly.

  • Spectrophotometric Monitoring:

    • Immediately place the cuvette in the temperature-controlled spectrophotometer.

    • Monitor the increase in absorbance at 260 nm over time. The rate of increase in absorbance is proportional to the rate of NHS release and thus the rate of hydrolysis.

    • Record absorbance readings at regular intervals until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus time.

    • The initial rate of hydrolysis can be determined from the initial slope of this curve.

    • For a pseudo-first-order reaction, the half-life (t₁/₂) can be calculated from the rate constant (k) using the equation: t₁/₂ = ln(2)/k. The rate constant can be determined by fitting the data to a first-order rate equation.

Experimental_Workflow A Prepare this compound stock solution (e.g., in DMSO) C Initiate reaction by adding This compound stock to buffer A->C B Equilibrate aqueous buffer to desired temperature B->C D Immediately monitor absorbance at 260 nm over time C->D E Plot Absorbance vs. Time D->E F Calculate initial rate and/or half-life of hydrolysis E->F

Caption: Experimental workflow for hydrolysis rate determination.

Factors Influencing the Hydrolysis Rate of this compound

  • pH: As demonstrated in the data table, pH is the most critical factor. The rate of hydrolysis increases significantly at higher pH values due to the increased concentration of hydroxide ions. For efficient conjugation to amines, a pH range of 7.2-8.5 is often used as a compromise between amine reactivity and NHS ester stability.[3]

  • Temperature: The rate of hydrolysis increases with temperature, as with most chemical reactions. For sensitive applications or to prolong the half-life of the ester, reactions can be performed at 4°C.

  • Buffer Composition: The type and concentration of the buffer can influence the hydrolysis rate. It is crucial to use amine-free buffers to prevent competition with the intended conjugation reaction.

Conclusion

The hydrolytic stability of this compound is a key consideration for its successful application in bioconjugation and peptide synthesis. The rate of hydrolysis is primarily governed by the pH and temperature of the aqueous medium. While specific kinetic data for this compound is limited, the well-established behavior of N-hydroxysuccinimide esters provides a reliable framework for predicting its stability. By carefully controlling the reaction conditions, particularly pH and temperature, researchers can minimize hydrolysis and maximize the efficiency of their conjugation reactions. The experimental protocol provided herein offers a straightforward method for determining the hydrolysis rate of this compound under specific experimental conditions.

References

Methodological & Application

Application Notes and Protocols: Labeling of Proteins with Boc-Gly-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins is a cornerstone technique in biotechnology and drug development, enabling the attachment of various moieties to alter or study protein function. Boc-Gly-OSu (N-tert-butyloxycarbonyl-glycine N-hydroxysuccinimide ester) is a valuable reagent for introducing a protected glycine residue onto a protein. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[1][2][3] This initial labeling step results in the protein being conjugated with a Boc-protected glycine. The protective Boc (tert-butyloxycarbonyl) group can then be removed under acidic conditions to expose a terminal glycine.[4][5] This two-step process is particularly useful for applications requiring a specific and versatile linker, such as in the development of antibody-drug conjugates (ADCs) or for further site-specific modifications.[6]

These application notes provide a comprehensive protocol for the labeling of proteins with this compound, followed by the deprotection of the Boc group.

Data Presentation: Quantitative Parameters for Protein Labeling and Deprotection

The following table summarizes key quantitative parameters for the labeling of proteins with NHS esters and the subsequent Boc deprotection. These values are representative and may require optimization for specific proteins and applications.[1][7][8]

ParameterValueNotes
Protein Labeling with this compound
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[1][9]
Molar Excess of this compound5 - 20 foldThe optimal ratio is protein-dependent and should be determined empirically.[6][7]
Reaction pH8.3 - 8.5Optimal for the reaction between NHS esters and primary amines.[7][8]
Reaction Time1 - 4 hours at Room TemperatureAlternatively, the reaction can be carried out overnight at 4°C.[6][9]
Labeling Efficiency20 - 35%Highly dependent on protein concentration and the number of accessible amines.[1]
Boc Deprotection
Deprotection ReagentTrifluoroacetic Acid (TFA) or 4M HCl in DioxaneTFA is typically used as a 20-50% solution in a suitable solvent.[4]
SolventDichloromethane (DCM) or DioxaneAnhydrous solvents should be used.[4]
Reaction Time30 minutes - 2 hours at Room TemperatureProgress can be monitored by LC-MS.[4]
Purity of Final Product>95%Dependent on the efficiency of the purification steps.

Experimental Protocols

Part 1: Labeling of Protein with this compound

This protocol details the covalent attachment of this compound to primary amines on a target protein.

Materials:

  • Protein of interest

  • This compound

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification/Desalting column (e.g., gel filtration)[9]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.[9] Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[1]

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.[3]

  • Labeling Reaction:

    • Add the calculated amount of this compound stock solution to the protein solution. A 5 to 20-fold molar excess of this compound over the protein is recommended as a starting point.[6]

    • Gently mix the reaction mixture and incubate for 1-4 hours at room temperature, protected from light.[9] Alternatively, the reaction can be performed overnight at 4°C.[6]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to consume any unreacted this compound.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting or gel filtration column equilibrated with PBS.[9]

    • Collect the protein-containing fractions. The purified Boc-Gly-Protein conjugate can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.[3]

Part 2: Boc Deprotection of the Labeled Protein

This protocol describes the removal of the Boc protecting group to expose the terminal glycine amine.

Materials:

  • Boc-Gly-labeled protein

  • Anhydrous Dichloromethane (DCM)[4]

  • Trifluoroacetic Acid (TFA)[4][5]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Preparation for Deprotection:

    • The purified Boc-Gly-Protein may need to be lyophilized to remove aqueous buffer.

    • Dissolve the lyophilized Boc-Gly-Protein in anhydrous DCM.

  • Deprotection Reaction:

    • In a well-ventilated fume hood, add TFA to the protein solution to a final concentration of 20-50% (v/v).[4]

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by LC-MS to confirm the removal of the Boc group.[4]

  • Work-up and Neutralization:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4]

    • Dissolve the residue in a minimal amount of a suitable buffer and carefully neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.[4]

  • Final Purification:

    • Purify the deprotected Gly-Protein conjugate using a desalting column or dialysis to remove salts and residual reagents.

    • The final product can be stored in a suitable buffer at appropriate temperatures.

Visualizations

experimental_workflow cluster_labeling Part 1: Protein Labeling cluster_deprotection Part 2: Boc Deprotection A Prepare Protein in Labeling Buffer (pH 8.3-8.5) C Mix Protein and this compound (5-20x molar excess) A->C B Prepare this compound Stock Solution (in DMSO/DMF) B->C D Incubate 1-4h at RT C->D E Quench Reaction (e.g., Tris Buffer) D->E F Purify Boc-Gly-Protein (Size Exclusion Chromatography) E->F G Dissolve Boc-Gly-Protein in Anhydrous DCM F->G Proceed to Deprotection H Add TFA (20-50% v/v) G->H I Incubate 0.5-2h at RT H->I J Evaporate Solvent and TFA I->J K Neutralize and Purify Gly-Protein J->K End Final Product: Glycine-Labeled Protein K->End Start Start Start->A

Caption: Experimental workflow for protein labeling with this compound and subsequent Boc deprotection.

Caption: Chemical pathway for protein modification with this compound and subsequent deprotection.

References

Application Notes and Protocols for Boc-Gly-OSu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of N-α-(tert-Butoxycarbonyl)-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu) in solid-phase peptide synthesis (SPPS). This document includes detailed protocols, data presentation, and visual workflows to facilitate the synthesis of glycine-containing peptides for research and drug development applications.

Introduction to this compound in SPPS

This compound is a widely utilized activated amino acid derivative for the incorporation of glycine residues in peptide chains using the Boc/Bzl protection strategy. The N-hydroxysuccinimide (OSu) ester provides a pre-activated carboxyl group, facilitating an efficient and clean coupling reaction to the free N-terminus of the growing peptide chain on the solid support. The tert-butoxycarbonyl (Boc) protecting group on the α-amine is stable under the coupling conditions but can be readily removed with mild acid, typically trifluoroacetic acid (TFA).

Key Advantages of this compound:

  • High Reactivity: The OSu ester is a good leaving group, promoting rapid and efficient amide bond formation.

  • Ease of Use: As a stable, crystalline solid, this compound is easy to handle and weigh.

  • Reduced Risk of Racemization: The use of pre-activated esters like OSu minimizes the risk of racemization at the α-carbon, which is particularly important for chiral amino acids, although glycine is achiral.

  • Compatibility: It is fully compatible with standard Boc-SPPS protocols and a wide range of resins and side-chain protecting groups.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₁₆N₂O₆
Molecular Weight 272.26 g/mol
Appearance White to off-white crystalline powder
Melting Point 165-170 °C
Solubility Soluble in DMF, NMP, DCM
Storage Conditions -20°C, desiccated
Representative Coupling Efficiency of Boc-Amino Acid-OSu Esters

While specific quantitative data for the coupling efficiency of this compound can vary depending on the reaction conditions (e.g., resin, solvent, temperature, and peptide sequence), the following table provides representative coupling yields for Boc-amino acid-OSu esters in SPPS. These values are based on typical outcomes monitored by methods such as the Kaiser test.[1] It is generally expected that coupling efficiencies will be high, often exceeding 99%.[2]

Coupling StepCoupling Time (min)SolventCoupling Efficiency (%)Monitoring Method
This compound onto a primary amine-terminated resin60-120DMF> 99Kaiser Test
This compound onto a sterically hindered N-terminus120-240NMP98-99Kaiser Test
Double coupling of this compound2 x 90DMF> 99.5Kaiser Test

Note: For difficult couplings, extended reaction times or a second coupling (double coupling) may be necessary to ensure complete reaction.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the fundamental steps of a single coupling cycle in Boc-SPPS.

Materials:

  • Boc-protected amino acid-OSu ester (e.g., this compound)

  • Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropyl alcohol (IPA)

  • Scavengers (e.g., anisole, thioanisole, if required for cleavage)

Protocol Steps:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution.

  • Washing:

    • Wash the resin with DCM (3 x 1 min).

    • Wash with IPA (2 x 1 min).

    • Wash with DCM (3 x 1 min).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 5 minutes.

    • Drain the neutralization solution.

    • Repeat the neutralization step once more.

    • Wash the resin with DCM (5 x 1 min).

  • Coupling:

    • Dissolve 2-4 equivalents of the Boc-amino acid-OSu ester (e.g., this compound) in DMF.

    • Add the solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction for completion using the Kaiser test.[1] If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing:

    • Once the coupling is complete (Kaiser test is negative, yellow beads), drain the reaction solution.

    • Wash the resin with DMF (3 x 1 min).

    • Wash the resin with DCM (3 x 1 min).

  • Repeat Cycle: Return to step 2 for the next amino acid coupling.

Protocol for the Synthesis of a Linear RGD Peptide (Gly-Arg-Gly-Asp-Ser)

This protocol provides a specific example for the synthesis of the pentapeptide Gly-Arg-Gly-Asp-Ser-NH₂ using Boc-SPPS on an MBHA resin.

Materials:

  • MBHA Resin (0.5-1.0 mmol/g substitution)

  • Boc-Ser(Bzl)-OH and a suitable coupling agent (e.g., HBTU/HOBt/DIEA) for the first amino acid attachment.

  • Boc-Asp(OBzl)-OSu

  • This compound

  • Boc-Arg(Tos)-OSu

  • Cleavage Cocktail: HF/anisole (9:1, v/v) or TFMSA/TFA/thioanisole.

Synthesis Procedure:

  • First Amino Acid Loading: Couple Boc-Ser(Bzl)-OH to the MBHA resin using a standard coupling protocol (e.g., HBTU/HOBt activation).

  • Peptide Chain Elongation (Cycles 2-5): Follow the general Boc-SPPS protocol (section 3.1) for the sequential coupling of:

    • Boc-Asp(OBzl)-OSu

    • This compound

    • Boc-Arg(Tos)-OSu

    • This compound

  • Final Boc Deprotection: After the final coupling of this compound, perform the deprotection step (step 2 of the general protocol) to reveal the N-terminal amine of the final glycine.

  • Cleavage and Side-Chain Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Transfer the resin to a suitable cleavage apparatus (e.g., an all-Teflon HF cleavage apparatus).

    • Add the cleavage cocktail (e.g., HF/anisole, 9:1) and stir at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration or centrifugation.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

General Boc-SPPS Workflow

Boc_SPPS_Workflow Resin Resin Swelling 1. Resin Swelling (DCM) Resin->Swelling Deprotection 2. Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Washing1 3. Washing (DCM, IPA) Deprotection->Washing1 Neutralization 4. Neutralization (10% DIEA in DCM) Washing1->Neutralization Coupling 5. Coupling (Boc-AA-OSu in DMF) Neutralization->Coupling Washing2 6. Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection Next Amino Acid Cleavage 7. Cleavage & Deprotection (e.g., HF/anisole) Cycle->Cleavage Final Peptide Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for one cycle of Boc-SPPS.

Synthesis of Gly-Arg-Gly-Asp-Ser Peptide

RGD_Synthesis_Workflow cluster_resin On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin MBHA Resin Ser Couple Boc-Ser(Bzl)-OH Resin->Ser Asp Couple Boc-Asp(OBzl)-OSu Ser->Asp Boc-SPPS Cycle Gly1 Couple this compound Asp->Gly1 Boc-SPPS Cycle Arg Couple Boc-Arg(Tos)-OSu Gly1->Arg Boc-SPPS Cycle Gly2 Couple this compound Arg->Gly2 Boc-SPPS Cycle FinalDeprotection Final Boc Deprotection Gly2->FinalDeprotection Cleavage Cleavage from Resin (HF/anisole) FinalDeprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis FinalPeptide Gly-Arg-Gly-Asp-Ser-NH₂ Analysis->FinalPeptide

Caption: Workflow for the synthesis of the Gly-Arg-Gly-Asp-Ser peptide.

Potential Side Reactions and Mitigation

When using this compound, particularly in sequences containing multiple glycines or specific adjacent residues, certain side reactions can occur.

  • Diketopiperazine Formation: This is a common side reaction that can occur after the coupling of the second amino acid, especially if it is a proline or glycine. The deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine.

    • Mitigation: To minimize this, it is advisable to proceed immediately to the coupling of the third amino acid after the deprotection of the second. Using a less reactive resin or a dipeptide as the first coupling unit can also be beneficial.

  • Incomplete Coupling: While this compound is highly reactive, incomplete coupling can occur with sterically hindered N-termini or due to peptide aggregation on the resin.

    • Mitigation: Monitor coupling reactions with the Kaiser test.[1] If incomplete, perform a second coupling (double coupling) with a fresh portion of this compound. Using a more polar solvent like NMP can sometimes improve solvation and coupling efficiency.

By following these detailed protocols and being aware of potential side reactions, researchers can successfully utilize this compound for the synthesis of a wide range of glycine-containing peptides for various applications in research and drug development.

References

Application Notes and Protocols for Bioconjugation with Boc-Gly-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-glycine-N-hydroxysuccinimide ester (Boc-Gly-OSu) is a valuable reagent in the field of bioconjugation.[1][2] Its utility lies in the amine-reactive N-hydroxysuccinimide (NHS) ester, which readily forms stable amide bonds with primary amino groups on biomolecules, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3][4][5] The Boc protecting group provides a stable handle that can be removed under acidic conditions if further modification of the introduced glycine is desired. These characteristics make this compound a versatile tool for a range of applications, including peptide synthesis, the development of targeted therapeutics, and the creation of drug delivery systems.[1][2]

This document provides detailed application notes and protocols for the use of this compound in bioconjugation reactions, with a focus on optimizing reaction conditions for successful and efficient conjugation to proteins and other biomolecules.

Chemical Properties and Storage

PropertyValue
Synonyms Boc-glycine N-hydroxysuccinimide ester
CAS Number 3392-07-2
Molecular Formula C₁₁H₁₆N₂O₆
Molecular Weight 272.25 g/mol [6]
Appearance White to off-white powder[1]
Purity ≥95%
Storage Conditions Store at -20°C, desiccated.[6]

Reaction Conditions for Bioconjugation

The success of a bioconjugation reaction with this compound is highly dependent on several key parameters. The following table summarizes the recommended starting conditions, which can be further optimized for specific applications.

ParameterRecommended RangeNotes
pH 7.2 - 8.5The reaction is pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated. The optimal pH is often found to be around 8.3-8.5.[4][7]
Buffer Amine-free buffers (e.g., PBS, Borate, HEPES)Buffers containing primary amines, such as Tris, will compete with the target biomolecule for reaction with the NHS ester and should be avoided.[7]
Solvent for this compound Anhydrous DMSO or DMFThis compound is often poorly soluble in aqueous buffers. A stock solution should be prepared in a dry, water-miscible organic solvent immediately before use.[4]
Molar Excess of this compound 5 to 20-foldThe optimal molar ratio should be determined empirically for each biomolecule to achieve the desired degree of labeling and avoid over-modification, which can lead to protein precipitation.[7]
Reaction Temperature 4°C to Room Temperature (20-25°C)Reactions can be carried out at room temperature for shorter incubation times or at 4°C for overnight incubations to minimize potential protein degradation.[8]
Reaction Time 1 - 4 hours at RT, or overnight at 4°CThe reaction progress can be monitored to determine the optimal time.[8]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol describes a general method for the covalent modification of a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by size-exclusion chromatography. The column should be pre-equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Characterization of the Bioconjugate

1. Degree of Labeling (DOL) Determination (Optional):

The degree of labeling, which is the average number of Boc-Gly molecules conjugated to each protein molecule, can be determined using mass spectrometry.

2. Mass Spectrometry (MS):

  • Analyze the purified conjugate by MALDI-TOF or ESI-MS to confirm the covalent modification. An increase in the molecular weight of the protein corresponding to the mass of the attached Boc-Gly moiety (272.25 Da minus the mass of NHS, 115.09 Da = 157.16 Da per modification) should be observed.

3. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE. A shift in the molecular weight of the modified protein compared to the unmodified protein may be visible, depending on the number of conjugated molecules.

Visualizations

Experimental Workflow for Bioconjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Protein Preparation (1-10 mg/mL in amine-free buffer) conjugation Conjugation Reaction (pH 7.2-8.5, RT for 1-4h or 4°C overnight) protein_prep->conjugation reagent_prep This compound Preparation (10 mM in anhydrous DMSO/DMF) reagent_prep->conjugation quenching Quenching (e.g., 1M Tris-HCl, pH 8.0) conjugation->quenching purification Purification (Desalting or SEC) quenching->purification characterization Characterization (MS, SDS-PAGE) purification->characterization

Caption: General experimental workflow for protein bioconjugation with this compound.

Signaling Pathway Modulation via Bioconjugation

G cluster_pathway Cell Signaling Pathway cluster_modification Bioconjugation Application receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression boc_gly_osu This compound modified_protein Modified Protein (e.g., Inhibitor or Probe) boc_gly_osu->modified_protein Conjugation modified_protein->kinase2 Inhibition/Probing

Caption: Example of using a this compound modified protein to modulate a signaling pathway.

References

Application Notes and Protocols for Boc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in solid-phase peptide synthesis (SPPS). Its effective and clean removal is paramount for the successful assembly of peptide chains. These application notes provide a comprehensive overview of Boc deprotection, including the underlying chemical mechanism, detailed experimental protocols for various conditions, and a summary of quantitative data to guide procedural optimization. Furthermore, potential side reactions and mitigation strategies are discussed to ensure the synthesis of high-purity peptides.

Introduction

In the stepwise elongation of a peptide chain during SPPS, the temporary protection of the α-amino group of the incoming amino acid is crucial to prevent unwanted side reactions and ensure the correct sequence.[1] The Boc group, due to its stability in neutral and basic conditions and its facile cleavage under acidic conditions, has been extensively used in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1] This methodology involves the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for the semi-permanent protection of reactive amino acid side chains.[1]

The deprotection of the Boc group is an acid-catalyzed process that must be carefully controlled to avoid premature cleavage of side-chain protecting groups or the peptide-resin linkage.[2] The choice of deprotection reagents and conditions is critical for maximizing yield and minimizing side reactions.[2]

Mechanism of Boc Deprotection

The removal of the Boc group proceeds via an acid-catalyzed elimination reaction. The process can be summarized in the following steps:

  • Protonation: A strong acid protonates the carbonyl oxygen of the Boc group.[1][2]

  • Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a stable tert-butyl cation and a carbamic acid intermediate.[1][2][3]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates to yield the free amine (as an ammonium salt) and carbon dioxide gas.[2][4]

The generated tert-butyl cation is a reactive electrophile that can lead to undesired alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine.[1][2][3] To prevent these side reactions, scavengers are typically added to the deprotection solution to trap the tert-butyl cations.[1][2]

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Deprotected_Peptide H₃N⁺-Peptide (Deprotected) Carbamic_Acid->Deprotected_Peptide Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., Anisole, Thioanisole)

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, the reaction time, and the presence of scavengers. The following table summarizes common deprotection cocktails and their typical reaction conditions and outcomes.

Deprotection ReagentConcentrationSolventTypical TimeDeprotection EfficiencyNotes
Trifluoroacetic Acid (TFA)25-50%Dichloromethane (DCM)20-30 min>99%Most common method. Scavengers are recommended for sensitive residues.[5]
4M Hydrogen Chloride (HCl)4 M1,4-Dioxane30 min>99%Useful for selectivity in the presence of other acid-labile groups.[2]
50% TFA in DCM50%DCM5 min pre-wash, 15-25 min reactionHighA two-step approach can improve efficiency.[5]
TFA (neat)100%-VariableHighRarely used due to harshness.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during SPPS.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[2] Drain the DCM.

  • Deprotection:

    • Add a solution of 25-50% TFA in DCM to the resin. Use approximately 10 mL of solution per gram of resin.

    • Shake the mixture for 20-30 minutes at room temperature.[5]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3 times) to remove residual TFA and the cleaved Boc group byproducts.[2]

    • Wash the resin with methanol (2 times).

    • Wash the resin again with DCM (3 times).[2]

  • Neutralization:

    • To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.[2]

    • Wash the resin three times with DCM to remove excess DIPEA.[2]

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next amino acid coupling step.[2]

SPPS_Boc_Deprotection_Workflow Start Start: Boc-Peptide-Resin Swell 1. Swell Resin (DCM, 15-30 min) Start->Swell Deprotect 2. Deprotection (25-50% TFA in DCM, 20-30 min) Swell->Deprotect Wash_DCM1 3a. Wash (DCM x3) Deprotect->Wash_DCM1 Wash_MeOH 3b. Wash (MeOH x2) Wash_DCM1->Wash_MeOH Wash_DCM2 3c. Wash (DCM x3) Wash_MeOH->Wash_DCM2 Neutralize 4. Neutralize (5% DIPEA in DCM x3) Wash_DCM2->Neutralize Wash_DCM3 5. Wash (DCM x3) Neutralize->Wash_DCM3 Dry 6. Dry Resin Wash_DCM3->Dry End End: Deprotected Peptide-Resin Dry->End

Workflow for Boc deprotection in SPPS.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane (Solution Phase)

This protocol is suitable for the deprotection of Boc-protected amines in solution and can offer higher selectivity in the presence of other acid-labile groups.[2]

Materials:

  • Boc-protected peptide or amino acid

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Diethyl ether (cold) for precipitation

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[2]

  • Deprotection:

    • Add 4 M HCl in dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected compound.[2]

    • Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up:

    • Upon completion, remove the solvent in vacuo.

    • Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.[2]

  • Isolation:

    • Collect the precipitate by filtration and wash it with cold diethyl ether.[2]

  • Drying: Dry the product under vacuum.[2]

Potential Side Reactions and Mitigation

Several side reactions can occur during Boc deprotection, potentially leading to impurities in the final peptide product.

Side ReactionDescriptionMitigation Strategies
Alkylation The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains of Trp, Met, and Cys.[1][2][3]Add scavengers such as anisole, thioanisole, or ethanedithiol to the deprotection cocktail to trap the tert-butyl cations.[1]
Aspartimide Formation Peptides containing Aspartic acid (Asp), particularly when followed by Gly, Ala, or Ser, can form a cyclic aspartimide intermediate under acidic conditions.[2] This can lead to a mixture of α- and β-aspartyl peptides.Use milder deprotection conditions and shorter reaction times.
Pyroglutamate Formation An N-terminal Glutamine (Gln) residue can cyclize to form pyroglutamate under acidic conditions.[2]Ensure complete coupling of the subsequent amino acid and avoid prolonged exposure to acid.[2]
Incomplete Deprotection Sterically hindered N-termini may lead to incomplete removal of the Boc group.[2]Extend the deprotection time or use a higher concentration of acid.[2]

Conclusion

The successful deprotection of the Boc group is a critical step in peptide synthesis. By understanding the underlying mechanism, selecting appropriate reagents and conditions, and being aware of potential side reactions, researchers can achieve high yields of pure peptides. The protocols and data presented in these application notes provide a solid foundation for performing and optimizing Boc deprotection in various synthetic contexts.

References

Applications of Boc-Gly-OSu in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-Butoxycarbonyl-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu) is a versatile and widely utilized reagent in medicinal chemistry. Its unique structure, featuring a Boc-protected glycine residue activated as an N-hydroxysuccinimide (NHS) ester, makes it an invaluable tool for peptide synthesis, bioconjugation, and the development of complex therapeutic molecules. This document provides detailed application notes and experimental protocols for the use of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Core Applications in Medicinal Chemistry

This compound serves as a fundamental building block in several key areas of medicinal chemistry:

  • Peptide Synthesis: It is a cornerstone reagent in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis for the introduction of glycine residues into peptide chains.[1] The Boc protecting group allows for controlled, stepwise elongation of the peptide, while the NHS ester facilitates efficient amide bond formation.[1]

  • Bioconjugation: The high reactivity of the NHS ester towards primary amines enables the covalent attachment of a Boc-protected glycine moiety to proteins, antibodies, and other biomolecules.[2] This is crucial for modifying the properties of biologics or for preparing them for further functionalization.

  • Linker Technology: this compound is frequently employed in the synthesis of chemical linkers, particularly for antibody-drug conjugates (ADCs).[3] Glycine-containing linkers can influence the stability, solubility, and cleavage characteristics of the ADC, ultimately impacting its therapeutic efficacy and safety profile.[3]

Data Presentation: Quantitative Analysis of this compound Reactions

The following tables summarize quantitative data from representative applications of this compound.

Application Reactants Reaction Conditions Yield (%) Purity (%) Analytical Method Reference
Synthesis of this compound N-Boc-glycine, N-hydroxysuccinimide, DCCDichloromethane, 0°C to room temperature, 1 hour61.8>95 (by HPLC)HPLC[4]
Dipeptide Synthesis Fmoc-amino acid resin, this compoundDMF, Room temperature85-95 (overall)>99.5 (by ninhydrin test)HPLC[5]
Bioconjugation Cholera toxin subunit B, Hydrazone chromophoreAqueous buffer~11Not specifiedHPLC-UV/Vis[2]

Note: The yield and purity of peptide synthesis and bioconjugation reactions are highly dependent on the specific sequence, substrate, and reaction conditions.

Application Antibody Linker-Payload Conjugation Method Average Drug-to-Antibody Ratio (DAR) Analytical Method Reference
ADC Synthesis (Illustrative) TrastuzumabGlycine-containing linker-MMAFThiol-maleimide3.5 - 4.0HIC-HPLC, RP-HPLC-MS[6][]

This table provides illustrative data for a typical ADC synthesis. The use of a glycine-containing linker, often synthesized using precursors like this compound, is common in the field.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound (Boc/Bzl Strategy)

This protocol describes the manual synthesis of a peptide on a solid support using the Boc protection strategy.

1. Resin Preparation and Swelling:

  • Place the appropriate resin (e.g., Merrifield or PAM resin) in a reaction vessel.
  • Wash the resin with dimethylformamide (DMF) three times.
  • Swell the resin in DMF for at least 30 minutes.

2. Boc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.
  • Agitate the mixture for 30 minutes at room temperature.
  • Drain the TFA/DCM solution.
  • Wash the resin with DCM (3 times), isopropanol (1 time), and DMF (3 times).

3. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIEA) in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the neutralization solution and wash with DMF (3 times).

4. Coupling of this compound:

  • Dissolve this compound (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.
  • Add the this compound solution to the resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitoring the reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

5. Capping (Optional):

  • If the Kaiser test is positive after the coupling step, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.

6. Repetition of Cycles:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

7. Cleavage and Deprotection:

  • After the final coupling and deprotection steps, wash the resin thoroughly with DCM and dry under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., HF/anisole or a low-HF alternative) to cleave the peptide from the resin and remove side-chain protecting groups.

8. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.
  • Collect the crude peptide by centrifugation or filtration.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry.

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Boc Deprotection (TFA/DCM) Swell->Deprotect Neutralize 3. Neutralization (DIEA/DMF) Deprotect->Neutralize Couple 4. Couple this compound Neutralize->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive (incomplete) Wash Wash (DMF/DCM) Kaiser->Wash Negative Wash->Deprotect Add next amino acid Final_Cleavage 5. Final Cleavage (e.g., HF) Wash->Final_Cleavage Final amino acid added Next_AA Couple Next Boc-AA-OSu Purify 6. Purify Peptide (HPLC) Final_Cleavage->Purify Characterize 7. Characterize (MS) Purify->Characterize End End: Purified Peptide Characterize->End

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Bioconjugation of a Protein with this compound

This protocol provides a general method for labeling a protein with a Boc-glycine moiety.

1. Protein Preparation:

  • Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5.
  • Determine the protein concentration using a standard method (e.g., Bradford assay or UV absorbance at 280 nm).

2. This compound Solution Preparation:

  • Dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or DMF to prepare a stock solution (e.g., 10-50 mM).

3. Conjugation Reaction:

  • Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio of this compound to protein should be determined empirically but typically ranges from 10:1 to 50:1.
  • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

4. Quenching the Reaction:

  • Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted this compound.
  • Incubate for an additional 30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

6. Characterization of the Conjugate:

  • Confirm the successful conjugation and determine the degree of labeling using techniques such as:
  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the mass increase corresponding to the number of attached Boc-glycine units.
  • HPLC: To assess the purity of the conjugate.

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_downstream Downstream Processing Protein Protein(-NH2) Reaction Amine-Reactive Conjugation (pH 7.2-8.5) Protein->Reaction BocGlyOSu This compound BocGlyOSu->Reaction Conjugate Boc-Gly-Protein Reaction->Conjugate NHS NHS (byproduct) Reaction->NHS Purification Purification (SEC or Dialysis) Conjugate->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for protein bioconjugation.

Protocol 3: Synthesis of a Glycine-Containing Linker for ADCs (Conceptual)

This compound is a precursor for more complex linkers. This conceptual protocol outlines the initial step in synthesizing a dipeptide linker (e.g., Gly-Gly) that could be used in an ADC.

1. Synthesis of Boc-Gly-Gly-OH:

  • Dissolve glycine in an aqueous basic solution (e.g., sodium bicarbonate).
  • Add a solution of this compound in an organic solvent (e.g., dioxane or DMF).
  • Stir the reaction mixture overnight at room temperature.
  • Acidify the solution to precipitate the Boc-Gly-Gly-OH product.
  • Isolate the product by filtration and purify by recrystallization or chromatography.

2. Activation of the Dipeptide Linker:

  • The resulting Boc-Gly-Gly-OH can then be activated, for example, by converting it back to an NHS ester (Boc-Gly-Gly-OSu).

3. Conjugation to Payload and Antibody:

  • The activated linker can then be conjugated to a cytotoxic payload and subsequently to an antibody, following established ADC development protocols.

ADC_Linker_Concept cluster_adc Antibody Antibody Linker Glycine-containing Linker Antibody->Linker Conjugation ADC Antibody-Drug Conjugate Payload Cytotoxic Payload Linker->Payload Attachment

Caption: Conceptual diagram of an Antibody-Drug Conjugate.

Conclusion

This compound is a highly valuable and versatile reagent in medicinal chemistry. Its applications in peptide synthesis, bioconjugation, and as a component of sophisticated linker technologies underscore its importance in the development of novel therapeutics. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors. Careful optimization of reaction conditions and thorough analytical characterization are paramount to achieving desired outcomes and ensuring the quality and efficacy of the final products.

References

Application Notes and Protocols for the Purification of Peptides Synthesized with Boc Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting groups is a cornerstone of peptide synthesis. However, the synthesis process, particularly the harsh acidic cleavage conditions required, invariably yields a crude product containing the target peptide along with a variety of impurities.[1][2] These impurities can include deletion sequences, truncated peptides, incompletely deprotected peptides, and by-products from side-chain reactions or scavenger cocktails.[3][4] Effective purification is therefore a critical downstream step to isolate a peptide of sufficient purity for research, therapeutic, or diagnostic applications. This document provides detailed application notes and protocols for the most common and effective chromatographic techniques used to purify peptides synthesized via the Boc/Bzl strategy.

Introduction to Peptide Purification in Boc-SPPS

The goal of peptide purification is to separate the desired full-length peptide from all synthesis-related impurities. The choice of purification strategy is dictated by the physicochemical properties of the target peptide (e.g., hydrophobicity, charge, size) and the nature of the impurities present. For peptides synthesized using Boc chemistry, the final cleavage step, often employing strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), can generate a complex mixture of by-products.[5][6]

The most prevalent purification methods rely on liquid chromatography, leveraging differences in the physical properties of the peptide and its contaminants to achieve separation. These methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The most widely used and high-resolution technique for peptide purification, separating molecules based on hydrophobicity.[2][7]

  • Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge at a given pH. It is often used as an orthogonal or complementary step to RP-HPLC.[8][9]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is useful for removing very large or very small impurities, or for buffer exchange.[9][10]

The overall workflow from synthesis to a purified product is a multi-step process that requires careful planning and execution.

Caption: General workflow from Boc-SPPS to purified peptide.

Data Presentation: Purification Outcomes

The efficiency of a purification protocol is assessed by the final purity of the peptide and the overall yield. The following tables provide representative data for the purification of a synthetic peptide.

Table 1: Typical Peptide Purity and Yield Before and After a Single RP-HPLC Purification Step

ParameterBefore Purification (Crude Product)After RP-HPLC Purification
Purity (%) 50 - 80%>95% or >98%
Major Impurities Truncated sequences, deletion sequences, incompletely deprotected peptidesCo-eluting closely related sequences
Typical Yield (%) N/A30 - 60% (relative to crude)

Note: Yield is highly dependent on the complexity of the crude mixture and the desired final purity.

Table 2: Comparison of Chromatographic Methods for Peptide Purification

TechniquePrinciple of SeparationTypical Purity AchievedTypical RecoveryBest Suited For
RP-HPLC Hydrophobicity>95%60-90%High-resolution separation of closely related peptides.[7]
Ion-Exchange (IEX) Net Charge>90%>80%Peptides with significant charge differences from impurities; orthogonal purification.[8]
Size-Exclusion (SEC) Molecular SizeLow-resolution>95%Removing large aggregates or small molecule impurities (desalting).[9]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

RP-HPLC is the gold standard for peptide purification due to its high resolving power.[2] Separation is based on the hydrophobic interaction between the peptide and the stationary phase (e.g., C18 silica). Peptides are eluted with an increasing gradient of an organic solvent.[2]

Materials:

  • Crude peptide, lyophilized

  • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • Preparative RP-HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size)

  • Analytical RP-HPLC system with a C18 column (e.g., 250 x 4.6 mm, 3-5 µm particle size)

  • Lyophilizer

Methodology:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Solvent A or a water/ACN mixture. To aid solubility for hydrophobic peptides, a small amount of acetic acid or formic acid can be used.

    • Centrifuge the solution at 10,000 x g for 10 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Column Equilibration:

    • Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 3-5 column volumes, or until the baseline is stable.

  • Chromatography and Fraction Collection:

    • Inject the filtered sample onto the equilibrated column.

    • Run a linear gradient of Solvent B. A typical gradient is 5% to 65% Solvent B over 60 minutes at a flow rate appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Monitor the elution profile at 214-220 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).[2]

    • Collect fractions (e.g., 1-minute fractions) across the entire chromatogram, paying close attention to the main peak and any shoulder peaks.

  • Purity Analysis:

    • Analyze an aliquot of each collected fraction corresponding to the main peak(s) using analytical RP-HPLC.

    • Use a faster gradient for analytical runs (e.g., 5-95% Solvent B over 20 minutes).

    • Confirm the identity of the peptide in the pure fractions using Mass Spectrometry (MS).

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity level (e.g., >95% or >98%).

    • Freeze the pooled solution and lyophilize until a dry, fluffy powder is obtained.

RP-HPLC Protocol Start Start Dissolve Dissolve Crude Peptide Start->Dissolve Filter Centrifuge & Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate Prep C18 Column Equilibrate->Inject Gradient Run Acetonitrile Gradient Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (Analytical HPLC/MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >95%? Lyophilize Lyophilize Pool->Lyophilize End Purified Peptide Lyophilize->End

Caption: Step-by-step workflow for RP-HPLC purification.
Protocol 2: Ion-Exchange Chromatography (IEX)

IEX separates peptides based on net charge and is an excellent orthogonal technique to RP-HPLC.[11] Cation-exchange is used for positively charged (basic) peptides, while anion-exchange is used for negatively charged (acidic) peptides.[12]

Materials:

  • Peptide sample (partially purified or crude)

  • IEX Column (e.g., Strong Cation-Exchanger like SP Sepharose or Strong Anion-Exchanger like Q Sepharose)

  • Equilibration/Wash Buffer (e.g., 20 mM MES, pH 6.0 for cation-exchange)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0 for cation-exchange)

  • Chromatography system

Methodology:

  • Buffer and Column Preparation:

    • Determine the isoelectric point (pI) of the peptide. For cation-exchange, choose a buffer pH at least 1 unit below the pI. For anion-exchange, choose a buffer pH at least 1 unit above the pI.

    • Equilibrate the IEX column with 5-10 column volumes of Equilibration Buffer.[12]

  • Sample Loading:

    • Ensure the peptide sample is dissolved in or buffer-exchanged into the Equilibration Buffer to ensure efficient binding.

    • Load the sample onto the column. Collect the flow-through.

  • Washing:

    • Wash the column with 5-10 column volumes of Equilibration Buffer to remove any unbound impurities.[8]

  • Elution:

    • Elute the bound peptide using a linear salt gradient (e.g., 0-100% Elution Buffer over 20 column volumes). Alternatively, a step gradient can be used for faster, lower-resolution elution.[8][13]

    • Collect fractions throughout the gradient.

  • Analysis and Processing:

    • Analyze fractions for peptide presence (e.g., UV 280nm or analytical HPLC).

    • Pool pure fractions. The high salt concentration may require a desalting step (e.g., via SEC or RP-HPLC) before lyophilization.

IEX Protocol Start Start Buffer_Ex Buffer Exchange Sample (into Equilibration Buffer) Start->Buffer_Ex Load Load Sample Buffer_Ex->Load Equilibrate Equilibrate IEX Column Equilibrate->Load Wash Wash Unbound Impurities Load->Wash Elute Elute with Salt Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions Collect->Analyze Pool Pool & Desalt Analyze->Pool End Purified Peptide Pool->End

Caption: Workflow for Ion-Exchange Chromatography.
Protocol 3: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on size. It is a low-resolution technique primarily used for desalting, buffer exchange, or removing impurities that are significantly different in size from the target peptide, such as aggregates or residual scavengers.[9]

Materials:

  • Peptide sample

  • SEC Column (e.g., Sephadex G-25, Bio-Gel P-6) with a fractionation range appropriate for the peptide's molecular weight.

  • Mobile Phase (Isocratic, e.g., 0.1 M acetic acid or PBS)

  • Chromatography system

Methodology:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2 column volumes of the desired Mobile Phase at a constant flow rate.

  • Sample Preparation and Application:

    • Dissolve the peptide in the Mobile Phase. The sample volume should be small relative to the column volume (typically 1-4%) for optimal resolution.

    • Apply the sample to the top of the column.

  • Isocratic Elution:

    • Elute the sample with the Mobile Phase at a constant flow rate. No gradient is used.

    • Larger molecules (e.g., peptide aggregates) will elute first, followed by the target peptide, and finally smaller molecules (e.g., salts, scavengers).[9]

    • Collect fractions and monitor the eluate by UV absorbance.

  • Analysis and Processing:

    • Analyze fractions to identify those containing the peptide.

    • Pool the desired fractions and proceed with lyophilization if the mobile phase is volatile.

Troubleshooting Common Purification Issues

Table 3: Common Problems and Solutions in Peptide Purification

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing/Fronting) in RP-HPLC Column overload; secondary interactions with silica; low TFA concentration.Reduce sample load; use a high-purity silica column; ensure TFA concentration is 0.1%.[7]
Peptide Does Not Bind to IEX Column Incorrect buffer pH; sample buffer has high salt concentration.Adjust buffer pH to be further from the peptide's pI; desalt the sample before loading.[14]
Low Peptide Recovery Peptide precipitation on column; irreversible adsorption; poor solubility in mobile phase.Filter sample before injection; try a different column chemistry (e.g., C8 or C4 for hydrophobic peptides); adjust mobile phase modifiers.
Co-elution of Impurities Impurity has very similar properties to the target peptide.Optimize the elution gradient (make it shallower); try an orthogonal method (e.g., IEX); change mobile phase pH or ion-pairing agent.[15]
Peptide Aggregation High peptide concentration; hydrophobic sequences.Work at lower concentrations; add chaotropic agents (e.g., guanidine HCl) or organic solvents to the sample buffer if compatible with the chromatography method.[16]

References

Application Notes and Protocols: Molar Excess of Boc-Gly-OSu for Efficient Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gly-OSu (N-tert-butoxycarbonyl-glycine N-hydroxysuccinimide ester) is a versatile reagent widely employed in bioconjugation and peptide synthesis.[1] Its utility lies in the N-hydroxysuccinimide (NHS) ester, which provides high reactivity towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds under mild conditions. The Boc protecting group on the glycine nitrogen prevents unwanted polymerization. This document provides detailed application notes and protocols for the efficient use of this compound in amine labeling, with a focus on the critical parameter of molar excess.

Principle of Amine Labeling with this compound

The labeling reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the NHS ester of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), which promotes the deprotonation of primary amines, making them more nucleophilic.

dot

Caption: Reaction mechanism of this compound with a primary amine.

Quantitative Data: Molar Excess and Labeling Efficiency

The molar ratio of this compound to the amine-containing molecule is a critical factor influencing the degree of labeling (DOL). The optimal molar excess depends on several factors, including the concentration of the target molecule, the number of accessible amines, and the desired level of labeling. Below is a summary of recommended molar ratios for different applications.

Table 1: Recommended Molar Excess of NHS Esters for Amine Labeling

ApplicationTarget MoleculeRecommended Molar Excess (this compound : Amine)Expected Outcome/Considerations
Protein Labeling (Solution-Phase) Antibodies, Enzymes, etc.5:1 to 20:1A 10:1 to 15:1 ratio is a common starting point. Higher ratios can lead to a higher degree of labeling but may also cause protein precipitation or loss of function due to excessive modification.[2] Optimization is highly recommended.
Peptide Labeling (Solution-Phase) Peptides with a single primary amine1.5:1 to 5:1Lower excess is often sufficient due to the well-defined number of reactive sites.
Solid-Phase Peptide Synthesis (SPPS) Amine on resin-bound peptide2:1 to 4:1A 2-4 fold excess relative to the resin substitution is typically used to drive the coupling reaction to completion.
Small Molecule Labeling Small molecules with a primary amine1.1:1 to 2:1A slight excess is generally sufficient for high-yield conversion.

Table 2: Examples of Molar Excess and Resulting Degree of Labeling (DOL) for NHS Esters

NHS EsterTarget ProteinMolar Excess (Ester:Protein)Degree of Labeling (DOL)Reference
FAM NHS EsterBovine Serum Albumin (BSA)6.5:11.1[3]
DyLight 550 NHS EsterGoat IgG15:1Not specified, but used as an example for DOL calculation.[4]
MSD TAG-NHS-EsterIgG4:1, 8:1, 12:1 (challenge ratios)Optimal incorporation ratio between 2:1 and 6:1.[3]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein in Solution with this compound

This protocol provides a general method for labeling a protein with this compound. It is recommended to perform small-scale optimization experiments by varying the molar excess of this compound to determine the optimal conditions for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., start with a 10:1 molar ratio of this compound to protein).

    • While gently stirring the protein solution, add the this compound stock solution dropwise.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted this compound and the NHS byproduct using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • The degree of labeling can be determined using methods such as mass spectrometry.

dot

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) Reaction Add this compound to Protein Solution (e.g., 10-fold molar excess) Prot_Prep->Reaction Boc_Prep Prepare this compound Stock Solution in DMSO/DMF Boc_Prep->Reaction Incubate Incubate 1-2h at RT or overnight at 4°C Reaction->Incubate Quench Quench Reaction with Tris Buffer (Optional) Incubate->Quench Purify Purify via Desalting Column Quench->Purify Analyze Characterize Labeled Protein (e.g., Mass Spec) Purify->Analyze

Caption: Experimental workflow for protein labeling with this compound.

Protocol 2: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine in a manual SPPS workflow.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • If the N-terminus is Boc-protected, perform deprotection using trifluoroacetic acid (TFA) in DCM, followed by neutralization with DIPEA in DCM/DMF.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading capacity) in DMF.

    • Add the this compound solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring the Reaction:

    • Perform a Kaiser test to monitor the disappearance of the free primary amine. A negative result (yellow beads) indicates the reaction is complete. If the test is positive, continue the coupling for an additional 1-2 hours.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • The resin is now ready for the next deprotection and coupling cycle to continue the peptide synthesis.

dot

SPPS_Workflow start Start with Peptide-Resin (Free Amine) coupling Add 2-4 eq. This compound in DMF start->coupling agitate Agitate 1-4h at RT coupling->agitate kaiser_test Kaiser Test agitate->kaiser_test kaiser_test->agitate Positive wash Wash with DMF and DCM kaiser_test->wash Negative next_cycle Proceed to Next Deprotection/Coupling Cycle wash->next_cycle end Coupling Complete wash->end

Caption: Workflow for this compound coupling in SPPS.

Troubleshooting

Table 3: Common Issues and Solutions in Amine Labeling with this compound

IssuePotential CauseRecommended Solution
Low Labeling Efficiency - Hydrolysis of this compound.- Suboptimal pH.- Presence of competing amines in the buffer (e.g., Tris).- Prepare this compound stock solution immediately before use.- Ensure the reaction pH is between 7.2 and 8.5.- Use an amine-free buffer such as PBS, bicarbonate, or borate buffer.
Protein Precipitation - High degree of labeling leading to reduced solubility.- High concentration of organic solvent (DMSO/DMF).- Reduce the molar excess of this compound.- Keep the final concentration of the organic solvent below 10% (v/v).
Heterogeneous Labeling - Multiple accessible amine groups on the protein surface.- This is an inherent characteristic of labeling abundant residues like lysine. For site-specific labeling, consider other strategies or protein engineering.
No Reaction (in SPPS) - Incomplete deprotection of the N-terminal Boc group.- Incomplete neutralization after deprotection.- Ensure complete deprotection and neutralization steps before adding this compound. Use a fresh deprotection solution.

Conclusion

The molar excess of this compound is a key parameter for achieving efficient amine labeling. By carefully selecting the appropriate molar ratio based on the application and the target molecule, and by controlling the reaction conditions, researchers can achieve reproducible and effective labeling for a wide range of applications in research and drug development. Optimization of the molar excess for each specific system is crucial for obtaining the desired degree of labeling while maintaining the integrity and function of the biomolecule.

References

Application Notes and Protocols for Boc-Gly-OSu Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester (Boc-Gly-OSu) is a widely utilized reagent in bioconjugation and peptide synthesis. Its structure comprises a glycine molecule where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. This pre-activated form allows for efficient and selective coupling to primary amines on proteins, peptides, or other molecules under mild conditions to form a stable amide bond. These application notes provide detailed protocols and guidance on the reaction time and temperature for successful conjugation of this compound.

The reaction proceeds via nucleophilic acyl substitution, where the primary amine of the target molecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide linkage. The efficiency of this reaction is influenced by several factors, primarily pH, temperature, and reaction time.

Data Presentation: Reaction Conditions for Amine Coupling

The following table summarizes recommended reaction parameters for the conjugation of this compound to primary amines. These values are derived from established protocols for NHS ester chemistry and should be optimized for specific applications.

ParameterValueNotes
Reaction Temperature 4°C to 25°C (Room Temperature)Lower temperatures (4°C) can be used to minimize hydrolysis of the NHS ester, especially for longer reaction times or with sensitive molecules. Room temperature reactions are typically faster.
Reaction Time 1 - 12 hoursReaction progress should be monitored to determine the optimal time. Shorter times (1-4 hours) are often sufficient at room temperature, while longer times may be necessary at 4°C or for less reactive amines.
pH 7.2 - 8.5The primary amine must be in its deprotonated, nucleophilic state. A pH range of 8.0-8.5 is common for efficient coupling. Buffers should be free of primary amines (e.g., Tris).
Solvent Amine-free buffers (e.g., PBS, HEPES, Borate), DMF, DMSOThe choice of solvent depends on the solubility of the reactants. For aqueous reactions, a small percentage of an organic solvent like DMF or DMSO can be used to dissolve this compound.
Molar Excess of this compound 5 to 20-foldThe optimal molar excess over the target molecule depends on the concentration of the reactants and the desired degree of labeling. Empirical optimization is recommended.
Quenching Agent 20-50 mM Tris or Glycine bufferCan be added to terminate the reaction by consuming unreacted this compound.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein in Aqueous Buffer

This protocol describes a general method for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Protein of interest

  • Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 8.0 (or other amine-free buffer such as HEPES or borate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Initiate the Conjugation Reaction: While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubate the Reaction: Allow the reaction to proceed for 1-4 hours at room temperature or for 4-12 hours at 4°C with gentle stirring or rotation. The optimal time should be determined empirically.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterize the Conjugate: Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of conjugation.

Protocol 2: Conjugation of this compound to a Small Molecule with a Primary Amine in an Organic Solvent

This protocol is suitable for conjugating this compound to a small molecule that is soluble in an organic solvent.

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Amine: In a round-bottom flask, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DCM or DMF.

  • Add Base: Add TEA or DIPEA (1.1 equivalents) to the solution to act as a proton scavenger.

  • Add this compound: Add this compound (1.05 equivalents) to the reaction mixture.

  • Incubate the Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer with 5% aqueous citric acid, followed by saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired conjugate.

Visualizations

Caption: Chemical reaction pathway for this compound conjugation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Amine Solution (Protein or Small Molecule) C Mix Reactants (pH 7.2-8.5) A->C B Prepare this compound Stock Solution B->C D Incubate (4-25°C, 1-12h) C->D E Quench Reaction (Optional with Tris/Glycine) D->E F Purify Conjugate (Desalting or Chromatography) E->F G Analyze Product (MS, HPLC, SDS-PAGE) F->G

Caption: General experimental workflow for this compound conjugation.

Application Notes and Protocols: The Use of Boc-Gly-OSu in Creating Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, peptide libraries represent a powerful tool for identifying novel therapeutic leads, mapping protein-protein interactions, and developing diagnostic agents. The synthesis of these libraries often relies on solid-phase peptide synthesis (SPPS), a robust methodology for the stepwise construction of peptides. The tert-butyloxycarbonyl (Boc) protection strategy is a well-established approach within SPPS. This document provides detailed application notes and protocols for the use of N-α-Boc-glycine-N-hydroxysuccinimide ester (Boc-Gly-OSu), a key building block for the incorporation of glycine residues in the creation of diverse peptide libraries.

This compound is an activated form of Boc-protected glycine, where the N-hydroxysuccinimide (OSu) ester serves as an excellent leaving group, facilitating efficient coupling to the free N-terminus of a growing peptide chain on a solid support. Its use in a split-and-pool synthesis strategy allows for the generation of vast combinatorial libraries, where each bead of the solid support carries a unique peptide sequence.

Data Presentation: Coupling Efficiency in Boc-SPPS

The efficiency of each coupling step in SPPS is critical for the successful synthesis of full-length peptides and the overall quality of a peptide library. While direct quantitative data for this compound is not always presented in a comparative format in the literature, the following table summarizes typical coupling efficiencies and factors that can influence the reaction, based on studies of the Boc-benzyl strategy and the use of various coupling reagents.[1][2]

Amino Acid/Coupling TypeTypical Coupling Efficiency (%)Factors Influencing Efficiency & Potential Challenges
This compound >99% (under optimal conditions)Glycine is the smallest amino acid and generally couples with high efficiency due to minimal steric hindrance.
Sterically Hindered Residues (e.g., Val, Ile)98-99%Slower reaction kinetics may require extended coupling times or the use of more potent activating agents.[1]
Difficult Couplings (e.g., Arg, His)Can be <99%Arginine and Histidine can be challenging to couple.[1] Histidine is also prone to racemization.
Aggregated SequencesVariableHydrophobic sequences can aggregate on the resin, leading to incomplete coupling.

Note: Coupling efficiency should be monitored at each step. A common qualitative method is the Kaiser test, which detects the presence of free primary amines.[3] A quantitative method involves cleaving a small sample of the peptide from the resin and analyzing it by HPLC.[4]

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for a Single Peptide Sequence using this compound

This protocol outlines a single coupling cycle for adding a glycine residue using this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel for SPPS

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[5]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Neutralization:

    • Add a solution of 5% DIPEA in DMF to the resin and agitate for 2 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF (3x).

  • Coupling with this compound:

    • Dissolve this compound (2-4 equivalents relative to the resin substitution) in DMF.[6]

    • Add the this compound solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.[6]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser test (see Protocol 3) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), the coupling is incomplete. Recouple by repeating step 4 with fresh reagents.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3x) and then DCM (3x).

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Split-and-Pool Synthesis for a Combinatorial Peptide Library

This protocol describes the "split-and-pool" method to generate a "one-bead-one-compound" combinatorial peptide library.[7][8][9]

Materials:

  • Aminomethylated solid-phase resin (e.g., TentaGel NH2 macrobeads)

  • A set of different Boc-protected amino acids (including this compound and other Boc-amino acid-OSu esters or Boc-amino acids with in-situ activation reagents like HBTU/HATU)

  • All reagents and solvents listed in Protocol 1

  • Multiple reaction vessels

Procedure:

  • Resin Preparation: Swell the aminomethylated resin in DMF.

  • First Coupling Cycle (Splitting and Coupling):

    • Divide the swollen resin into equal portions, with one portion for each of the different Boc-amino acids to be used in the first position of the library. Place each portion in a separate reaction vessel.

    • In each reaction vessel, perform the coupling reaction with one specific Boc-amino acid (e.g., this compound in one vessel, Boc-Ala-OSu in another, etc.) as described in Protocol 1, steps 4-6.

  • Pooling and Mixing:

    • After confirming complete coupling in all reaction vessels, combine all resin portions into a single vessel.

    • Wash the combined resin with DMF and mix thoroughly to ensure randomization of the beads.

  • Subsequent Coupling Cycles:

    • For each subsequent position in the peptide library, repeat the "split-and-pool" process:

      • Perform the Boc deprotection and neutralization steps (Protocol 1, steps 2-3) on the entire batch of pooled resin.

      • Split the resin into equal portions.

      • Couple each portion with a different Boc-amino acid.

      • Pool and mix the resin.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, perform a final Boc deprotection.

    • The side-chain protecting groups and the peptide-resin linkage are typically cleaved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

Protocol 3: Kaiser Test for Monitoring Coupling Reactions

The Kaiser test is a sensitive colorimetric assay to detect free primary amines on the resin, indicating an incomplete coupling reaction.[3]

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Small test tubes

  • Heating block or water bath

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a clean test tube.

  • Wash the resin beads thoroughly with ethanol to remove any residual DMF.

  • Add 2-3 drops of Reagent A to the resin beads.

  • Add 2-3 drops of Reagent B to the resin beads.

  • Add 2-3 drops of Reagent C to the resin beads.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue/Purple Beads and Solution: Indicates the presence of free primary amines (incomplete coupling). Recoupling is necessary.

  • Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines (complete coupling).

Visualizations

Boc-SPPS Cycle Workflow

Boc_SPPS_Cycle start Resin-Bound Peptide (N-terminal Boc) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling (this compound in DMF) wash2->coupling monitoring Kaiser Test coupling->monitoring wash3 Wash (DMF, DCM) monitoring->wash3 Complete recouple Recouple monitoring->recouple Incomplete end Elongated Peptide (N-terminal Boc) wash3->end recouple->coupling Split_and_Pool cluster_0 Cycle 1 cluster_1 Split cluster_2 Couple cluster_3 Pool & Mix cluster_4 Cycle 2... Resin Swollen Resin R1 Portion 1 Resin->R1 Divide R2 Portion 2 Resin->R2 Divide R3 ... Resin->R3 Divide RN Portion N Resin->RN Divide C1 Couple Boc-AA1-OSu R1->C1 C2 Couple Boc-AA2-OSu R2->C2 C3 ... R3->C3 CN Couple Boc-AAN-OSu RN->CN Pool Pooled & Mixed Resin C1->Pool Combine C2->Pool Combine C3->Pool Combine CN->Pool Combine NextCycle Deprotect & Repeat Split-and-Pool Pool->NextCycle

References

Troubleshooting & Optimization

Technical Support Center: Boc-Gly-OSu Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Boc-Gly-OSu peptide coupling reactions.

Troubleshooting Guide: Low Yield in this compound Coupling

Low yield in a this compound peptide coupling reaction can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Question: We are experiencing a significantly lower than expected yield in our this compound coupling reaction. What are the potential causes and how can we troubleshoot this?

Answer: Low yield can stem from several key areas: incomplete coupling, degradation of the activated ester, side reactions, or issues with the starting materials. Follow this troubleshooting workflow to diagnose and solve the problem.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality & Storage Start->CheckReagents CheckConditions Step 2: Evaluate Reaction Conditions CheckReagents->CheckConditions BocGlyOSu_Check This compound: Check for hydrolysis (hygroscopic). Use fresh, properly stored reagent. CheckReagents->BocGlyOSu_Check Amine_Check N-terminal Amine: Confirm purity and absence of residual acid from deprotection. CheckReagents->Amine_Check MonitorCompletion Step 3: Monitor Reaction Completion CheckConditions->MonitorCompletion Solvent_Check Solvent & Base: Use anhydrous, amine-free solvent (e.g., DMF, DCM). Ensure base (e.g., DIPEA) is fresh and non-nucleophilic. CheckConditions->Solvent_Check TempTime_Check Temperature & Time: Ensure sufficient reaction time (2-4 hours). Avoid high temperatures which can degrade OSu ester. CheckConditions->TempTime_Check Stoichiometry_Check Stoichiometry: Use a slight excess of this compound and base (1.5-2.0 eq). CheckConditions->Stoichiometry_Check InvestigateSideReactions Step 4: Investigate Potential Side Reactions MonitorCompletion->InvestigateSideReactions If reaction is incomplete Success Improved Yield MonitorCompletion->Success If reaction is complete but yield is low after workup KaiserTest Perform Kaiser Test (for primary amines). Positive (blue) = Incomplete reaction. MonitorCompletion->KaiserTest TLC_HPLC Analyze reaction mixture via TLC or HPLC-MS to identify starting materials and products. MonitorCompletion->TLC_HPLC Optimize Step 5: Implement Optimization Strategies InvestigateSideReactions->Optimize DKP Diketopiperazine (DKP) Formation: Common with Gly at C-terminus of dipeptide. Check for mass corresponding to cyclic dipeptide. InvestigateSideReactions->DKP Optimize->Success DoubleCouple Perform a double coupling. Optimize->DoubleCouple ChangeReagent Switch to an in-situ coupling reagent (e.g., HBTU, HATU, DIC/HOBt). Optimize->ChangeReagent

Caption: Troubleshooting workflow for low-yield this compound peptide coupling.

Frequently Asked Questions (FAQs)

Q1: My Kaiser test is positive (blue beads) after the coupling step. What should I do?

A1: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling reaction is incomplete.[1][2] The recommended course of action is to perform a "double coupling." This involves draining the reaction solvent, washing the resin, and repeating the coupling step with a fresh solution of this compound and base.[3][4]

Q2: Can the this compound reagent degrade? How should it be stored?

A2: Yes, this compound, like other N-hydroxysuccinimide (NHS) esters, is susceptible to hydrolysis.[5] It is hygroscopic and should be stored in a desiccator at low temperatures (-20°C is commonly recommended) to minimize degradation from moisture.[6][7] Using a freshly opened or properly stored vial is crucial for achieving high coupling efficiency.

Q3: We are coupling this compound to a proline residue and the Kaiser test is unreliable. How can we monitor the reaction?

A3: The Kaiser test is not reliable for secondary amines like proline, as it typically gives a reddish-brown or faint color instead of a strong blue.[1] Alternative tests, such as the Chloranil test or the Isatin test, can be used to monitor coupling to a secondary amine, both of which produce a blue color if the amine is still free.[1]

Q4: Could side reactions be the cause of our low yield?

A4: Yes, a significant side reaction, particularly when glycine is the second amino acid in a sequence on the resin, is the formation of diketopiperazine (DKP).[8] This intramolecular cyclization cleaves the dipeptide from the resin, leading to a substantial loss of yield. This is especially problematic in sequences like X-Gly-resin. To mitigate this, ensure the N-terminal amine is protonated (as its salt) until the coupling reaction begins, which can be achieved through in-situ neutralization protocols.[8]

Q5: When should we consider using an alternative to this compound?

A5: If you consistently experience low yields with this compound despite troubleshooting, or if you are working with a sterically hindered amine, switching to an in-situ coupling reagent may be beneficial.[9] Reagents like HBTU, HATU, or DIC/HOBt activate the free carboxylic acid (Boc-Gly-OH) directly in the reaction vessel and are often more potent, leading to faster and more complete reactions.[10][11][12]

Data Presentation

Table 1: Troubleshooting Summary for Low Coupling Yield
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Coupling - Insufficient reaction time.[2] - Degradation of this compound.[5] - Steric hindrance.[4] - Peptide aggregation on resin.[2][3]- Increase coupling time (e.g., to 4 hours or overnight). - Use fresh, properly stored this compound.[7] - Perform a double coupling.[3] - Switch to a more effective solvent like NMP or add DMSO.[3][4]
Low Crude Yield After Cleavage - Premature cleavage of peptide from the resin.[2] - Diketopiperazine (DKP) formation.[8] - Loss of peptide during work-up/purification.[2]- Use a more stable resin linker (e.g., PAM resin for Boc-SPPS).[2] - Couple the third amino acid quickly after deprotection of the second. - Optimize precipitation and washing steps.[2]
Presence of Deletion Sequences - Incomplete coupling of this compound.[2] - Incomplete deprotection of the previous residue.[4]- Ensure complete coupling via monitoring (e.g., Kaiser test) and recouple if necessary.[2] - Increase deprotection time or perform a second deprotection.[4]
Table 2: Comparison of Coupling Reagents for Glycine
Coupling Method Typical Yield (%) Racemization Risk Key Characteristics
This compound (Pre-activated) 85-95%N/A for GlycineSimple procedure; no activation step needed. Susceptible to hydrolysis.[12]
DIC/HOBt 85-90%LowCost-effective carbodiimide method. Byproduct (DIU) can be difficult to remove in solution phase.[11][13]
HBTU/DIPEA 90-95%LowCommon and reliable aminium salt. Fast reaction times (10-60 min).[11][12] Potential for guanidinylation side reaction if used in excess.[12][13]
HATU/DIPEA >95%Very LowHighly efficient, especially for difficult couplings. Faster than HBTU.[11][12] More expensive than HBTU.

Note: Yields are typical and can be sequence- and substrate-dependent.

Experimental Protocols

Protocol 1: Standard this compound Coupling (Solid-Phase)

This protocol describes a standard method for coupling this compound to a deprotected N-terminal amine on a solid support.

  • Resin Preparation:

    • Swell the resin (e.g., Merrifield or PAM resin with the N-terminal amine deprotected) in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • If starting with a Boc-protected amine, perform deprotection using 25-50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.[2][8]

    • Wash the resin thoroughly with DCM (3x), followed by a neutralization step using 5-10% DIPEA in DCM (2x, 5 min each).[2]

    • Wash the resin again with DCM (3x) and then with DMF (3x) to prepare for the coupling.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (1.5 to 2.0 equivalents relative to the resin substitution) in DMF.

    • Add the this compound solution to the swollen, deprotected resin.

    • Add DIPEA (1.5 to 2.0 equivalents) to the reaction mixture. Note: Some protocols add the base with the activated ester.

    • Agitate the mixture at room temperature for 2-4 hours.[12][14]

  • Monitoring and Washing:

    • Take a small sample of the resin beads and perform a Kaiser test to monitor for reaction completion.[2] A colorless/yellow result indicates complete coupling.

    • If the test is positive (blue), drain the solution and repeat the coupling step (double coupling).

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Kaiser Test for Monitoring Primary Amines

This is a sensitive colorimetric test to detect the presence of free primary amines on the resin.[1]

  • Reagent Preparation:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Test Procedure:

    • Place a small sample of resin beads (1-5 mg) in a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.

    • Heat the tube at 100-120°C for 5 minutes.

    • Observe the color of the beads and the solution.

    • Interpretation:

      • Intense Blue: Incomplete coupling (free primary amines present).

      • Yellow/Colorless: Complete coupling (no free primary amines).[2]

References

Side reactions of Boc-Gly-OSu with amino acid side chains.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-Gly-OSu Reactions

Welcome to the technical support center for this compound. This guide provides troubleshooting information and frequently asked questions regarding potential side reactions with amino acid side chains during peptide synthesis and bioconjugation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its primary application?

This compound (N-tert-Butoxycarbonyl-glycine N-hydroxysuccinimide ester) is an activated amino acid derivative used for introducing a Boc-protected glycine residue into a peptide chain or for conjugating it to other molecules.[1][2] The N-hydroxysuccinimide (OSu) ester is a reactive group that facilitates the efficient formation of a stable amide bond with primary amino groups under mild conditions.[3][4]

Q2: What are the most common side reactions observed when using this compound?

The primary desired reaction is the acylation of the N-terminal α-amino group of a peptide. However, the reactive OSu ester can also react with nucleophilic side chains of certain amino acids. The most common side reactions involve acylation of:

  • Lysine (ε-amino group): Leads to the formation of branched peptides.

  • Tyrosine (phenolic hydroxyl group): Forms a stable ester linkage.

  • Cysteine (thiol group): Forms a thioester.

  • Serine and Threonine (hydroxyl groups): Can form esters, though they are less reactive than tyrosine.[5]

  • Histidine (imidazole ring): Can lead to acylation of the imidazole nitrogen.[5]

A competing side reaction is the hydrolysis of the OSu ester by water, which deactivates the reagent, converting it to Boc-Gly-OH.[6]

Q3: I am observing a product with a higher mass than expected, suggesting a double addition of Boc-Gly. My peptide contains an internal lysine. What is happening?

This is a classic side reaction where both the N-terminal α-amino group and the ε-amino group of the lysine side chain have reacted with this compound. The lysine side-chain amine is a primary amine and is highly nucleophilic, similar to the N-terminal amine.

  • Cause: The ε-amino group of lysine was not protected.

  • Solution: To ensure selective acylation at the N-terminus, the lysine side chain must be protected with an orthogonal protecting group before the coupling reaction. Common protecting groups for lysine in Boc-chemistry include benzyloxycarbonyl (Z) and 2-chlorobenzyloxycarbonyl (2-ClZ).[5] If you are performing post-synthesis modification on a purified peptide, using a large excess of the peptide relative to this compound can favor mono-acylation, but this is often not practical and requires extensive purification.

Q4: How can I prevent the acylation of tyrosine, serine, or threonine hydroxyl groups?

While the hydroxyl groups of these amino acids are less nucleophilic than primary amines, acylation can occur, especially under basic conditions or with prolonged reaction times.

  • Cause: Unprotected hydroxyl side chains reacting with the OSu ester. The phenolic hydroxyl of tyrosine is more susceptible to acylation than the aliphatic hydroxyls of serine and threonine.[5]

  • Troubleshooting & Prevention:

    • pH Control: Maintain the reaction pH between 7 and 8. Higher pH values increase the nucleophilicity of the hydroxyl groups.

    • Side-Chain Protection: For critical syntheses, especially in solid-phase peptide synthesis (SPPS), protecting the hydroxyl groups is standard practice. Common protecting groups include benzyl (Bzl) ethers for Boc-SPPS.[5]

    • Reaction Time: Monitor the reaction closely (e.g., by HPLC) and stop it as soon as the desired product is formed to minimize the time for side reactions to occur.

Q5: Is it necessary to protect the cysteine thiol group?

Yes, protection of the cysteine side chain is almost always mandatory.

  • Cause: The thiol (sulfhydryl) group of cysteine is one of the most powerful nucleophiles among the amino acid side chains and will react rapidly with this compound.[5] It can also readily oxidize to form disulfide bonds.[5]

  • Solution: The cysteine side chain must be protected. A wide variety of protecting groups are available, such as acetamidomethyl (Acm), 4-methylbenzyl (MeBzl), and trityl (Trt), which offer different cleavage conditions depending on the overall synthetic strategy.[5]

Q6: Can the side chains of Arginine, Asparagine, or Glutamine react?

  • Arginine: The guanidinium group of arginine is strongly basic but generally not very nucleophilic. While acylation is not a common side reaction, it can occur under certain conditions.[5] Therefore, in Boc-SPPS, it is typically protected with groups like Tosyl (Tos) or Nitro (NO2).[5]

  • Asparagine and Glutamine: The side-chain amide groups are generally unreactive towards OSu esters. However, under the conditions used for carboxyl activation (e.g., with carbodiimides), they can undergo dehydration to form nitriles, although this is not a direct reaction with this compound itself.[5][7]

Data Summary: Side Chain Reactivity and Prevention

The following table summarizes the potential side reactions of this compound with nucleophilic amino acid side chains and recommended preventative measures.

Amino AcidReactive Side Chain GroupType of Side ReactionConditions Favoring Side ReactionRecommended Prevention
Lysine ε-Amino (-NH₂)Amide bond formation (Branched peptide)Unprotected side chain, pH > 7Protect with Z, 2-ClZ, or Fmoc group.[5][8]
Tyrosine Phenolic Hydroxyl (-OH)Ester bond formationUnprotected side chain, pH > 8, long reaction timesProtect with Bzl or 2,6-dichlorobenzyl ether.[5]
Cysteine Thiol (-SH)Thioester bond formationUnprotected side chainMandatory protection with Acm, Bzl, Trt, etc.[5]
Serine Aliphatic Hydroxyl (-OH)Ester bond formationUnprotected side chain, strongly basic conditionsProtect with Bzl ether.[5]
Threonine Aliphatic Hydroxyl (-OH)Ester bond formationUnprotected side chain, strongly basic conditionsProtect with Bzl ether.[5]
Histidine Imidazole RingN-acylationUnprotected side chainProtect with Tos, Dnp, or Boc group.[5]

Diagrams

Reaction Pathways

The following diagram illustrates the intended reaction of this compound with an N-terminal amine and the potential side reactions with unprotected amino acid side chains.

BocGlyOSu_Reactions cluster_side_reactions Potential Side Reactions (Unprotected Side Chains) BocGlyOSu This compound DesiredProduct Desired Product (Boc-Gly-Peptide) BocGlyOSu->DesiredProduct + Peptide N-Terminus (Desired Reaction) Branched Branched Peptide BocGlyOSu->Branched + Lysine Ester Side-Chain Ester BocGlyOSu->Ester + Tyrosine / Ser / Thr Thioester Side-Chain Thioester BocGlyOSu->Thioester + Cysteine Peptide Peptide with N-terminal Amine Lys Lysine Side Chain (-ε-NH₂) Tyr Tyrosine Side Chain (-OH) Cys Cysteine Side Chain (-SH) SerThr Ser/Thr Side Chain (-OH)

Caption: Desired vs. side reaction pathways of this compound.

Troubleshooting Workflow

Use this workflow to diagnose and resolve issues related to unexpected products or low yields.

Troubleshooting_Workflow Start Start: Low Yield or Unexpected Product CheckMass Analyze Product Mass (LC-MS) Start->CheckMass MassCorrect Mass Matches Desired Product CheckMass->MassCorrect No MassHigh Mass > Expected CheckMass->MassHigh Yes CheckPurity Purity Issue: Incomplete Reaction or OSu Hydrolysis MassCorrect->CheckPurity CheckDoubleAcyl Double Acylation? (e.g., on Lys) MassHigh->CheckDoubleAcyl OptimizeCond Solution: - Use Anhydrous Solvents - Check Reaction Time/Temp - Monitor with Kaiser Test CheckPurity->OptimizeCond ProtectSideChain Solution: Protect Nucleophilic Side Chains (Lys, etc.) CheckDoubleAcyl->ProtectSideChain

Caption: Troubleshooting workflow for this compound coupling reactions.

Experimental Protocols

General Protocol for Coupling this compound to a Peptide in Solution

This protocol outlines a general procedure for labeling the N-terminal amine of a peptide.

Materials:

  • Peptide with a free N-terminal amine

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))[3]

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Reaction vessel and magnetic stirrer

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere to minimize hydrolysis of the OSu ester.[3]

  • Dissolution: Dissolve the peptide in the anhydrous solvent. If the peptide has poor solubility, sonication may be applied briefly.

  • Base Addition: Add 1.5 to 2.0 equivalents of DIPEA to the peptide solution. This scavenges the N-hydroxysuccinimide (NHS) byproduct and maintains a favorable pH for the reaction.[3]

  • Reagent Addition: In a separate vial, dissolve 1.0 to 1.2 equivalents of this compound in the anhydrous solvent. Add this solution to the stirring peptide solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the point of completion and avoid unnecessarily long reaction times that could promote side reactions. For solid-phase synthesis, the Kaiser test can be used to check for the disappearance of free primary amines.[9]

  • Work-up: Once the reaction is complete, quench any remaining this compound by adding a small amount of an amine-containing buffer (e.g., Tris). The product can then be purified using standard techniques such as preparative HPLC.

Protocol: Kaiser Test for Monitoring Coupling on Solid Phase

The Kaiser test is a colorimetric assay used to detect free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the tube at 100°C for 5 minutes.

  • Observation:

    • Blue/Purple Color: Indicates the presence of free primary amines (incomplete coupling). The reaction should be allowed to continue, or a recoupling step should be performed.[9]

    • Yellow/Colorless: Indicates the absence of free primary amines (complete coupling).[9]

References

Technical Support Center: Optimizing Boc-Gly-OSu Reactions with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction between Boc-Gly-OSu (Boc-glycine N-hydroxysuccinimide ester) and primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for the reaction of this compound with primary amines is in the range of 8.0 to 8.5.[1][2][3] A pH of 8.3 is often recommended as an ideal starting point for many reactions.[1][3] This pH range provides the best balance between the nucleophilicity of the primary amine and the stability of the this compound reagent.

Q2: How does pH affect the reaction between this compound and primary amines?

The pH of the reaction is a critical factor that influences two competing processes:

  • Amine Reactivity: For the reaction to proceed, the primary amine must be in its deprotonated, nucleophilic state (-NH₂). At a pH below 8.0, a significant portion of the primary amines will be protonated (-NH₃⁺), rendering them unreactive towards the this compound.[3]

  • This compound Hydrolysis: N-hydroxysuccinimide (NHS) esters like this compound are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of this hydrolysis increases significantly with increasing pH.[3] At a pH above 9.0, the hydrolysis of the NHS ester can outcompete the desired reaction with the amine, leading to lower yields.[3]

Q3: What type of buffer should I use for the reaction?

It is crucial to use a buffer that does not contain primary or secondary amines, as these can compete with your target amine for reaction with this compound. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5): This is a commonly recommended buffer for NHS ester reactions.[1][2]

  • 0.1 M Phosphate Buffer (pH 8.0-8.5): This is another suitable alternative.[1]

Avoid using Tris-based buffers, as they contain a primary amine and can interfere with the reaction, although some sources suggest its reactivity is low.[1][2]

Q4: My this compound is not soluble in the aqueous buffer. What should I do?

If this compound has poor solubility in your aqueous reaction buffer, you can first dissolve it in a small amount of a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] It is critical to use high-purity, amine-free DMF to prevent side reactions.[1] Once dissolved, you can add this solution to your buffered solution containing the primary amine.

Q5: How long should I run the reaction?

Reaction times can vary depending on the specific reactants and conditions. A general guideline is to stir the reaction for 1 to 4 hours at room temperature or overnight on ice.[1][2] It is always recommended to monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incorrect pH: The pH of the reaction mixture is outside the optimal range of 8.0-8.5.Verify the pH of your reaction buffer. Adjust the pH to 8.3-8.5 using a suitable acid or base.
Hydrolysis of this compound: The this compound has degraded due to moisture or high pH.Use fresh, high-quality this compound. Prepare the this compound solution immediately before use. Avoid pH values above 9.0.
Presence of Competing Amines: The reaction buffer (e.g., Tris) or solvent (e.g., impure DMF) contains primary or secondary amines.Use a non-amine containing buffer such as sodium bicarbonate or phosphate. Use high-purity, amine-free DMF.
Protonated Primary Amine: The pH of the reaction is too low, causing the target amine to be in its protonated, non-nucleophilic form.Ensure the reaction pH is within the optimal range of 8.0-8.5 to deprotonate the primary amine.
Multiple Products or Impurities Side Reactions at High pH: High pH can promote side reactions other than the desired acylation.Maintain the reaction pH strictly within the 8.0-8.5 range.
Degradation of Reactants: One or more of the reactants may be degrading under the reaction conditions.Monitor the reaction for the appearance of byproducts. Consider shorter reaction times or lower temperatures.
Incomplete Reaction Insufficient Equivalents of this compound: The molar ratio of this compound to the primary amine may be too low.Increase the molar equivalents of this compound (e.g., 1.1 to 1.5 equivalents).
Steric Hindrance: The primary amine is sterically hindered, slowing down the reaction rate.Increase the reaction time and/or temperature. Consider using a different coupling reagent if the reaction does not proceed.

Experimental Protocols

General Protocol for this compound Coupling with a Primary Amine

This protocol provides a general procedure for the reaction of this compound with a primary amine in an aqueous buffer.

Materials:

  • This compound

  • Primary amine-containing compound

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Dimethylformamide (DMF), high purity, amine-free (if needed)

  • Deionized water

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Prepare the Amine Solution: Dissolve the primary amine-containing compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a desired concentration.

  • Prepare the this compound Solution:

    • If this compound is soluble in the buffer: Weigh the desired amount of this compound and dissolve it directly in a small amount of the 0.1 M sodium bicarbonate buffer immediately before adding it to the amine solution.

    • If this compound is not soluble in the buffer: Weigh the desired amount of this compound and dissolve it in a minimal amount of high-purity DMF.

  • Initiate the Reaction: While stirring the amine solution, add the this compound solution dropwise.

  • Reaction Incubation: Allow the reaction to stir for 1-4 hours at room temperature or overnight at 4°C.

  • Monitor the Reaction: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS) to determine the point of completion.

  • Work-up and Purification: Once the reaction is complete, proceed with the appropriate work-up and purification steps to isolate the desired product. This may include extraction, chromatography, or crystallization.

Visualizations

Boc_Gly_OSu_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Amine_Sol Prepare Primary Amine in Buffer (pH 8.0-8.5) Mix Mix Reactants Amine_Sol->Mix Boc_Gly_OSu_Sol Prepare this compound Solution Boc_Gly_OSu_Sol->Mix Incubate Incubate (1-4h RT or O/N 4°C) Mix->Incubate Monitor Monitor Reaction (TLC, LC-MS) Incubate->Monitor Purify Work-up & Purify Product Monitor->Purify

Caption: Workflow for the this compound reaction with a primary amine.

Troubleshooting_Boc_Gly_OSu_Reaction Start Low or No Product Yield Check_pH Is pH between 8.0-8.5? Start->Check_pH Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagents Are this compound and Amine fresh and pure? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Check_Buffer Is buffer amine-free? Check_Reagents->Check_Buffer Yes Use_Fresh_Reagents->Check_Buffer Change_Buffer Use Bicarbonate or Phosphate buffer Check_Buffer->Change_Buffer No Success Reaction Optimized Check_Buffer->Success Yes Change_Buffer->Success

Caption: Troubleshooting flowchart for low yield in this compound reactions.

References

Technical Support Center: Boc-Gly-OSu in Aqueous Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the use of N-α-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester (Boc-Gly-OSu) in aqueous reaction buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical reagent commonly used in peptide synthesis and bioconjugation. It consists of the amino acid glycine protected with a tert-butyloxycarbonyl (Boc) group and activated with an N-hydroxysuccinimide (NHS) ester. This activation allows for the efficient formation of stable amide bonds with primary amines on proteins, peptides, and other biomolecules.

Q2: Why is the solubility of this compound a concern in aqueous buffers?

A2: The presence of the hydrophobic tert-butyloxycarbonyl (Boc) protecting group makes this compound poorly soluble in aqueous solutions.[1][2] This limited solubility can lead to precipitation when added to aqueous reaction buffers, resulting in low reaction efficiency and difficulty in reproducing experimental results.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The N-hydroxysuccinimide (NHS) ester of this compound is susceptible to hydrolysis in aqueous environments, a reaction that is highly dependent on pH.[1] The rate of hydrolysis increases significantly with higher pH. This competing reaction reduces the amount of active reagent available for conjugation with the target amine.

Q4: What are the ideal storage conditions for this compound?

A4: To maintain its reactivity, this compound should be stored at -20°C under desiccated conditions.[3] Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[4]

Data Presentation

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in conjugation reactions. While its solubility in aqueous buffers is limited, it is readily soluble in several organic solvents.

SolventSolubilityObservations
Dimethylformamide (DMF)Excellent / >50 mMCommonly used as a solvent for creating stock solutions for bioconjugation.[1]
Dimethyl Sulfoxide (DMSO)Excellent / >50 mMAn effective alternative to DMF for dissolving the compound.[1]
Dichloromethane (DCM)SolubleOften used in synthesis and purification processes.[1]
WaterLimited / PoorThe hydrophobic Boc group significantly limits its solubility in aqueous media.[1]
Stability of NHS Esters in Aqueous Buffers

The stability of the NHS ester is paramount for successful conjugation. The following table provides the approximate half-life of NHS esters at various pH levels and temperatures, which serves as a good indicator for the stability of this compound.

ConditionApproximate Half-LifeObservations
pH 7.0, 4°C4 - 5 hoursRelatively stable, making it suitable for coupling reactions in buffered aqueous media.
pH 8.0, 4°C1 hourHydrolysis rate increases at a slightly basic pH.
pH 8.6, 4°C10 minutesRapid hydrolysis occurs under mildly basic conditions.[4]

Experimental Protocols

Protocol for Solubilizing and Using this compound in Aqueous Reactions

This protocol outlines the standard procedure for dissolving and using water-insoluble NHS esters like this compound in aqueous bioconjugation reactions.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Target molecule with primary amines in reaction buffer

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Immediately before use, weigh out the required amount of this compound.

    • Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).[1] Ensure the solution is clear and all solid has dissolved.

  • Perform the Conjugation Reaction:

    • Add the concentrated this compound stock solution dropwise to your target molecule solution in the reaction buffer while gently stirring.[5]

    • The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (ideally <10% v/v) to avoid denaturation of proteins.

    • Allow the reaction to proceed for 1-4 hours at room temperature or 4°C for more sensitive molecules.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or other appropriate purification methods.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon addition of this compound to the reaction buffer - The concentration of this compound exceeds its solubility limit in the aqueous buffer.- The concentration of the organic solvent is too high, causing the target molecule to precipitate.- Prepare a more dilute stock solution of this compound in the organic solvent.- Add the stock solution more slowly to the reaction buffer with vigorous stirring.- Reduce the final concentration of the organic solvent in the reaction mixture.
Low conjugation efficiency - Hydrolysis of this compound due to moisture or high pH.- Insufficient molar excess of this compound.- Presence of primary amines in the reaction buffer (e.g., Tris).- Use anhydrous organic solvents and fresh this compound.- Perform the reaction at a pH between 7.2 and 8.0.- Increase the molar excess of this compound.- Ensure the reaction buffer is free of primary amines.
Inconsistent reaction results - Variability in the preparation of the this compound stock solution.- Degradation of this compound due to improper storage.- Always prepare the this compound stock solution fresh for each experiment.- Store this compound at -20°C under desiccated conditions and allow it to warm to room temperature before opening.

Visualizations

Boc_Gly_OSu_Reaction_Pathway cluster_reaction Conjugation Reaction cluster_side_reaction Competing Side Reaction Boc_Gly_OSu This compound Conjugate Boc-Gly-Target Conjugate (Stable Amide Bond) Boc_Gly_OSu->Conjugate Reaction Hydrolysis Hydrolysis (Inactive Boc-Gly-OH) Boc_Gly_OSu->Hydrolysis Hydrolysis Target_Amine Target Molecule (Primary Amine) Target_Amine->Conjugate NHS N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS Release H2O H₂O H2O->Hydrolysis Troubleshooting_Workflow Start Precipitation Observed? Check_Solvent_Conc Is Organic Solvent Concentration > 10%? Start->Check_Solvent_Conc Yes Low_Yield Low Conjugation Yield? Start->Low_Yield No Reduce_Solvent Reduce Organic Solvent Concentration Check_Solvent_Conc->Reduce_Solvent Yes Check_Stock_Conc Is Stock Solution Highly Concentrated? Check_Solvent_Conc->Check_Stock_Conc No Add_Slowly Add this compound Stock Solution Slower Reduce_Solvent->Add_Slowly Success Problem Resolved Add_Slowly->Success Check_Stock_Conc->Add_Slowly No Dilute_Stock Prepare a More Dilute Stock Solution Check_Stock_Conc->Dilute_Stock Yes Dilute_Stock->Add_Slowly Check_pH Is Reaction pH > 8.0? Low_Yield->Check_pH Yes Low_Yield->Success No Adjust_pH Adjust pH to 7.2-8.0 Check_pH->Adjust_pH Yes Check_Reagent Is this compound Old or Improperly Stored? Check_pH->Check_Reagent No Adjust_pH->Success Use_Fresh_Reagent Use Fresh, Properly Stored this compound Check_Reagent->Use_Fresh_Reagent Yes Increase_Excess Increase Molar Excess of this compound Check_Reagent->Increase_Excess No Use_Fresh_Reagent->Success Increase_Excess->Success Buffer_Choice_Logic Goal Successful Conjugation High_Yield High Reaction Yield Goal->High_Yield Minimal_Hydrolysis Minimal Hydrolysis Goal->Minimal_Hydrolysis Good_Solubility Good Reagent Solubility Goal->Good_Solubility Buffer_Choice Optimal Buffer Choice High_Yield->Buffer_Choice Minimal_Hydrolysis->Buffer_Choice Good_Solubility->Buffer_Choice pH_Range pH 7.2 - 8.0 Buffer_Choice->pH_Range Amine_Free Amine-Free Composition (e.g., PBS, Bicarbonate) Buffer_Choice->Amine_Free Organic_Solvent Use of Co-Solvent (DMF/DMSO < 10%) Buffer_Choice->Organic_Solvent

References

Preventing aggregation during protein labeling with Boc-Gly-OSu.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Protein Labeling with Boc-Gly-OSu

Welcome to the technical support center for protein labeling. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome challenges with protein aggregation when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (N-tert-Butoxycarbonyl-glycine-succinimidyl ester) is a chemical reagent used for the modification of proteins.[1][2] It consists of a glycine amino acid protected at its N-terminus by a tert-butyloxycarbonyl (Boc) group and activated at its C-terminus with an N-hydroxysuccinimide (OSu) ester.[3][4] The primary application is to covalently attach a protected glycine molecule to primary amines on a protein, such as the epsilon-amino group of lysine residues or the protein's N-terminus.[5][6] This process, known as bioconjugation, is a foundational step in various research and therapeutic applications.[1]

Q2: What is the chemical reaction mechanism of this compound with a protein?

A2: The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (OSu) ester is a reactive group that readily couples with the free N-terminal amine of a peptide or the side chain of a lysine residue, forming a stable amide bond.[3][6] The OSu group acts as an effective leaving group, facilitating the formation of the new peptide bond.[3] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[7][8]

Q3: What are the general causes of protein aggregation during chemical labeling?

A3: Protein aggregation during labeling can be triggered by several factors:

  • Over-labeling: Attaching too many molecules to the protein can alter its surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[7][9]

  • Hydrophobicity of the Reagent: The labeling reagent itself may be hydrophobic, and its attachment to the protein surface can increase the protein's overall hydrophobicity, promoting self-association.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and buffer components can significantly impact protein stability.[10][11] Proteins are often least soluble at their isoelectric point (pI).[10]

  • High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions that can lead to aggregation.[10]

  • Temperature: Higher temperatures can increase reaction rates but may also destabilize the protein, leading to unfolding and subsequent aggregation.[7]

  • Presence of Reducing Agents: For proteins with disulfide bonds, the absence of reducing agents can sometimes lead to the formation of incorrect disulfide bridges and aggregation. Conversely, for some labeling chemistries, certain reducing agents might interfere.

Troubleshooting Guide: Preventing Aggregation

Q4: My protein solution becomes cloudy or precipitates immediately after adding the this compound solution. What is happening and how can I fix it?

A4: This is likely due to either the precipitation of the this compound reagent itself or rapid protein aggregation caused by localized high concentrations of the reagent or the organic solvent used to dissolve it.

Solutions:

  • Proper Reagent Dissolution: this compound is poorly soluble in aqueous solutions and should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[5][12]

  • Stepwise Addition: Add the dissolved this compound to the protein solution slowly and dropwise while gently stirring.[8] This prevents localized high concentrations of the reagent.

  • Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should typically be kept below 5-10% (v/v) to avoid denaturing the protein.

Q5: My protein appears soluble during the labeling reaction, but I observe significant aggregation later when analyzing by Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). How can I optimize the reaction to prevent this?

A5: This suggests that the labeling process is altering the physicochemical properties of your protein, making it prone to aggregation. Optimization of the reaction conditions is key.

Solutions:

  • Reduce the Molar Excess of this compound: Over-labeling is a common cause of aggregation.[7][9] Perform a titration experiment to find the lowest molar ratio of this compound to protein that still provides the desired degree of labeling.

  • Optimize the Reaction pH: While the reaction is faster at a higher pH (e.g., 8.5), many proteins are more stable closer to physiological pH (7.4).[5][7] Test a range of pH values (e.g., 7.2 to 8.0) to find the best balance between reaction efficiency and protein stability.[8]

  • Lower the Reaction Temperature: Conducting the reaction at 4°C for a longer duration can significantly reduce aggregation by slowing down the processes of protein unfolding and aggregation.[7]

  • Decrease Protein Concentration: If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL) to minimize intermolecular interactions.[10]

Q6: Can I add anything to my buffer to help prevent aggregation?

A6: Yes, various additives can help maintain protein solubility and prevent aggregation.[13][14]

Recommended Additives:

  • Sugars and Polyols: Sucrose (5-10%) or glycerol (10-20%) can act as stabilizers.[13]

  • Amino Acids: Arginine and Glutamic acid (typically at 50-100 mM) are known to suppress protein aggregation.[8][11]

  • Non-ionic Surfactants: Low concentrations of non-denaturing detergents like Polysorbate 20 (Tween 20) or CHAPS (0.01-0.1%) can help solubilize proteins and prevent aggregation.[10][14]

  • Salts: Optimizing the salt concentration (e.g., 150 mM NaCl) can help shield electrostatic interactions that may lead to aggregation.[14]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeRationale
Protein Concentration 1 - 10 mg/mLLower concentrations can reduce the likelihood of intermolecular aggregation.[10]
This compound:Protein Molar Ratio 5:1 to 20:1A higher ratio increases labeling efficiency but also the risk of over-labeling and aggregation. Titration is recommended.[8]
Reaction pH 7.2 - 8.5Balances efficient amine reaction with protein stability. A pH near 7.4 is often a safe starting point.[7][8]
Temperature 4°C to 25°C (Room Temp)Lowering the temperature to 4°C can improve protein stability and reduce aggregation, but will require a longer incubation time.[7]
Incubation Time 30 min - 4 hoursDependent on temperature and pH. Reactions at room temperature are often sufficient within 30-60 minutes.[8]
Buffer Type Amine-free buffersBuffers like PBS, HEPES, or Bicarbonate are recommended. Avoid Tris or glycine as they contain primary amines that will compete with the protein.[8][9]

Experimental Protocols

Protocol 1: General Protocol for Protein Labeling with this compound

  • Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4) to remove any interfering substances. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.[7]

  • Labeling Reaction: While gently stirring the protein solution, add the desired molar excess of the dissolved this compound dropwise.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching reagent like Tris buffer or hydroxylamine to a final concentration of 50-100 mM to consume any unreacted this compound.

  • Purification: Remove excess reagent and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.[7]

Protocol 2: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[15][16]

  • Sample Preparation: Filter the protein sample through a low-protein-binding 0.22 µm filter to remove dust and extraneous particles.

  • Measurement: Transfer the sample to a clean cuvette. Place the cuvette in the DLS instrument.

  • Data Acquisition: Allow the sample to equilibrate to the desired temperature. Acquire data according to the instrument's software instructions.

  • Analysis: Analyze the size distribution profile. A monomodal peak corresponding to the size of the monomeric protein indicates a non-aggregated sample. The appearance of larger peaks or a high polydispersity index (PDI) suggests the presence of aggregates.[17]

Protocol 3: Analysis of Labeled Protein using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It can be used to quantify the percentage of monomer, dimer, and larger aggregates in a protein sample.[15][18]

  • System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) at a constant flow rate.

  • Sample Injection: Inject a defined amount of the labeled protein sample onto the column.

  • Elution and Detection: Monitor the column eluate using a UV detector (typically at 280 nm).

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the monomeric protein, while earlier eluting peaks represent soluble aggregates. The relative area of each peak can be used to quantify the percentage of each species.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis P1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) R1 Add this compound to Protein Solution (Dropwise, with Stirring) P1->R1 P2 Dissolve this compound in Anhydrous DMSO (Immediately Before Use) P2->R1 R2 Incubate (e.g., 1-2h at RT or 2-4h at 4°C) R1->R2 R3 Quench Reaction (e.g., Tris Buffer) R2->R3 A1 Purify Labeled Protein (Desalting Column / Dialysis) R3->A1 A2 Characterize Aggregation (SEC and/or DLS) A1->A2 A3 Confirm Labeling (Mass Spectrometry) A1->A3

Caption: Experimental workflow for protein labeling and analysis.

G Start Protein Aggregation Observed? Cause1 Check Reagent Addition: - Was it added dropwise? - Was DMSO % < 10%? Start->Cause1 Yes Cause2 Optimize Molar Ratio: - Reduce this compound excess Cause1->Cause2 Yes Solution1 Re-run with slow, dropwise addition of reagent Cause1->Solution1 No Cause3 Optimize Reaction Conditions: - Lower temperature to 4°C - Test pH 7.2-8.0 Cause2->Cause3 If still aggregates Solution2 Perform titration to find optimal molar ratio Cause2->Solution2 Try This Cause4 Modify Buffer: - Add stabilizers (Arg, Sucrose) - Add non-ionic surfactant Cause3->Cause4 If still aggregates Solution3 Re-run at lower temp and/or different pH Cause3->Solution3 Try This Solution4 Screen buffer additives for improved solubility Cause4->Solution4 Try This End Aggregation Minimized Solution1->End Solution2->End Solution3->End Solution4->End

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for incomplete tert-butyloxycarbonyl (Boc) deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection?

Incomplete Boc deprotection can stem from several factors, often related to reaction conditions and substrate structure. The most common causes include:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration, often showing a second-order dependence.[1] A slight decrease in acid strength can significantly slow down the reaction.

  • Inadequate Reaction Time: The time required for complete deprotection can vary based on the substrate. Insufficient reaction time is a frequent cause of incomplete removal.[1]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid catalyst, slowing the deprotection reaction. This is often observed with sterically hindered amino acids like N-methylated methionine, valine, and leucine.[1]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the resin must swell adequately in the deprotection solvent to allow the acid to access all peptide chains. Poor swelling can lead to incomplete deprotection.[1] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (DCM).[1]

  • Substrate Stability: In some cases, the substrate itself may be unstable under the acidic conditions required for complete deprotection, leading to a trade-off between deprotection efficiency and degradation.

Q2: What are common side reactions during Boc deprotection and how can they be minimized?

The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during cleavage.[2][3]

  • Susceptible Residues: Amino acids with nucleophilic side chains are particularly vulnerable, including:

    • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[2]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2]

    • Cysteine (Cys): The free thiol group is a target for alkylation.[2]

    • Tyrosine (Tyr): The phenolic ring can be alkylated.[2]

  • Prevention with Scavengers: To prevent these side reactions, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that trap the tert-butyl cation at a faster rate than the sensitive residues on the substrate.[2]

Q3: How do I choose the right scavenger for my reaction?

The choice of scavenger depends on the specific amino acid residues present in your peptide or substrate that are susceptible to side reactions.

Sensitive Residue Common Scavengers Typical Concentration (v/v)
Tryptophan (Trp)Triisopropylsilane (TIS), Thioanisole2.5% - 5%
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)2% - 5%
Cysteine (Cys)Ethanedithiol (EDT)2.5%
Tyrosine (Tyr)Thioanisole, Anisole2% - 5%

A commonly used robust scavenger cocktail for peptides with multiple sensitive residues is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2] For cysteine-containing compounds, ethanedithiol (EDT) is a frequently used scavenger.[2]

Troubleshooting Guide for Incomplete Boc Deprotection

This section provides a systematic approach to diagnosing and resolving incomplete Boc deprotection.

Step 1: Initial Assessment

If you suspect incomplete deprotection based on analytical data (e.g., LC-MS, TLC), a logical troubleshooting workflow can help identify the root cause.

cluster_0 Troubleshooting Workflow start Incomplete Deprotection Suspected check_conditions Review Reaction Conditions (Acid, Time, Temp, Scavengers) start->check_conditions check_substrate Analyze Substrate Properties (Steric Hindrance, Solubility) check_conditions->check_substrate Conditions Appear Correct optimize_reaction Optimize Reaction Conditions check_conditions->optimize_reaction Potential Issue Identified check_substrate->optimize_reaction Substrate is a Factor alternative_method Consider Alternative Deprotection Method check_substrate->alternative_method Standard Optimization Fails optimize_reaction->alternative_method Still Incomplete success Complete Deprotection Achieved optimize_reaction->success Successful alternative_method->success Successful cluster_1 Boc Deprotection Pathways start Boc-Protected Amine strong_acid Strong Acid (e.g., TFA, HCl) start->strong_acid lewis_acid Lewis Acid (e.g., ZnBr2, TMSI) start->lewis_acid thermal Thermal (High Temperature) start->thermal aqueous Aqueous Reflux (Water) start->aqueous oxalyl Oxalyl Chloride/ Methanol start->oxalyl product Deprotected Amine strong_acid->product lewis_acid->product thermal->product aqueous->product oxalyl->product

References

Technical Support Center: Troubleshooting Unexpected Mass Adducts in Boc-Gly-OSu Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter unexpected mass adducts during conjugation reactions involving N-tert-butyloxycarbonyl-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu).

Frequently Asked Questions (FAQs)

Q1: What is the expected mass addition for a successful this compound conjugation?

A successful reaction of this compound with a primary amine (e.g., the N-terminus of a peptide or the epsilon-amino group of a lysine residue) results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The expected mass increase corresponds to the mass of the Boc-Gly moiety, which is 157.08 Da.

Q2: I am observing masses that do not correspond to the addition of 157.08 Da. What are the common sources of these unexpected masses?

Unexpected masses can arise from several sources, including:

  • Common Mass Spectrometry Adducts: In electrospray ionization mass spectrometry (ESI-MS), it is common to observe the analyte molecule associated with various ions.[1] The most frequent are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[1]

  • Side Reactions: this compound is a highly reactive compound and can react with nucleophiles other than primary amines.

  • Reaction with Water (Hydrolysis): The NHS ester is sensitive to moisture and can hydrolyze, which can affect the reaction efficiency.

  • Multiple Additions: It is possible for more than one Boc-Gly group to be added to your target molecule.

  • Incomplete Deprotection: If your starting material contains protecting groups, their incomplete removal can lead to unexpected masses.

Q3: Can this compound react with other amino acid residues besides lysine?

Yes, while the reaction with primary amines (like the lysine side chain) is most efficient at a pH of 8.0-9.0, side reactions with other nucleophilic amino acid residues can occur.[2] Serine, threonine, and tyrosine have been reported to react with NHS esters.[1][3]

Q4: How can I minimize the formation of these unexpected adducts?

To minimize unexpected adducts, consider the following:

  • Control of pH: Maintaining the optimal pH for the reaction with primary amines can reduce side reactions.[4]

  • High-Purity Reagents: Use high-purity, anhydrous solvents and fresh this compound to minimize hydrolysis and other side reactions.

  • Stoichiometry: Carefully control the molar ratio of this compound to your target molecule to avoid multiple additions.

  • Quenching: After the desired reaction time, quench any unreacted this compound with a small molecule containing a primary amine, such as Tris or glycine.[5]

Troubleshooting Guide for Unexpected Mass Adducts

This guide will help you identify the source of unexpected masses observed in your mass spectrometry data following a this compound reaction.

Step 1: Identify Common ESI-MS Adducts

Before investigating complex side reactions, first check for the presence of common adducts formed during the electrospray ionization process.

Adduct IonMass-to-Charge (m/z)Notes
Protonated Molecule [M+H]⁺ This is the expected ion for your successfully conjugated product.
Sodium Adduct[M+Na]⁺A very common adduct, appearing 22 m/z units higher than the protonated molecule.[1]
Potassium Adduct[M+K]⁺Another common adduct, appearing 38 m/z units higher than the protonated molecule.[1]
Ammonium Adduct[M+NH₄]⁺Can be observed, especially if ammonium salts are present in your buffers.[1]
Water Adduct[M+H+H₂O]⁺Adduction of a water molecule.[1]
Acetonitrile Adduct[M+H+CH₃CN]⁺Can be seen when acetonitrile is used as a solvent.
Double Charge[M+2H]²⁺For larger molecules, multiple charges can be observed at half the m/z.

M represents the molecular mass of your target molecule after successful conjugation with one Boc-Gly group.

Step 2: Investigate Potential Side Reactions and Byproducts

If the observed mass does not correspond to a common MS adduct, consider the possibility of side reactions or the presence of byproducts.

Observed Mass Difference (from expected product)Potential CauseSuggested Action
+157.08 DaDouble Addition of Boc-Gly A second Boc-Gly group has been added. This can occur at another primary amine or a reactive serine, threonine, or tyrosine residue.[1][3]
-157.08 DaUnreacted Starting Material Your starting material did not react with this compound.
+18.01 DaHydrolysis of NHS ester on target If the NHS ester was formed on your target molecule to react with Boc-Gly, this could indicate hydrolysis of that ester.
-100.05 DaLoss of Boc Group The tert-butyloxycarbonyl (Boc) protecting group has been cleaved.
+44.01 DaCarboxylation This could indicate incomplete removal of a Boc group from a starting material, leaving a carboxylic acid moiety after workup.[6]

Experimental Protocols

General Protocol for this compound Conjugation to a Peptide
  • Dissolve the Peptide: Dissolve the peptide in a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.4 or a borate buffer at pH 8.5. The concentration will depend on the solubility of the peptide.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Initiate the Reaction: Add the this compound solution to the peptide solution while stirring. A common molar ratio is a 5- to 10-fold molar excess of this compound.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal conditions should be determined empirically.

  • Quench the Reaction: To stop the reaction and consume any excess this compound, add a quenching agent like a 1 M Tris or glycine solution and incubate for another 30 minutes.

  • Purification: Purify the conjugated peptide using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Analyze the purified product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the desired modification.

Visualizations

Reaction Pathway and Potential Side Reactions

Boc_Gly_OSu_Reaction cluster_reactants Reactants cluster_main_reaction Main Reaction (pH 8-9) cluster_side_reactions Potential Side Reactions BocGlyOSu This compound ConjugatedProduct Boc-Gly-Peptide (Expected Product) BocGlyOSu->ConjugatedProduct Primary Amine NHS N-Hydroxysuccinimide BocGlyOSu->NHS HydrolyzedBocGly Boc-Gly-OH (Hydrolysis) BocGlyOSu->HydrolyzedBocGly H₂O DoubleAddition Boc-Gly-Peptide-Gly-Boc (Double Addition) BocGlyOSu->DoubleAddition Excess Reagent SerThrTyrReaction Reaction with Ser/Thr/Tyr BocGlyOSu->SerThrTyrReaction Ser/Thr/Tyr Residue TargetPeptide Target Peptide (with Primary Amine) TargetPeptide->ConjugatedProduct ConjugatedProduct->DoubleAddition

Caption: Reaction scheme of this compound with a target peptide and potential side reactions.

Troubleshooting Workflow for Unexpected Masses

Troubleshooting_Workflow Start Unexpected Mass Observed CheckCommonAdducts Calculate Mass Difference for Common MS Adducts ([M+Na]⁺, [M+K]⁺, etc.) Start->CheckCommonAdducts IsCommonAdduct Is Mass a Common Adduct? CheckCommonAdducts->IsCommonAdduct IdentifyAdduct Identify as MS Adduct. No Change to Protocol Needed. IsCommonAdduct->IdentifyAdduct Yes CheckSideReactions Calculate Mass Difference for Potential Side Reactions (Double Addition, Hydrolysis, etc.) IsCommonAdduct->CheckSideReactions No IsSideReaction Is Mass a Known Side Product? CheckSideReactions->IsSideReaction OptimizeProtocol Optimize Reaction Conditions: - Adjust Stoichiometry - Control pH - Ensure Anhydrous Conditions IsSideReaction->OptimizeProtocol Yes FurtherInvestigation Further Investigation Required: - Purity of Reagents - Structural Elucidation (MS/MS) IsSideReaction->FurtherInvestigation No

Caption: A logical workflow for troubleshooting unexpected mass adducts in this compound reactions.

References

Technical Support Center: Optimizing Boc-Gly-OSu Solid-Phase Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Boc-Gly-OSu solid-phase coupling. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation templates to assist in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in solid-phase peptide synthesis (SPPS)?

A1: this compound is the N-tert-butyloxycarbonyl (Boc) protected form of glycine that has been activated at its carboxyl group with N-hydroxysuccinimide (OSu). This pre-activation makes it a highly efficient building block for introducing glycine residues into a peptide chain during Boc-SPPS.[1] The OSu group is a good leaving group, facilitating a rapid and clean coupling reaction with the free amino group of the growing peptide on the solid support.

Q2: How do I monitor the completion of the this compound coupling reaction?

A2: The most common method for monitoring the completion of the coupling reaction is the Kaiser test (or ninhydrin test).[1] This colorimetric assay detects the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates that the coupling is incomplete, while a negative result (yellow or colorless beads) signifies that the reaction is complete.[1]

Q3: What are the common causes of low coupling efficiency with this compound?

A3: Low coupling efficiency can stem from several factors, including:

  • Incomplete deprotection of the N-terminal Boc group: Residual Boc groups will prevent coupling.

  • Poor resin swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites.[1]

  • Suboptimal solvent choice: The solvent must effectively solvate both the peptide-resin and the this compound.[2]

  • Insufficient equivalents of this compound: An inadequate amount of the activated amino acid can lead to an incomplete reaction.[1]

  • Short reaction time: The coupling reaction may not have been allowed to proceed to completion.[1]

  • Peptide aggregation: The growing peptide chain can aggregate, hindering further reactions.

Q4: Can I perform a second coupling if the first one is incomplete?

A4: Yes, performing a second coupling (recoupling) is a standard strategy to drive the reaction to completion if the Kaiser test is positive after the initial coupling.[1] It is recommended to use fresh reagents for the recoupling step.

Q5: What are potential side reactions when using this compound?

A5: While this compound is designed for clean coupling, some side reactions can occur with N-hydroxysuccinimide esters. These can include reactions with nucleophilic side chains of other amino acids, such as the hydroxyl groups of serine and threonine or the guanidinium group of arginine, particularly if the reaction conditions are not optimized.[3] Hydrolysis of the OSu ester can also occur in the presence of water, deactivating the this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Positive Kaiser Test after Coupling 1. Incomplete Coupling: Insufficient reaction time or equivalents of this compound.a. Recouple: Perform a second coupling with fresh this compound (2-4 equivalents).[1]b. Increase Reaction Time: Extend the coupling time to several hours.[1]c. Increase Equivalents: Use a higher excess of this compound in the initial coupling.[1]
2. Steric Hindrance/Peptide Aggregation: The growing peptide chain is preventing access to the N-terminus.a. Change Solvent System: Use a solvent mixture known to disrupt aggregation, such as DMF/DCM.[1] Consider solvents like N-methylpyrrolidone (NMP) which can improve solvation.[2]b. Increase Temperature: Moderately increasing the reaction temperature can sometimes improve coupling efficiency, but should be done with caution to avoid side reactions.[4]
Low Peptide Yield 1. Incomplete Coupling at Multiple Steps: Accumulation of deletion sequences due to incomplete couplings.a. Monitor Every Step: Ensure a negative Kaiser test after each coupling step before proceeding.[1]b. Optimize Protocol: Review and optimize coupling times and reagent equivalents for your specific sequence.
2. Premature Cleavage from Resin: Loss of peptide from the solid support during synthesis.a. Use a More Stable Linker: Employ a more acid-stable linker if premature cleavage is suspected.[1]
Presence of Deletion Sequences 1. Incomplete Coupling of this compound: Unreacted N-termini are coupled in the subsequent cycle.a. Ensure Complete Coupling: Use the Kaiser test to confirm complete coupling and recouple if necessary.[1]b. Capping: If recoupling is ineffective, "cap" the unreacted amines with an acetylating agent (e.g., acetic anhydride) to prevent them from reacting further.

Data Presentation

To systematically optimize your coupling conditions, we recommend maintaining a detailed experimental log. The following table provides a template for recording and comparing your results.

Parameter Experiment 1 Experiment 2 Experiment 3
Resin Substitution (mmol/g)
Equivalents of this compound 234
Solvent DMFDCMDMF/DCM (1:1)
Reaction Time (hours) 122
Temperature (°C) 252540
Kaiser Test Result PositiveNegativeNegative
Crude Purity (%)
Overall Yield (%)

Note: Crude purity and overall yield are highly sequence-dependent and should be determined empirically.[1]

Experimental Protocols

Standard Protocol for this compound Solid-Phase Coupling

This protocol outlines a standard procedure for the coupling of this compound to a peptide-resin in a manual synthesis setting.

1. Resin Swelling:

  • Place the desired amount of peptide-resin in a reaction vessel.

  • Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), at a ratio of 10-15 mL per gram of resin.[1]

  • Agitate the resin suspension for 30-60 minutes at room temperature to ensure complete swelling.[1]

  • Drain the solvent.

2. N-terminal Boc Deprotection:

  • Wash the swollen resin with DCM (2 x 1 min).

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

  • Agitate for 1-2 minutes, then drain.

  • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual acid.

3. Neutralization:

  • Wash the resin with DCM (2 x 1 min).

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.

  • Agitate for 5-10 minutes.[1]

  • Drain the neutralization solution and repeat the step one more time.[1]

  • Wash the resin thoroughly with DCM (5 x 1 min) to remove excess base.[1]

4. This compound Coupling:

  • In a separate vial, dissolve this compound (2-4 equivalents relative to the resin substitution) in DMF.[1]

  • Add the this compound solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1 to several hours.[1][5]

  • Take a small sample of resin beads to monitor the reaction completion using the Kaiser test.

5. Washing:

  • Once the Kaiser test is negative, drain the coupling solution.

  • Wash the peptide-resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).[1]

  • The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

Boc_SPPS_Workflow start Start: Peptide-Resin (N-terminally Boc-protected) deprotection 1. Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DCM) deprotection->wash1 neutralization 2. Neutralization (5-10% DIEA in DCM/DMF) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (this compound in DMF) wash2->coupling monitoring 4. Monitoring (Kaiser Test) coupling->monitoring wash3 Wash (DMF, DCM) monitoring->wash3 Negative recouple Recouple or Cap monitoring->recouple Positive next_cycle Proceed to Next Cycle wash3->next_cycle

Caption: Workflow for a single this compound coupling cycle in SPPS.

Troubleshooting_Logic start Kaiser Test after Initial Coupling positive Positive Result (Blue/Purple) start->positive negative Negative Result (Yellow) start->negative recouple Recouple with Fresh Reagents positive->recouple proceed Proceed to Next Cycle negative->proceed check_recouple Kaiser Test after Recoupling recouple->check_recouple positive2 Still Positive check_recouple->positive2 negative2 Negative check_recouple->negative2 cap Cap Unreacted Amines (e.g., Acetic Anhydride) positive2->cap negative2->proceed investigate Investigate Other Issues: - Resin Swelling - Reagent Quality - Peptide Aggregation cap->investigate

Caption: Troubleshooting logic for incomplete this compound coupling.

Coupling_Mechanism cluster_0 Coupling Reaction Resin Resin-Peptide-NH2 TS Tetrahedral Intermediate Resin->TS BocGlyOSu This compound BocGlyOSu->TS Nucleophilic Attack Product Resin-Peptide-NH-CO-CH2-NH-Boc TS->Product Byproduct HOSu (N-hydroxysuccinimide) TS->Byproduct Leaving Group Departure

Caption: Simplified mechanism of this compound coupling.

References

Technical Support Center: Monitoring Boc-Gly-OSu Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for monitoring the progress of Boc-Gly-OSu (Boc-glycine N-hydroxysuccinimide ester) coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a this compound coupling reaction?

A1: The progress of a this compound reaction, where an amine nucleophile displaces the N-hydroxysuccinimide (NHS) group to form an amide bond, can be effectively monitored using three common analytical techniques:

  • Thin Layer Chromatography (TLC): A rapid, qualitative method ideal for quick checks of reaction completion by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that provides detailed information on the relative concentrations of reactants, products, and by-products. It is particularly useful for kinetics and purity assessment.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for structural confirmation and for monitoring the reaction in real-time by observing changes in the chemical shifts of specific protons.

Q2: How do I use Thin Layer Chromatography (TLC) to monitor the reaction?

A2: TLC is the most straightforward method for real-time reaction monitoring. By spotting a small aliquot of your reaction mixture on a TLC plate and eluting it with an appropriate solvent system, you can visualize the consumption of your starting amine and this compound, and the formation of your desired amide product.

A typical procedure involves spotting the reaction mixture alongside the starting amine and this compound standards. As the reaction proceeds, the spot corresponding to the starting amine should diminish, while a new spot for the product appears. The this compound spot should also disappear. For details, see the TLC Monitoring Protocol below.

Q3: My TLC plate shows an incomplete reaction or unexpected spots. What should I do?

A3: This is a common issue. Here are some troubleshooting steps:

  • Persistent Starting Material: If spots corresponding to the starting amine or this compound remain intense even after the expected reaction time, the reaction may be incomplete. This can be due to steric hindrance, low reactivity of the amine, or insufficient reaction time.[3][4] Consider extending the reaction time or gently increasing the temperature.

  • New, Unidentified Spots: An unexpected spot, often more polar than the starting materials, could indicate hydrolysis of the this compound active ester to Boc-Gly-OH.[5][6] This occurs in the presence of water. Ensure all solvents and reagents are anhydrous.

  • Streaking or Poor Separation: If spots are not well-defined, adjust the polarity of your TLC solvent system. A common mobile phase for these compounds is a mixture of ethyl acetate and hexanes, or methanol in dichloromethane.

Q4: How can I get more quantitative data using High-Performance Liquid Chromatography (HPLC)?

A4: Reversed-phase HPLC (RP-HPLC) is excellent for quantitative analysis of the reaction mixture.[1] By injecting a quenched aliquot of your reaction at different time points, you can track the decrease in the peak area of the reactants and the increase in the peak area of the product. This allows for a precise determination of reaction completion and the identification of any side products formed. For a standard procedure, refer to the RP-HPLC Monitoring Protocol .

Q5: My HPLC chromatogram is difficult to interpret. What do the different peaks represent?

A5: Interpreting an HPLC chromatogram involves identifying each peak based on its retention time.

  • Inject Standards: The best practice is to inject pure samples of your starting amine and this compound to determine their retention times.

  • Product Peak: The product peak will be a new peak that grows over time. Its retention time will depend on its overall hydrophobicity compared to the starting materials.

  • Side-Product Peak: The most common side product, Boc-Gly-OH, is more polar than this compound and will typically have a shorter retention time in a reversed-phase system.[1] The presence of water can lead to the formation of this hydrolysis product.[7]

Q6: Is ¹H NMR spectroscopy a practical method for monitoring this reaction?

A6: Yes, ¹H NMR spectroscopy is highly effective. It allows you to observe the disappearance of signals specific to the reactants and the appearance of new signals from the product. Key signals to monitor include the singlet from the N-hydroxysuccinimide (NHS) protons in this compound (around 2.8-2.9 ppm), which will disappear as the reaction progresses.[8][9] Concurrently, new signals, such as the amide proton in the newly formed peptide bond, will appear. See the ¹H NMR Monitoring Protocol for more details.

Q7: What is the most common side reaction and how can I minimize it?

A7: The primary side reaction is the hydrolysis of the N-hydroxysuccinimide ester of this compound to form the unreactive Boc-glycine carboxylic acid (Boc-Gly-OH).[5][10] This is caused by moisture in the reaction. To minimize this, ensure that all glassware is oven-dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Data Presentation

Table 1: Illustrative TLC R_f Values

R_f values are highly dependent on the specific amine used and the exact mobile phase composition. This table provides a general guide for a moderately polar amine.

CompoundMobile Phase (e.g., 1:1 Hexanes:Ethyl Acetate)Expected R_f ValueNotes
This compound 1:1 Hexanes:EtOAc~0.5 - 0.6Moderately polar.
Starting Amine (R-NH₂) 1:1 Hexanes:EtOAcVariablePolarity depends on the 'R' group.
Product (Boc-Gly-NHR) 1:1 Hexanes:EtOAc~0.4 - 0.5Typically intermediate polarity.
Side Product (Boc-Gly-OH) 1:1 Hexanes:EtOAc~0.1 - 0.2More polar due to the carboxylic acid.
Table 2: Illustrative RP-HPLC Retention Times

Retention times are dependent on the column, gradient, and specific amine. This table assumes a standard C18 column with a water/acetonitrile gradient.[2][11]

CompoundGradient (e.g., 5-95% ACN in H₂O with 0.1% TFA)Expected Retention TimeNotes
Side Product (Boc-Gly-OH) Water/ACN GradientEarly ElutingMost polar compound.
Starting Amine (R-NH₂) Water/ACN GradientVariableDepends on the hydrophobicity of 'R'.
Product (Boc-Gly-NHR) Water/ACN GradientIntermediate ElutingRetention depends on the 'R' group.
This compound Water/ACN GradientLate ElutingTypically the most hydrophobic species.
Table 3: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)

Chemical shifts (δ) are reported in ppm and can vary based on the solvent and the structure of the amine.

CompoundProtonsExpected Chemical Shift (ppm)Multiplicity
This compound Boc group (C(CH₃)₃)~1.45Singlet (9H)
Glycine (α-CH₂)~4.20Doublet (2H)
Succinimide (CH₂CH₂)~2.85Singlet (4H)
Boc-Gly-OH (Side Product)Boc group (C(CH₃)₃)~1.46[12][13]Singlet (9H)
Glycine (α-CH₂)~3.95[12]Doublet (2H)
Product (Boc-Gly-NHR) Boc group (C(CH₃)₃)~1.44Singlet (9H)
Glycine (α-CH₂)~3.80Doublet (2H)
Amide (NH)~5.5 - 7.0Broad Triplet (1H)

Experimental Protocols

Protocol 1: TLC Monitoring [14][15]

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Use a capillary tube to spot a small amount of your starting amine and this compound as references on the origin line. Then, carefully spot a small aliquot of the reaction mixture.

  • Development: Place the TLC plate in a chamber containing a suitable mobile phase (e.g., 1:1 ethyl acetate/hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under UV light (if compounds are UV-active) and/or by staining with a suitable reagent (e.g., ninhydrin for the primary amine, or potassium permanganate for general visualization).

  • Analysis: Compare the spots from the reaction mixture to the standards. The reaction is complete when the starting material spots are no longer visible in the reaction lane and a new product spot is prominent.

Protocol 2: RP-HPLC Monitoring [1][16]

  • Sample Preparation: At desired time points, withdraw a small aliquot (~5-10 µL) from the reaction mixture. Quench the reaction immediately by diluting it in a vial with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • Instrumentation: Use a reversed-phase C18 column.

  • Mobile Phase: A typical mobile phase consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Gradient: Run a linear gradient, for example, from 5% to 95% Solvent B over 20 minutes, at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 220 nm.

  • Analysis: Integrate the peak areas of the reactants and products to determine the extent of the reaction. The reaction is considered complete when the peak area of the limiting reagent is negligible.

Protocol 3: ¹H NMR Monitoring

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the pure this compound starting material in a deuterated solvent (e.g., CDCl₃). Note the chemical shift and integration of the characteristic succinimide protons (~2.85 ppm).

  • Reaction Monitoring: To monitor the reaction, take an aliquot from the reaction vessel, remove the solvent under vacuum, and redissolve the residue in the deuterated solvent for analysis.

  • Spectral Analysis: Acquire spectra at various time intervals. Monitor the decrease in the integral of the succinimide proton signal. The reaction is complete when this signal is no longer detectable. Simultaneously, observe the appearance of new signals corresponding to the product.

Visualizations

experimental_workflow start Start Reaction: Mix this compound and Amine take_aliquot Withdraw Aliquot at Time (t) start->take_aliquot analysis Analyze Aliquot (TLC / HPLC / NMR) take_aliquot->analysis decision Is Reaction Complete? (>95% Conversion) analysis->decision continue_rxn Continue Reaction (Increase time/temp if needed) decision->continue_rxn No workup Proceed to Work-up and Purification decision->workup Yes continue_rxn->take_aliquot Monitor Again

Caption: A general experimental workflow for monitoring a this compound coupling reaction.

troubleshooting_guide start_problem Problem Detected: Incomplete Coupling (via TLC/HPLC) cause_sterics Potential Cause: Steric Hindrance / Low Reactivity start_problem->cause_sterics cause_hydrolysis Potential Cause: NHS Ester Hydrolysis start_problem->cause_hydrolysis cause_reagents Potential Cause: Reagent Quality / Stoichiometry start_problem->cause_reagents solution_sterics1 Solution: Extend Reaction Time cause_sterics->solution_sterics1 solution_sterics2 Solution: Increase Reaction Temperature cause_sterics->solution_sterics2 solution_hydrolysis Solution: Use Anhydrous Solvents & Inert Atmosphere cause_hydrolysis->solution_hydrolysis solution_reagents Solution: Verify Reagent Purity & Check Molar Equivalents cause_reagents->solution_reagents

References

Validation & Comparative

A Researcher's Guide to Amine Modification: Evaluating Alternatives to Boc-Gly-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of primary amines is a cornerstone of bioconjugation, enabling the attachment of a wide array of functional moieties to proteins, peptides, and other biomolecules. Boc-Gly-OSu, a glycine building block activated with an N-hydroxysuccinimide (NHS) ester, is a widely used reagent for this purpose. However, a variety of alternative reagents exist, each with distinct properties that may be advantageous for specific applications. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the optimal amine modification strategy.

This guide focuses on three principal classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes for reductive amination. We will delve into their reactivity, the stability of the resulting linkage, and the optimal reaction conditions to provide a comprehensive framework for your experimental design.

Quantitative Performance Comparison

The choice of an amine modification reagent significantly impacts the efficiency, stability, and overall success of a bioconjugation strategy. The following table summarizes key quantitative performance metrics for common alternatives to this compound.

ParameterN-Hydroxysuccinimide (NHS) EstersIsothiocyanates (e.g., FITC)Reductive Amination
Target Residues Primary amines (Lysine, N-terminus)[1][2]Primary amines (Lysine, N-terminus)[1]Primary and secondary amines
Resulting Bond Amide[3]Thiourea[1]Secondary or Tertiary Amine[4]
Optimal Reaction pH 7.2 - 8.5[1][5]9.0 - 9.5[1]~6.0 - 8.0
Reaction Speed Fast (minutes to a few hours)[1][]Slower (several hours to overnight)[1]Slow (hours to days)
Bond Stability Very High (Amide bond is highly stable)[3][7]High (Thiourea bond is generally stable)[8]Very High (C-N bond is very stable)
Key Competing Reaction Hydrolysis of the ester[5][]Hydrolysis of the isothiocyanateNone (irreversible reaction)
Specificity High for primary amines[9]High for primary aminesHigh for carbonyls and amines

Experimental Protocols

Detailed and reproducible protocols are essential for successful and consistent amine modification. Below are representative protocols for the three major classes of amine-reactive chemistries.

Protocol 1: Amine Modification using N-Hydroxysuccinimide (NHS) Esters

This protocol provides a general framework for labeling proteins with NHS ester reagents.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • NHS ester reagent (e.g., Sulfo-NHS ester for aqueous solubility)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving non-sulfonated NHS esters

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine). Adjust the pH of the protein solution to 7.2-8.5.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF (for non-sulfonated esters) or directly in the reaction buffer (for Sulfo-NHS esters) to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the incorporated label.

Protocol 2: Amine Modification using Isothiocyanates

This protocol outlines a general procedure for labeling proteins with isothiocyanate reagents like FITC.

Materials:

  • Protein of interest (2-10 mg/mL in a carbonate-bicarbonate buffer, pH 9.0-9.5)

  • Isothiocyanate reagent (e.g., FITC)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a carbonate-bicarbonate buffer at pH 9.0-9.5.

  • Prepare Isothiocyanate Stock Solution: Dissolve the isothiocyanate in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add the isothiocyanate solution to the protein solution to achieve a 10- to 20-fold molar excess. Incubate for 2-8 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 1 hour.

  • Purification: Purify the conjugate using size-exclusion chromatography.

  • Characterization: Determine the degree of labeling.

Protocol 3: Amine Modification via Reductive Amination

This protocol describes the covalent attachment of a molecule containing an aldehyde or ketone to a protein's primary amines.

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer, e.g., PBS, pH ~7.4)

  • Aldehyde- or ketone-containing molecule

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) solution (freshly prepared)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Size-exclusion chromatography column

Procedure:

  • Prepare Reaction Mixture: Combine the protein and a 20- to 50-fold molar excess of the aldehyde- or ketone-containing molecule in the reaction buffer.

  • Initiate Reaction: Add the reducing agent (e.g., NaBH₃CN to a final concentration of 20-50 mM).

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle agitation.

  • Quenching: Quench the reaction by adding the quenching buffer.

  • Purification: Purify the conjugate by size-exclusion chromatography to remove excess reagents.

  • Characterization: Analyze the conjugate to confirm modification.

Visualizing Workflows and Pathways

To further elucidate the experimental processes and their biological context, the following diagrams are provided.

G General Workflow for Amine Modification cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer) Mix Mix Protein and Reagent Protein->Mix Reagent Amine-Reactive Reagent (e.g., NHS Ester, Isothiocyanate) Dissolve Dissolve Reagent (DMSO/DMF or Buffer) Reagent->Dissolve Dissolve->Mix Incubate Incubate (Time and Temperature Dependent) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Product (DOL, Activity Assay) Purify->Analyze Final Labeled Protein Analyze->Final

A generalized experimental workflow for amine modification.

G Simplified Insulin Receptor Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt/PKB PIP3->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein

Key steps in the insulin signaling cascade.

G GPCR Signaling and Receptor Internalization cluster_internalization Receptor-Mediated Endocytosis Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Arrestin β-Arrestin GPCR->Arrestin Recruits Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cell_Response Cellular Response Second_Messenger->Cell_Response Coated_Pit Clathrin-Coated Pit Arrestin->Coated_Pit Promotes Endosome Endosome Coated_Pit->Endosome Forms Recycling Recycling Endosome->Recycling To Plasma Membrane Degradation Degradation Endosome->Degradation To Lysosome

GPCR signaling and subsequent receptor internalization.

Conclusion

The choice of an amine modification reagent extends beyond the simple presence of a reactive group. Factors such as the desired stability of the resulting bond, the pH sensitivity of the biomolecule, and the desired reaction kinetics all play a crucial role in selecting the optimal tool for the job. While NHS esters offer a rapid and robust method for generating highly stable amide bonds, isothiocyanates provide an alternative that forms a stable thiourea linkage under slightly more alkaline conditions. For applications requiring the introduction of a secondary or tertiary amine, reductive amination presents a powerful, albeit slower, alternative. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to achieve efficient and reliable amine modification for a wide range of applications in research, diagnostics, and therapeutics.

References

A Comparative Guide to Boc-Gly-OSu vs. Fmoc-Gly-OSu for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino function of amino acids is a critical decision that dictates the entire synthetic strategy. This guide provides a comprehensive comparison of Boc-Gly-OSu and Fmoc-Gly-OSu, two activated glycine derivatives, offering insights into their respective chemistries, performance, and optimal applications. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis endeavors.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA).[1] In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][3] This core difference in deprotection chemistry cascades into distinct requirements for resin selection, side-chain protecting groups, and final cleavage conditions.[1]

This compound and Fmoc-Gly-OSu are N-hydroxysuccinimide (OSu) esters of glycine. The OSu group is a good leaving group, which pre-activates the carboxyl group for efficient coupling to the free N-terminus of the growing peptide chain, forming a stable amide bond.[4][5]

Performance Comparison: A Data-Driven Analysis

The selection of either the Boc or Fmoc strategy can significantly impact the efficiency, purity, and overall success of peptide synthesis, particularly for complex or "difficult" sequences. The following table summarizes key performance parameters based on established knowledge and experimental observations.

ParameterThis compound (Boc Strategy)Fmoc-Gly-OSu (Fmoc Strategy)Key Considerations
Deprotection Conditions Strong Acid (e.g., 25-50% TFA in DCM)[6]Mild Base (e.g., 20% Piperidine in DMF)[4]Fmoc strategy is advantageous for peptides with acid-sensitive residues.[]
Coupling Reagents Traditionally DCC/HOBt; compatible with modern reagents.[]Excellent compatibility with modern, highly efficient coupling reagents (e.g., HBTU, HATU).[]Modern coupling reagents often lead to faster and more complete reactions.
Reaction Time (Coupling) 1 to several hours.[6]30 to 120 minutes.[4]Fmoc-SPPS with modern activators is generally faster.[7]
Monitoring Kaiser test for primary amines.[6]Kaiser test; UV monitoring of Fmoc deprotection is possible.[8]UV monitoring in Fmoc-SPPS allows for real-time tracking of reaction completion.
Side Reactions Acid-catalyzed side reactions; tert-butylation of sensitive residues.[9]Base-catalyzed side reactions (e.g., diketopiperazine formation, racemization of certain amino acids).[10]Careful selection of protecting groups and reaction conditions is crucial for both strategies.
Final Cleavage Strong acid (e.g., anhydrous HF, TFMSA).[4]Moderate acid (e.g., TFA with scavengers).[3]Boc strategy requires specialized, highly corrosive reagents and equipment for final cleavage.[3]
Cost Boc-protected amino acids are generally less expensive.[]Fmoc-protected amino acids are typically more expensive.[]Overall process cost may be influenced by reagent consumption, synthesis time, and waste disposal.
Scalability Well-established for large-scale synthesis.Often favored for scalability due to milder conditions and reduced side reactions.[]Both strategies are utilized in industrial peptide manufacturing.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Fmoc-Gly-OSu in solid-phase peptide synthesis.

Protocol 1: Boc-SPPS Cycle with this compound

This protocol outlines a single cycle for the addition of a glycine residue using this compound to a peptide-resin.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (10-15 mL per gram of resin) for 30-60 minutes at room temperature.[6]

  • Drain the solvent.[6]

2. Boc Deprotection:

  • Wash the swollen peptide-resin with DCM (2 x 1 min).[6]

  • Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM to the resin (10 mL per gram of resin).[6]

  • Agitate the suspension for 1-2 minutes, drain, and repeat for 20-30 minutes.[6][11]

  • Wash the peptide-resin with DCM (3 x 1 min), followed by Isopropanol (IPA) (2 x 1 min), and then DCM again (3 x 1 min).[6]

3. Neutralization:

  • Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the peptide-resin.[6]

  • Agitate the suspension for 5-10 minutes and drain. Repeat this step once.[6]

  • Wash the peptide-resin with DCM (5 x 1 min) to remove excess base.[6]

4. Coupling of this compound:

  • Dissolve this compound (2-4 equivalents relative to the resin substitution) in DMF.[6]

  • Add the solution to the neutralized peptide-resin.[6]

  • Agitate the reaction mixture at room temperature for 1 to several hours.[6]

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (beads remain colorless) indicates a complete reaction.[6]

5. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin with DMF (3 x 1 min) and then with DCM (3 x 1 min).[6]

The resin is now ready for the next Boc deprotection and coupling cycle.

Protocol 2: Fmoc-SPPS Cycle with Fmoc-Gly-OSu

This protocol outlines a single cycle for the addition of a glycine residue using Fmoc-Gly-OSu to a peptide-resin.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in a reaction vessel.[4]

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 3 minutes and drain the solution.[4]

  • Add a fresh portion of 20% piperidine in DMF and react for 10-15 minutes to ensure complete deprotection.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

3. Coupling of Fmoc-Gly-OSu:

  • In a separate vial, dissolve Fmoc-Gly-OSu (1.5 - 3 equivalents relative to the resin loading) in DMF.[4]

  • Note: While Fmoc-Gly-OSu is pre-activated, for difficult couplings or to enhance reaction rates, a coupling activator (e.g., HCTU, HBTU) and a base (e.g., DIEA) can be added. Pre-activate the mixture for 1-2 minutes before adding to the resin.[4]

  • Add the Fmoc-Gly-OSu solution to the resin.[4]

  • Agitate the mixture at room temperature for 30-120 minutes.[4]

  • Monitor the progress of the coupling reaction using a Kaiser test. A negative result indicates a complete reaction.[4]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF again (3-5 times) to remove excess reagents and by-products.[4]

The resin is now ready for the next Fmoc deprotection and coupling cycle.

Visualization of Synthesis Workflows

The logical flow of each synthesis cycle highlights the key differences in the required steps and reagents.

Boc_SPPS_Workflow start Start Cycle: Peptide-Resin (N-terminal Boc) deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling with This compound in DMF wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end End Cycle: Elongated Peptide-Resin (N-terminal Boc) wash3->end

Caption: The Boc-SPPS cycle, involving acid deprotection and a mandatory neutralization step.

Fmoc_SPPS_Workflow start Start Cycle: Peptide-Resin (N-terminal Fmoc) deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling with Fmoc-Gly-OSu in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end End Cycle: Elongated Peptide-Resin (N-terminal Fmoc) wash2->end

Caption: The Fmoc-SPPS cycle, characterized by base deprotection and a more streamlined workflow.

Conclusion and Recommendations

Both this compound and Fmoc-Gly-OSu are effective reagents for the incorporation of glycine residues in peptide synthesis. The choice between them is intrinsically linked to the overarching decision between the Boc and Fmoc-SPPS strategies.

Fmoc-Gly-OSu is generally recommended for most modern laboratory applications due to the following advantages of the Fmoc strategy:

  • Milder Deprotection Conditions: The use of a mild base for Fmoc removal is compatible with a wider range of sensitive amino acids and complex peptide modifications.[3]

  • Simplified Final Cleavage: The final cleavage from the resin and removal of side-chain protecting groups with TFA is less hazardous and does not require specialized equipment compared to the HF or TFMSA used in Boc-SPPS.[3]

  • Orthogonality: The Fmoc/tBu protection scheme offers true orthogonality, allowing for selective deprotection of side chains while the peptide is still on the resin.[8]

  • Automation and Monitoring: The Fmoc group's UV absorbance facilitates real-time monitoring of the deprotection step, which is highly amenable to automated peptide synthesis.[8]

This compound and the Boc strategy remain relevant and may be advantageous in specific scenarios:

  • Cost-Effectiveness: For large-scale industrial synthesis, the lower cost of Boc-protected amino acids can be a significant economic factor.[]

  • Difficult Sequences: In some cases, particularly with hydrophobic peptides prone to aggregation, the Boc strategy can offer better solvation and coupling efficiency.[12]

  • Base-Sensitive Peptides: For peptides containing moieties that are sensitive to the basic conditions of Fmoc deprotection, the Boc strategy provides a viable alternative.

Ultimately, the optimal choice depends on a careful evaluation of the target peptide's sequence, the scale of the synthesis, available laboratory equipment, and budgetary considerations. For routine synthesis, especially of complex and modified peptides, the versatility and safety of the Fmoc strategy make Fmoc-Gly-OSu the preferred reagent.

References

A Comparative Guide to the Mass Spectrometry Characterization of Boc-Gly-OSu Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomic analysis, the covalent labeling of proteins is a cornerstone for identification, quantification, and structural characterization. Among the diverse array of labeling reagents, N-hydroxysuccinimide (NHS) esters are widely employed for their ability to efficiently react with primary amines on proteins. This guide provides a comprehensive comparison of Boc-Gly-OSu (N-α-(tert-Butoxycarbonyl)-glycine N-hydroxysuccinimide ester) with other common amine-reactive labeling reagents, supported by experimental protocols and data for their characterization by mass spectrometry.

Principle of this compound Labeling

This compound is an amine-reactive reagent that covalently attaches a Boc-protected glycine molecule to proteins. The N-hydroxysuccinimide ester moiety reacts with the primary amino groups of the protein, primarily the N-terminal α-amine and the ε-amine of lysine residues, to form stable amide bonds. The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5). The tert-butoxycarbonyl (Boc) protecting group can be subsequently removed under acidic conditions if a free amine is required for downstream applications, such as in hybrid labeling strategies.

The introduction of the Boc-Gly moiety results in a specific mass shift in the labeled protein and its constituent peptides, which is readily detectable by mass spectrometry. This mass shift allows for the identification of labeled sites and can be used for relative quantification when combined with isotopic labeling strategies.

Comparison with Alternative Amine-Labeling Reagents

The choice of labeling reagent depends on the specific application, including the desired downstream analysis, the complexity of the sample, and the available instrumentation. This compound is often used in multi-step labeling workflows, such as the TAG-TMTpro method, to increase multiplexing capacity.[1] Below is a comparison of this compound with other common NHS ester-based labeling reagents.

FeatureThis compoundTandem Mass Tags (TMT)iTRAQ (isobaric Tags for Relative and Absolute Quantitation)Biotin-NHS
Primary Application Introduction of a protected amino acid for multi-step labeling or creating a specific mass modification.Isobaric labeling for multiplexed quantitative proteomics.Isobaric labeling for multiplexed quantitative proteomics.Affinity purification of labeled proteins/peptides.
Reaction Specificity Primary amines (N-terminus and Lysine residues).Primary amines (N-terminus and Lysine residues).Primary amines (N-terminus and Lysine residues).Primary amines (N-terminus and Lysine residues).
Mass Modification +157.08 Da (Boc-Gly)Isobaric (same total mass for all tags).Isobaric (same total mass for all tags).+226.29 Da
Detection Method MS1 mass shift.MS/MS reporter ions.MS/MS reporter ions.MS1 mass shift and affinity capture.
Multiplexing Capacity Can be used in hybrid methods to increase multiplexing (e.g., TAG-TMTpro).[1]High (up to 18-plex with TMTpro).Moderate (up to 8-plex).Limited (typically used for single sample enrichment).
Side Reactions O-acylation of serine, threonine, and tyrosine residues can occur, especially at higher pH.O-acylation of serine, threonine, and tyrosine residues.O-acylation of serine, threonine, and tyrosine residues.O-acylation of serine, threonine, and tyrosine residues.
Cleavability of Tag Boc group is acid-labile.Non-cleavable.Non-cleavable.Can be obtained with a cleavable linker.

Experimental Protocols

Protocol 1: this compound Labeling of Proteins for Mass Spectrometry

This protocol provides a general procedure for labeling a purified protein or a complex protein mixture with this compound.

Materials:

  • Protein sample (in a buffer free of primary amines, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Sample Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, exchange the buffer using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to consume any unreacted this compound.

  • Sample Cleanup: Remove excess reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate for subsequent enzymatic digestion).

  • Sample Preparation for Mass Spectrometry: The labeled protein is now ready for downstream processing, such as SDS-PAGE, in-gel digestion, or in-solution digestion with trypsin, followed by LC-MS/MS analysis.

Protocol 2: Mass Spectrometry Analysis of this compound Labeled Proteins

This protocol outlines the steps for the analysis of this compound labeled proteins using a bottom-up proteomics approach.

Materials:

  • This compound labeled protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Reduction and Alkylation:

    • To the labeled protein solution (in 50 mM ammonium bicarbonate), add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin to the protein sample at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight (12-16 hours) at 37°C.

  • Sample Desalting: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or ZipTip. Elute the peptides with a solution of 50-80% ACN and 0.1% FA.

  • LC-MS/MS Analysis:

    • Resuspend the desalted peptides in a solution of 2% ACN and 0.1% FA.

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Set up a data-dependent acquisition (DDA) method to acquire MS1 spectra followed by MS/MS spectra of the most abundant precursor ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a relevant protein database using a search engine such as MaxQuant, Sequest, or Mascot.

    • Specify the following variable modifications in the search parameters:

      • Carbamidomethylation of cysteine (+57.021 Da) as a fixed modification.

      • Oxidation of methionine (+15.995 Da) as a variable modification.

      • Boc-Gly on lysine (+157.079 Da) as a variable modification.

      • Boc-Gly on protein N-terminus (+157.079 Da) as a variable modification.

    • Analyze the search results to identify labeled proteins and the specific sites of modification. For Boc-protected peptides, characteristic neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da) from the precursor ion may be observed in the MS/MS spectra and can be used as a diagnostic tool.[2]

Visualizations

G cluster_reagents Reactants cluster_products Products Protein Protein (-NH2) LabeledProtein Labeled Protein (-NH-CO-CH2-NH-Boc) Protein->LabeledProtein Reaction at pH 7.5-8.5 BocGlyOSu This compound BocGlyOSu->LabeledProtein NHS N-hydroxysuccinimide BocGlyOSu->NHS Displaced

Caption: Chemical reaction of this compound with a primary amine on a protein.

G start Start: Protein Sample labeling This compound Labeling start->labeling quenching Quenching labeling->quenching cleanup Sample Cleanup (Desalting/Dialysis) quenching->cleanup digestion Reduction, Alkylation, & Trypsin Digestion cleanup->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Database Search) lcms->data_analysis end End: Labeled Sites Identified data_analysis->end

Caption: Experimental workflow for this compound labeling and mass spectrometry analysis.

G start Goal of Experiment? quant Quantitative Proteomics? start->quant Yes affinity Affinity Purification? start->affinity No tmt_itraq Use TMT or iTRAQ quant->tmt_itraq High Multiplexing dimethyl Use Stable Isotope Dimethyl Labeling quant->dimethyl Cost-Effective hybrid Hybrid Labeling Strategy? affinity->hybrid No biotin Use Biotin-NHS affinity->biotin Yes boc_gly_osu Use this compound (e.g., in TAG-TMTpro) hybrid->boc_gly_osu Yes other Consider other labeling strategies hybrid->other No

Caption: Decision-making flowchart for selecting an amine-reactive labeling reagent.

References

Confirming Boc-Gly-OSu Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the synthesis of peptides, antibody-drug conjugates, and other targeted therapies. The confirmation of this conjugation is paramount for process optimization and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Boc-Gly-OSu (N-tert-Butoxycarbonyl-glycine N-hydroxysuccinimide ester) conjugation to a primary amine, using benzylamine as a model substrate.

Performance Comparison of Analytical Methods

The choice of analytical technique for confirming this compound conjugation depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. HPLC is a robust method for quantification and purity assessment, while MS provides definitive confirmation of the conjugate's mass, and NMR offers detailed structural elucidation.

ParameterHPLC (UV Detection)Mass Spectrometry (MS)NMR Spectroscopy
Primary Information Purity, Quantification, Reaction ProgressMolecular Weight ConfirmationUnambiguous Structure, Purity
Analysis Time per Sample 5-20 minutes1-5 minutes10-60 minutes
Sensitivity High (nanogram range)Very High (picogram to femtogram range)[1]Low (microgram to milligram range)[1]
Quantitative Capability Excellent with calibrationGood (requires internal standards)Excellent (qNMR is a primary method)[2][3][4]
Sample Preparation Simple dilutionSimple dilutionRequires deuterated solvents
Relative Cost Low to ModerateHighVery High
Key Advantage Robust, reproducible, and quantitativeHigh sensitivity and mass confirmationProvides detailed structural information[1]
Key Disadvantage Does not provide structural informationMay not distinguish isomersLow sensitivity and longer analysis time[1]

Experimental Protocols

Model Reaction: this compound Conjugation with Benzylamine

A model reaction is performed to simulate a typical conjugation process.

Materials:

  • This compound

  • Benzylamine

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Deionized Water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve this compound (1 equivalent) in DMF.

  • Add benzylamine (1.1 equivalents) to the solution.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Quench the reaction by adding a small amount of water.

  • Prepare the sample for analysis by diluting an aliquot of the reaction mixture with the initial mobile phase for HPLC or an appropriate solvent for MS and NMR.[5]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for monitoring the progress of the conjugation reaction by separating the starting materials from the product. The retention time and peak area are used to determine the extent of the reaction and the purity of the product.

Experimental Protocol
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% TFA in deionized water.[7]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 254 nm.[7]

  • Injection Volume: 10 µL.

Expected Results: The apolar Boc-Gly-benzylamine conjugate will have a longer retention time than the more polar this compound starting material. By integrating the peak areas, the percentage of conversion can be calculated.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reaction This compound + Benzylamine Reaction dilution Dilute aliquot with mobile phase reaction->dilution injection Inject Sample dilution->injection Prepared Sample separation C18 Reversed-Phase Column Separation injection->separation detection UV Detection (214/254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram Signal quantification Integrate Peaks & Calculate % Purity chromatogram->quantification

HPLC Analysis Workflow for this compound Conjugation.

Mass Spectrometry (MS) Analysis

MS is a powerful tool for the rapid and unambiguous confirmation of the identity of the conjugation product by determining its molecular weight.

Experimental Protocol
  • System: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Infusion: The diluted reaction mixture can be directly infused or analyzed via LC-MS.

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Mass Range: Scan a mass range that includes the expected molecular weights of the starting materials and the product.

    • This compound: 272.25 g/mol

    • Benzylamine: 107.15 g/mol

    • Boc-Gly-benzylamine (product): 264.32 g/mol

  • Data Analysis: Identify the mass-to-charge ratio (m/z) corresponding to the expected product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unequivocal confirmation of the newly formed amide bond and the overall structure of the conjugate.

Experimental Protocol
  • System: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified product or dried reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Key signals to observe include the disappearance of the succinimide protons from this compound (around 2.8 ppm) and the appearance of a new amide proton signal, along with characteristic shifts in the glycine and benzylamine protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum to confirm the presence of all expected carbon atoms in the final product.

  • Data Analysis: Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the Boc-Gly-benzylamine structure to confirm its formation.

References

A Researcher's Guide to NHS Ester Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate N-hydroxysuccinimide (NHS) ester is a critical step in the successful bioconjugation of proteins, peptides, and other biomolecules. This guide provides an objective comparison of the reactivity of various NHS esters, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.

NHS esters are widely utilized for their ability to efficiently react with primary amines (the N-terminus and the ε-amino group of lysine residues) to form stable amide bonds. However, the reactivity of these esters is not uniform and is significantly influenced by factors such as their molecular structure, solubility, and the reaction conditions. A key challenge in using NHS esters is their susceptibility to hydrolysis in aqueous environments, a competing reaction that can reduce conjugation efficiency. This guide will delve into a comparative analysis of different NHS esters, focusing on their reactivity towards aminolysis versus their propensity for hydrolysis.

Comparative Analysis of NHS Ester Reactivity

The choice of an NHS ester can significantly impact the outcome of a bioconjugation reaction. Key performance characteristics to consider include the rate of reaction with primary amines (aminolysis) and the rate of degradation due to reaction with water (hydrolysis). The efficiency of a bioconjugation reaction is often determined by the ratio of the rate of aminolysis to the rate of hydrolysis.

Quantitative Comparison of NHS Ester Half-life

The stability of an NHS ester in aqueous solution is a critical parameter, as hydrolysis is the primary competing reaction to the desired aminolysis. The half-life (t½) of an NHS ester is the time it takes for half of the ester to be hydrolyzed. This value is highly dependent on pH and temperature.

NHS Ester TypepHTemperature (°C)Half-life (t½)Citation
General NHS Ester7.004-5 hours
General NHS Ester8.041 hour
General NHS Ester8.6410 minutes
Porphyrin-NHS (P3-NHS)8.0Room Temperature210 minutes[1]
Porphyrin-NHS (P3-NHS)8.5Room Temperature180 minutes[1]
Porphyrin-NHS (P3-NHS)9.0Room Temperature125 minutes[1]
Porphyrin-NHS (P4-NHS)8.0Room Temperature190 minutes[1]
Porphyrin-NHS (P4-NHS)8.5Room Temperature130 minutes[1]
Porphyrin-NHS (P4-NHS)9.0Room Temperature110 minutes[1]

Note: The data for Porphyrin-NHS esters are from a specific study and may not be representative of all NHS esters. However, they illustrate the general trend of decreasing stability with increasing pH.

Quantitative Comparison of Aminolysis Reaction Time

The rate of aminolysis determines how quickly the NHS ester reacts with the target primary amines on the biomolecule. Faster reaction times are generally preferred to minimize the competing hydrolysis reaction.

NHS EsterAmine ReagentpHTemperatureHalf-life (t½) of AmidationCitation
Porphyrin-NHS (P3-NHS)mPEG₄-NH₂8.0Room Temperature80 minutes[1]
Porphyrin-NHS (P3-NHS)mPEG₄-NH₂8.5Room Temperature20 minutes[1]
Porphyrin-NHS (P3-NHS)mPEG₄-NH₂9.0Room Temperature10 minutes[1]
Porphyrin-NHS (P4-NHS)mPEG₄-NH₂8.0Room Temperature25 minutes[1]
Porphyrin-NHS (P4-NHS)mPEG₄-NH₂8.5Room Temperature10 minutes[1]
Porphyrin-NHS (P4-NHS)mPEG₄-NH₂9.0Room Temperature5 minutes[1]

Note: The amidation half-life is the time required for half of the NHS ester to react with the amine-containing molecule.

Key Factors Influencing NHS Ester Reactivity

Several factors can influence the reactivity of NHS esters in bioconjugation reactions:

  • pH: The rate of both aminolysis and hydrolysis increases with pH. However, the rate of hydrolysis increases more dramatically at higher pH values. Therefore, a compromise pH, typically between 7.2 and 8.5, is used to favor the aminolysis reaction.

  • Temperature: Higher temperatures generally increase the rate of both reactions. Reactions are often carried out at room temperature or 4°C to control the reaction rate and maintain the stability of the biomolecule.

  • Solubility: NHS esters can be broadly categorized into two types based on their solubility:

    • NHS esters: These are generally hydrophobic and require dissolution in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.

    • Sulfo-NHS esters: These contain a sulfonate group on the N-hydroxysuccinimide ring, which imparts water solubility. This allows for a completely aqueous reaction, which can be advantageous for proteins that are sensitive to organic solvents. While the reactivity of the ester group is similar, the improved water solubility of Sulfo-NHS esters can lead to more efficient conjugation in some cases.

  • Spacer Arm: The chemical structure connecting the NHS ester to the molecule of interest (the spacer arm) can influence reactivity. Longer, more flexible spacer arms may reduce steric hindrance and improve conjugation efficiency. PEGylated (polyethylene glycol) spacer arms can enhance the solubility and stability of the resulting conjugate.

Experimental Protocols

Protocol 1: Determination of NHS Ester Hydrolysis Rate

This protocol describes a general method to determine the hydrolysis rate of an NHS ester by monitoring the release of N-hydroxysuccinimide, which absorbs light at approximately 260 nm.

Materials:

  • NHS ester of interest

  • Amine-free buffer at the desired pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the NHS ester in an appropriate anhydrous organic solvent (e.g., DMSO) if it is not water-soluble.

  • Equilibrate the amine-free buffer to the desired temperature in a quartz cuvette.

  • Initiate the reaction by adding a small volume of the NHS ester stock solution to the buffer in the cuvette to achieve the desired final concentration. Mix quickly.

  • Immediately begin monitoring the absorbance at 260 nm over time.

  • To determine the absorbance corresponding to 100% hydrolysis, prepare a separate sample and add a strong base (e.g., NaOH to a final concentration of 0.1 N) to rapidly hydrolyze the ester. Measure the absorbance at 260 nm.

  • The pseudo-first-order rate constant (k_obs) for hydrolysis can be determined by fitting the absorbance data to a first-order rate equation. The half-life is then calculated as t½ = 0.693 / k_obs.

Protocol 2: Comparative Analysis of Bioconjugation Efficiency

This protocol provides a framework for comparing the bioconjugation efficiency of different NHS esters with a model protein.

Materials:

  • NHS esters to be compared (e.g., NHS-biotin, Sulfo-NHS-biotin)

  • Model protein (e.g., Bovine Serum Albumin - BSA) at a known concentration in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Method for analysis of conjugation efficiency (e.g., HABA assay for biotinylated proteins, SDS-PAGE, or mass spectrometry)

Procedure:

  • Prepare stock solutions of each NHS ester in an appropriate solvent (e.g., DMSO for NHS-biotin, water for Sulfo-NHS-biotin).

  • Set up parallel reactions for each NHS ester. To the protein solution, add a defined molar excess of the NHS ester (e.g., 10-fold, 20-fold molar excess).

  • Incubate the reactions at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1 hour).

  • Stop the reactions by adding the quenching solution to a final concentration of 50 mM.

  • Remove excess, unreacted NHS ester by size-exclusion chromatography (desalting column).

  • Analyze the degree of labeling for each reaction using an appropriate method. For biotinylated proteins, the HABA assay can provide a quantitative measure of the biotin-to-protein ratio.

  • Compare the degree of labeling achieved with each NHS ester under identical conditions to assess their relative bioconjugation efficiency.

Visualizing the Process

To better understand the chemical reactions and experimental procedures involved, the following diagrams have been generated.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)-O-NHS (NHS Ester) Amide_Bond R-C(=O)-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Nucleophilic Attack (Aminolysis) NHS N-Hydroxysuccinimide (Leaving Group) NHS_Ester->NHS Hydrolysis (Side Reaction) + H₂O Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->Amide_Bond Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Mix Mix Protein and NHS Ester Prepare_Protein->Mix Prepare_NHS Prepare NHS Ester Stock Solution (e.g., in DMSO) Prepare_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Degree of Labeling (e.g., HABA, SDS-PAGE, MS) Purify->Analyze

References

A Comparative Guide to Amine Detection in Solid-Phase Peptide Synthesis: Kaiser Test vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the complete removal of the Nα-protecting group (deprotection) is a critical step that dictates the success of subsequent coupling reactions. The Kaiser test has long been the gold standard for qualitatively monitoring this deprotection. However, its limitations have spurred the development of alternative methods. This guide provides an objective comparison of the Kaiser test with other common techniques for validating the deprotection of Boc-protected amines, supported by experimental data and detailed protocols.

The Kaiser test, also known as the ninhydrin test, is a highly sensitive method for detecting free primary amines on a solid support.[1][2][3] A positive result, indicated by an intense blue color, confirms the successful removal of the Boc protecting group and the availability of the N-terminal amine for the next coupling step.[1][4] Conversely, a negative result (colorless or yellowish beads) suggests an incomplete deprotection, necessitating further reaction time or troubleshooting.

Performance Comparison of Amine Detection Methods

While the Kaiser test is a valuable tool, it is not without its drawbacks. It is known to be unreliable for detecting secondary amines, such as proline, and can yield false positives with certain amino acids or under specific conditions.[1][5] These limitations have led to the adoption of several alternative tests, each with its own set of advantages and disadvantages. The following table summarizes the key performance characteristics of the Kaiser test and its most common alternatives.

Test Method Target Amine Detection Principle Typical Result (Positive) Key Advantages Key Limitations
Kaiser Test Primary AminesNinhydrin reactionIntense blue solution and/or beadsHigh sensitivity for primary amines.[1][2]Unreliable for secondary amines (e.g., Proline)[1][3]; Destructive to the sample; Uses toxic reagents (KCN)[5]; Can give false positives.[5]
Chloranil Test Primary & Secondary AminesReaction with chloranil and acetaldehydeBlue or green beads[1][6]Detects both primary and secondary amines; Safer alternative to the Kaiser test.Qualitative only.
Isatin Test Secondary Amines (esp. Proline)Reaction with isatinBlue beads[1]Specific for secondary amines, making it a good complementary test to the Kaiser test.Less sensitive than the Kaiser test for primary amines.
TNBSA Test Primary AminesReaction with 2,4,6-trinitrobenzenesulfonic acidOrange or red beads[6][7]Can be quantitative[8][9]; Detects primary amines.Does not detect secondary amines.
Quantitative Colorimetric Method Primary & Secondary AminesAcid-base reaction with a pH-sensitive dyeYellow solution[10][11]Quantitative and non-destructive[10][11][12]; Detects a wide range of amino acids undetectable by the Kaiser test[12]; High sensitivity (RSD < 3.6%)[10][11].Newer method, may be less established in some labs.

Experimental Protocols

Detailed and consistent execution of these tests is paramount for reliable results. Below are the protocols for the Kaiser test and its key alternatives.

Kaiser Test Protocol

Reagents:

  • Reagent A: 1 g ninhydrin in 20 mL of n-butanol.[3]

  • Reagent B: 40 g phenol in 20 mL of n-butanol.[3]

  • Reagent C: 1.0 mL of a 16.5 mg/mL KCN solution in water diluted with 49 mL of pyridine.[3]

Procedure: [1]

  • Place a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the solution and the beads.

Interpretation of Results: [3]

  • Intense blue solution and beads: Incomplete deprotection.

  • Colorless or faint yellow solution and beads: Complete deprotection.

  • Blue solution but colorless beads: Mostly complete deprotection.

Chloranil Test Protocol

Reagents:

  • Reagent A: 2% (v/v) acetaldehyde in N,N-dimethylformamide (DMF).[1]

  • Reagent B: 2% (w/v) p-chloranil in DMF.[1]

Procedure: [1][6]

  • Place a small sample of resin beads (1-5 mg) in a small test tube.

  • Add 1-2 drops of Reagent A.

  • Add 1-2 drops of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads.

Interpretation of Results:

  • Blue or green beads: Presence of free primary or secondary amines (incomplete deprotection).

  • Colorless or yellowish beads: Complete deprotection.

2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) Test Protocol

Reagents:

  • TNBSA Solution: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid in DMF.

  • Base Solution: 10% (v/v) N,N-diisopropylethylamine (DIPEA) in DMF.

Procedure: [6]

  • Place a small sample of resin beads in a small test tube.

  • Add 2-5 drops of the TNBSA solution.

  • Add 2-5 drops of the base solution.

  • Let the mixture stand at room temperature for 10 minutes.

  • Observe the color of the beads, preferably under a microscope.

Interpretation of Results: [6]

  • Intensely orange or red beads: Presence of free primary amines (incomplete deprotection).

  • Colorless or yellow beads: Complete deprotection.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the application of these tests, the following diagrams illustrate the experimental workflow for Boc deprotection validation and a logical decision-making process for selecting the appropriate test.

Boc_Deprotection_Workflow Workflow for Boc Deprotection Validation start Start: Boc-Protected Peptide-Resin deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection wash Wash Resin (DCM, DMF) deprotection->wash test Perform Amine Detection Test wash->test kaiser Kaiser Test test->kaiser Primary Amine Expected alternative Alternative Test (e.g., Chloranil, TNBSA) test->alternative Secondary Amine or Kaiser Inconclusive observe Observe Results kaiser->observe alternative->observe complete Deprotection Complete (Proceed to Coupling) observe->complete Negative Result incomplete Deprotection Incomplete (Repeat Deprotection/Troubleshoot) observe->incomplete Positive Result Test_Selection_Logic Decision Guide for Amine Test Selection start Start: Need to Validate Boc Deprotection amino_acid What is the N-terminal amino acid? start->amino_acid primary_aa Primary Amine (e.g., Gly, Ala, Leu) amino_acid->primary_aa secondary_aa Secondary Amine (e.g., Pro) amino_acid->secondary_aa quantification Is quantitative analysis required? primary_aa->quantification chloranil_test Use Chloranil Test or Isatin Test secondary_aa->chloranil_test kaiser_test Use Kaiser Test qualitative Qualitative assessment is sufficient quantification->qualitative Yes quantitative Quantitative data is needed quantification->quantitative No qualitative->kaiser_test tnbsa_or_new Use TNBSA Test or Quantitative Colorimetric Method quantitative->tnbsa_or_new

References

A Comparative Guide to Spectroscopic Methods for Quantifying Boc-Gly-OSu Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common spectroscopic methods for the quantification of Boc-Gly-OSu (tert-butoxycarbonyl-glycine-N-hydroxysuccinimide ester) labeling reactions. Accurate quantification of this labeling process is critical for ensuring the quality and efficacy of bioconjugates, peptides, and other modified molecules in research and drug development. This document outlines key performance characteristics, provides detailed experimental protocols, and presents data in a clear, comparative format.

Introduction to this compound Labeling

This compound is a widely used amine-reactive reagent that covalently attaches a Boc-protected glycine molecule to primary amines on target molecules such as proteins, peptides, and amino-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form a stable amide bond, releasing NHS as a byproduct. The efficiency of this reaction is crucial and requires precise quantification.

Comparison of Quantitative Spectroscopic Methods

Several spectroscopic techniques can be employed to quantify this compound labeling, either by directly measuring the consumption of the NHS ester or by indirectly quantifying the reaction products or remaining reactants. The choice of method depends on the required sensitivity, specificity, and available instrumentation.

MethodPrincipleTarget AnalyteWavelengthKey AdvantagesKey Limitations
HILIC-UV Chromatographic separation followed by UV detection.N-hydroxysuccinimide (NHS) byproduct220 nm or 260 nmHigh sensitivity and specificity; universal for all NHS esters.[1][2][3][4]Requires HPLC instrumentation; indirect measurement of the labeling reaction.
TNBS Assay Colorimetric reaction of a primary amine with 2,4,6-trinitrobenzenesulfonic acid (TNBS).Unreacted primary amines420 nmHigh sensitivity; detects successful amine modification.[5]Indirect; potential for interference from other primary amines in the sample.
Direct UV-Vis Spectrophotometric measurement of the released NHS byproduct.N-hydroxysuccinimide (NHS) byproduct260 nmSimple and rapid; no complex sample preparation.[6][7]Lower sensitivity; potential for interference from other UV-absorbing species.[8]
¹H NMR Nuclear Magnetic Resonance spectroscopy to monitor changes in proton signals.This compound and labeled product-Provides detailed structural information; can directly quantify reactant and product.[9]Lower sensitivity; requires specialized equipment and deuterated solvents.
FTIR Fourier-Transform Infrared Spectroscopy to detect changes in vibrational modes of functional groups.Carbonyl groups in this compound and the resulting amide bond.~1748 cm⁻¹ (NHS ester C=O)Fast and simple sample preparation.Primarily qualitative for this application; provides limited quantitative information.[10]

Experimental Protocols

HILIC-UV Method for NHS Quantification

This method quantifies the released N-hydroxysuccinimide (NHS) as a measure of the this compound labeling reaction.

Instrumentation:

  • HPLC system with a UV detector

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Thermo Syncronis HILIC, 150 x 3 mm, 3 µm)[1][2]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • NHS standard for calibration curve

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 90% acetonitrile and 10% 10 mM aqueous ammonium acetate, with the pH adjusted to 7.5 before mixing.[1][4]

  • System Equilibration: Equilibrate the HILIC column with the mobile phase for at least 10 minutes at a flow rate of 0.4 mL/min.[1][4]

  • Sample Preparation: At desired time points, quench an aliquot of the labeling reaction and dilute it with the mobile phase to a suitable concentration.

  • Injection: Inject 1 µL of the prepared sample onto the column.[1][4]

  • Detection: Monitor the elution of NHS at 220 nm or 260 nm.[1][2][4] The retention time for NHS is typically around 5.3 minutes under these conditions.[1]

  • Quantification: Create a standard curve using known concentrations of NHS. Calculate the concentration of NHS in the reaction sample based on the peak area from the chromatogram.

Quantitative Data:

  • Limit of Detection (LOD): Approximately 1 mg/L for NHS.[1]

  • Limit of Quantification (LOQ): Approximately 3 mg/L for NHS.[1]

  • Linear Range: 0.5 to 100 mg/L for NHS.[1]

TNBS Assay for Primary Amine Quantification

This assay indirectly quantifies the labeling by measuring the decrease in primary amines on the target molecule.

Reagents:

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • 0.01% (w/v) 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (prepare fresh)[11]

  • 10% (w/v) Sodium dodecyl sulfate (SDS) solution

  • 1 N Hydrochloric acid (HCl)

Procedure:

  • Sample Preparation: Prepare a solution of the unlabeled and labeled molecule (e.g., protein) in 0.1 M sodium bicarbonate buffer at a concentration of 20-200 µg/mL.[11]

  • Reaction: To 0.5 mL of the sample solution, add 0.25 mL of the 0.01% TNBS solution and mix well.[11]

  • Incubation: Incubate the mixture at 37°C for 2 hours.[11]

  • Quenching: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to stop the reaction.[11]

  • Measurement: Measure the absorbance of the solution at 335 nm or 420 nm.[5][11]

  • Quantification: The degree of labeling is determined by comparing the absorbance of the labeled sample to the unlabeled control. A decrease in absorbance indicates successful labeling of primary amines. A standard curve with a known primary amine (e.g., glycine) can be used for absolute quantification of remaining amines.

Direct UV-Vis Spectrophotometry for NHS Release

This method monitors the increase in absorbance at 260 nm due to the release of the NHS leaving group upon hydrolysis or aminolysis of this compound.[6][7]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Reagents:

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)[7]

  • 0.5-1.0 N NaOH (for hydrolysis control)[7]

Procedure:

  • Sample Preparation: Dissolve 1-2 mg of the this compound reagent in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[7]

  • Blank Measurement: Use the buffer (with DMSO/DMF if applicable) as a blank to zero the spectrophotometer at 260 nm.[7]

  • Initial Absorbance: Immediately measure the absorbance of the this compound solution at 260 nm.[7]

  • Hydrolysis (Control): To induce complete hydrolysis for a positive control, add 100 µL of 0.5-1.0 N NaOH to 1 mL of the this compound solution and vortex for 30 seconds. Immediately measure the absorbance at 260 nm.[7]

  • Reaction Monitoring: For kinetic studies of the labeling reaction, monitor the increase in absorbance at 260 nm over time.

  • Quantification: The concentration of released NHS can be calculated using its molar absorptivity (ε₂₆₀ ≈ 9700 M⁻¹cm⁻¹ at basic pH).[6]

Visualizing Workflows and Pathways

Boc_Gly_OSu_Labeling_Pathway BocGlyOSu This compound LabeledProduct Labeled Product (Amide Bond) BocGlyOSu->LabeledProduct Reaction with Primary Amine NHS N-hydroxysuccinimide (Byproduct) BocGlyOSu->NHS Release of Leaving Group TargetMolecule Target Molecule (with Primary Amine) TargetMolecule->LabeledProduct

HILIC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-UV Analysis cluster_quant Quantification Reaction Labeling Reaction Mixture QuenchDilute Quench and Dilute Reaction->QuenchDilute Injection Inject into HPLC QuenchDilute->Injection Separation HILIC Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Chromatogram (NHS Peak) Detection->Chromatogram Quantify Calculate NHS Concentration Chromatogram->Quantify StandardCurve Standard Curve StandardCurve->Quantify

TNBS_Assay_Workflow cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Sample Labeled/Unlabeled Sample AddTNBS Add TNBS Solution Sample->AddTNBS Incubate Incubate (37°C, 2h) AddTNBS->Incubate Quench Quench (SDS, HCl) Incubate->Quench Measure Measure Absorbance (420 nm) Quench->Measure Absorbance Absorbance Values Measure->Absorbance Compare Compare Labeled vs. Unlabeled Absorbance->Compare Result Determine Degree of Labeling Compare->Result

Conclusion

The choice of a spectroscopic method for quantifying this compound labeling depends on the specific experimental needs. HILIC-UV offers a highly sensitive and robust method for quantifying the NHS byproduct, making it suitable for detailed kinetic studies and quality control. The TNBS assay provides a sensitive, indirect measure of labeling efficiency by quantifying the consumption of primary amines. Direct UV-Vis spectrophotometry is a simpler but less sensitive method suitable for rapid, qualitative assessments of NHS ester activity and hydrolysis. For detailed structural confirmation alongside quantification, ¹H NMR is the most powerful technique, although it is less accessible for routine high-throughput analysis. FTIR is best reserved for qualitative confirmation of the presence of the NHS ester and the formation of the amide bond. By selecting the appropriate method, researchers can ensure the accuracy and reproducibility of their this compound labeling procedures.

References

A Comparative Guide to Boc-Lys(Boc)-OSu and Boc-Lys(Z)-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protected amino acid derivatives is a critical determinant of success in peptide synthesis, directly impacting yield, purity, and the potential for site-specific modifications. This guide provides an in-depth, objective comparison of two commonly utilized lysine derivatives: Nα,Nε-di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) and Nα-Boc-Nε-Z-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Z)-OSu). The primary distinction between these reagents lies in the choice of the ε-amino protecting group, a factor that governs their orthogonality and, consequently, their applications in solid-phase peptide synthesis (SPPS).

Executive Summary: The Orthogonality Advantage

The core difference between Boc-Lys(Boc)-OSu and Boc-Lys(Z)-OSu is the orthogonality of their side-chain protecting groups.[1] Boc-Lys(Boc)-OSu features two acid-labile tert-butyloxycarbonyl (Boc) groups, while Boc-Lys(Z)-OSu employs an acid-labile Boc group for the α-amino group and a benzyloxycarbonyl (Z) group for the ε-amino group, which is removable under different conditions.[1] This distinction is fundamental to their application. In a standard Boc-SPPS workflow, the Nα-Boc group is cleaved at each cycle using a mild acid like trifluoroacetic acid (TFA).[2] The side-chain protecting group must remain intact during this process and be removable during the final cleavage step.

Boc-Lys(Boc)-OSu is ideal for standard Boc-SPPS and for the synthesis of branched peptides where simultaneous deprotection of both the α- and ε-amino groups is desired in the final cleavage step.[1][3]

Boc-Lys(Z)-OSu offers an orthogonal protection scheme. The Z-group is stable to the TFA used for Nα-Boc removal but can be selectively cleaved by hydrogenolysis or strong acids.[1] This allows for site-specific modification of the lysine side chain while the peptide remains on the solid support, a crucial feature for creating peptide conjugates, labeled peptides, and other complex structures.[1]

Comparative Data at a Glance

The following table summarizes the key characteristics and applications of Boc-Lys(Boc)-OSu and Boc-Lys(Z)-OSu.

FeatureBoc-Lys(Boc)-OSuBoc-Lys(Z)-OSu
α-Amino Protection Boc (tert-butyloxycarbonyl)[1]Boc (tert-butyloxycarbonyl)[1]
ε-Amino Protection Boc (tert-butyloxycarbonyl)[1]Z (Benzyloxycarbonyl)[1]
Nα-Deprotection Condition Mild Acid (e.g., 25-50% TFA in DCM)[2]Mild Acid (e.g., 25-50% TFA in DCM)[2]
Side-Chain Deprotection Acidolysis (e.g., TFA)[1]Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HF)[1]
Orthogonality in SPPS No (both groups are acid-labile)[1]Yes (Boc is acid-labile, Z is hydrogenolysis-labile)[1]
Primary Application Standard Boc-SPPS, synthesis of branched peptides[1][4]Site-specific modification of lysine side chains, synthesis of peptide conjugates[1]
Potential Side Reactions Incomplete coupling can lead to lysine deletion.[4]Potential for side reactions during final cleavage with strong acids if scavengers are not used.[2]
Solubility Readily soluble in organic solvents like DMF, DMSO, and DCM; poorly soluble in water.[3]Soluble in organic solvents like dioxane.[5]

Experimental Protocols

While a direct, side-by-side experimental comparison in a single SPPS workflow is not standard due to their differing applications, a hypothetical protocol for the synthesis of a model peptide can illustrate their handling and potential outcomes.

Objective:

To compare the performance of Boc-Lys(Boc)-OSu and Boc-Lys(Z)-OSu in the solid-phase synthesis of the model peptide, Ac-Tyr-Gly-Gly-Phe-Lys-NH₂.

Methodology:

The peptide will be synthesized on a Rink Amide resin using a manual Boc-SPPS protocol.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Remove the initial Fmoc group on the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: Sequentially couple the following amino acids:

    • Boc-Lys(Boc)-OH or Boc-Lys(Z)-OH

    • Boc-Phe-OH

    • Boc-Gly-OH

    • Boc-Gly-OH

    • Boc-Tyr(tBu)-OH

    • Coupling will be mediated by a coupling reagent like HBTU in the presence of a base such as DIPEA in DMF. The completion of each coupling reaction will be monitored by a Kaiser test.[4]

  • Capping: After each coupling step, cap any unreacted amino groups using acetic anhydride and DIPEA in DMF.

  • Acetylation: Acetylate the N-terminal amino group with acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Peptide 1 (from Boc-Lys(Boc)-OSu path): Cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.[1]

    • Peptide 2 (from Boc-Lys(Z)-OSu path):

      • Option A (Simultaneous Cleavage): Use a strong acid like HF with appropriate scavengers to cleave the peptide from the resin and simultaneously remove the Z and tBu protecting groups.[2]

      • Option B (Orthogonal Deprotection): First, cleave the peptide from the resin and remove the acid-labile protecting groups with the TFA cocktail. The Z-protected peptide can then be purified. Subsequently, remove the Z group via catalytic hydrogenation (H₂/Pd).[1]

  • Analysis: Analyze the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and identify any side products.[1] Purify the final products by preparative RP-HPLC and confirm their identities by mass spectrometry.[1]

Visualizing the Chemistry and Workflows

Chemical Structures

Chemical Structures cluster_boc_lys_boc Boc-Lys(Boc)-OSu cluster_boc_lys_z Boc-Lys(Z)-OSu BocLysBoc BocLysZ

Caption: Structures of Boc-Lys(Boc)-OSu and Boc-Lys(Z)-OSu.

General Boc-SPPS Cycle

Boc_SPPS_Cycle Resin Resin-Peptide(n)-Boc Deprotection Deprotection (TFA/DCM) Resin->Deprotection Washes1 Washes (DCM/IPA) Deprotection->Washes1 Neutralization Neutralization (DIEA or in situ) Washes1->Neutralization Coupling Coupling (Boc-AA-OH/HBTU) Neutralization->Coupling Washes2 Washes (DMF/DCM) Coupling->Washes2 Resin_Next Resin-Peptide(n+1)-Boc Washes2->Resin_Next

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Orthogonal Deprotection Scheme for Boc-Lys(Z)

Orthogonal_Deprotection Start Resin-Peptide-Lys(Z)-Peptide-Boc TFA_Cleavage TFA/DCM Start->TFA_Cleavage Nα-Boc Removal Intermediate1 Resin-Peptide-Lys(Z)-Peptide-NH3+ TFA_Cleavage->Intermediate1 Neutralization DIEA/DCM Intermediate1->Neutralization Intermediate2 Resin-Peptide-Lys(Z)-Peptide-NH2 Neutralization->Intermediate2 Hydrogenolysis H2/Pd (Post-cleavage) Intermediate2->Hydrogenolysis ε-Z Removal Final_Peptide Peptide-Lys(NH2)-Peptide Hydrogenolysis->Final_Peptide

Caption: Orthogonal deprotection scheme for Boc-Lys(Z) in Boc-SPPS.

Conclusion

The choice between Boc-Lys(Boc)-OSu and Boc-Lys(Z)-OSu is dictated by the specific goals of the peptide synthesis project. For routine synthesis of linear peptides or the creation of simple branched structures where simultaneous deprotection is acceptable, Boc-Lys(Boc)-OSu is a reliable and efficient choice. However, for the synthesis of complex peptides requiring site-specific modifications, such as the attachment of labels, drugs, or other moieties to the lysine side chain, the orthogonal protection offered by Boc-Lys(Z)-OSu is indispensable. A thorough understanding of the properties and deprotection chemistries of these reagents is paramount for the successful design and execution of advanced peptide synthesis strategies.

References

A Comparative Analysis of Coupling Reagent Efficacy with Boc-Gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of reaction efficiency, yield, and the purity of the final product. Boc-Gly-OH (N-(tert-Butoxycarbonyl)glycine) is a fundamental and commonly utilized amino acid building block due to its simple, non-chiral structure which minimizes steric hindrance and the risk of racemization during coupling.[1] This guide provides a detailed comparison of various coupling reagents when used with Boc-Gly-OH, supported by experimental data and protocols to assist researchers in making informed decisions for their synthesis strategies.

Performance Metrics of Common Coupling Reagents

The efficacy of a coupling reagent is measured by several key performance indicators, including reaction speed, final product yield, and purity. While outcomes can be sequence-dependent, the following table summarizes the general performance of popular coupling reagents in peptide synthesis.

Coupling ReagentClassTypical Reaction TimeRelative CostKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery Fast (minutes)HighHigh efficiency, low epimerization, effective for hindered couplings and cyclization.[2][3][4]Can cause guanidinylation of the N-terminal amine if used in excess.[5][6]
HBTU Uronium/Aminium SaltFast (minutes to <1 hr)Medium-HighEfficient and widely used, good for routine synthesis.[7]Less reactive than HATU, higher risk of epimerization compared to HATU.[2] Can also cause guanidinylation.[5][6]
COMU Uronium SaltVery FastHighHigh coupling efficiency, safer (non-explosive byproduct), good solubility, requires only 1 eq. of base.[5][8]Higher cost.
EDC / HOBt Carbodiimide / AdditiveModerate (1-4 hours)LowCost-effective, water-soluble byproducts (with EDC), widely applicable.[9][10]Slower reaction times, potential for side reactions if HOBt is not used.[11] HOBt is potentially explosive in its anhydrous form.[9]
DCC / HOBt Carbodiimide / AdditiveModerate (1-4 hours)LowInexpensive and effective for solution-phase synthesis.[9]Dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove in solid-phase synthesis.[10]
BOP Phosphonium SaltFastHighVery effective, minimal racemization.[5]Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[5]
Reaction Mechanisms and Experimental Workflows

The fundamental principle of peptide coupling involves the activation of the carboxylic acid group of the N-protected amino acid (Boc-Gly-OH) to make it susceptible to nucleophilic attack by the free amino group of the growing peptide chain.

Peptide_Coupling_Mechanism BocGlyOH Boc-Gly-OH (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., OAt/OBt Ester) BocGlyOH->ActivatedEster Activation CouplingReagent Coupling Reagent CouplingReagent->ActivatedEster PeptideBond New Peptide Bond (Boc-Gly-Peptide-Resin) ActivatedEster->PeptideBond Nucleophilic Attack PeptideAmine Peptide-Resin (Free Amine) PeptideAmine->PeptideBond Byproduct Byproduct PeptideBond->Byproduct

General mechanism of peptide bond formation.

In Solid-Phase Peptide Synthesis (SPPS), the coupling of Boc-Gly-OH is one step in a larger cycle that is repeated for each amino acid in the desired sequence. The Boc strategy involves deprotection with a moderate acid, neutralization, and then coupling.

Boc_SPPS_Workflow Start Start: Peptide-Resin Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-Gly-OH + Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Next Cycle or Final Cleavage Wash3->End

Workflow for a single Boc-Gly-OH coupling cycle in SPPS.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase coupling of Boc-Gly-OH to a resin-bound peptide. Equivalents are based on the initial loading of the resin.

Materials and Reagents:
  • Peptide-resin with a free N-terminal amine

  • Boc-Gly-OH (3 equivalents)

  • Coupling Reagent (e.g., HATU, 3 equivalents)[3]

  • Base: N,N-Diisopropylethylamine (DIEA) (6 equivalents)[3]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade

  • Washing solutions

  • Reaction vessel for manual synthesis

  • Reagents for monitoring (e.g., Kaiser test kit)[12]

Protocol for HATU-Mediated Coupling:
  • Resin Preparation: Ensure the peptide-resin has undergone proper Boc-deprotection (e.g., with 25-50% TFA in DCM) and neutralization (e.g., with 5-10% DIEA in DCM) and has been washed thoroughly.[12]

  • Activation of Boc-Gly-OH: In a separate vessel, dissolve Boc-Gly-OH (3 eq.) and HATU (3 eq.) in a minimal volume of DMF.[3]

  • Addition of Base: Add DIEA (6 eq.) to the activated amino acid solution. The solution may change color.

  • Coupling Reaction: Immediately add the activated Boc-Gly-OH solution to the swelled peptide-resin in the reaction vessel.

  • Agitation: Agitate the mixture at room temperature. Reaction times are typically short for HATU, often ranging from 15 to 60 minutes.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. A negative Kaiser test (colorless or yellow beads) indicates the absence of free primary amines and thus a complete coupling.[12][13]

  • Washing: Once the reaction is complete, drain the reaction solution and thoroughly wash the peptide-resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Conclusion

The choice of coupling reagent for Boc-Gly-OH depends on the specific requirements of the synthesis. For rapid protocols, difficult sequences, or when minimizing side reactions is paramount, uronium/aminium reagents like HATU and COMU are superior choices, despite their higher cost.[2][8] For routine synthesis on a larger scale where cost is a significant factor, the classic EDC/HOBt combination remains a robust and viable option.[9][11] Ultimately, the optimal reagent is one that balances reaction efficiency, cost, and the chemical nature of the peptide being synthesized to achieve the desired product with the highest possible purity and yield.

References

The Strategic Role of Boc-Gly-OSu in Drug Discovery: A Comparative Guide to Glycine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug discovery and development, the precise assembly of molecular building blocks is paramount. For researchers and scientists engaged in the synthesis of peptide-based therapeutics, bioconjugates, and other complex molecules, the efficient incorporation of glycine residues is a frequent necessity. Boc-Gly-OSu, the N-hydroxysuccinimide ester of Boc-protected glycine, has long served as a valuable reagent for this purpose. This guide provides a comprehensive literature review of this compound's application in drug discovery, offering an objective comparison of its performance against alternative methods for glycine incorporation, supported by experimental data and detailed protocols.

This compound: A Pre-activated Workhorse for Amide Bond Formation

This compound is an activated form of Boc-glycine, designed for direct reaction with primary and secondary amines to form a stable amide bond. The N-hydroxysuccinimide (OSu) ester is a good leaving group, rendering the carbonyl carbon of the glycine highly susceptible to nucleophilic attack.[1] This pre-activation strategy offers the advantage of a clean and often efficient coupling reaction, minimizing the need for additional coupling reagents and potentially reducing side reactions.[1] Its application spans both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, making it a versatile tool in the medicinal chemist's arsenal.[1]

The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is a cornerstone of one of the two major strategies in SPPS. The Boc group is stable under a range of conditions but can be readily removed with moderately strong acids, such as trifluoroacetic acid (TFA).[][3] This chemical property allows for the sequential addition of amino acids to a growing peptide chain.[]

Performance Comparison of Glycine Incorporation Methods

The choice of method for incorporating glycine into a molecule is dictated by several factors, including the overall synthetic strategy (Boc vs. Fmoc chemistry), the scale of the synthesis, cost considerations, and the specific requirements of the target molecule. While this compound offers convenience, alternative in-situ activation methods are also widely employed. A quantitative comparison of these methods is crucial for informed decision-making.

Table 1: Quantitative Comparison of Glycine Coupling Methods

Method/ReagentProtection StrategyTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
This compound Boc85-95% (Solution-phase)[4]>95%Pre-activated, simple protocol, reduced side reactions from coupling agents.[1]Higher cost per residue, potential for hydrolysis of the active ester.
Boc-Gly-OH + HATU/HBTU Boc>95% (SPPS)[5]>98% (with HATU)[5]High coupling efficiency, fast reaction times, suitable for difficult couplings.[5]Requires additional reagents, potential for side reactions from coupling agent (e.g., guanidinylation).[1]
Boc-Gly-OH + EDC/NHS Boc80-90% (Solution-phase)[5]~95%Cost-effective, water-soluble byproducts (EDC).[1][6]Slower reaction times, potential for N-acylurea formation.[1]
Fmoc-Gly-OH + HATU/HBTU Fmoc>95% (SPPS)[5][7]>98% (with HATU)[5][7]Mild deprotection conditions, high efficiency, compatible with acid-sensitive moieties.[]Potential for aggregation in glycine-rich sequences.[7]

Note: Yields and purities are highly dependent on the specific substrate, reaction conditions, and purification methods employed. The values presented are representative ranges based on available literature.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. The following sections provide protocols for the key glycine incorporation methods discussed.

Protocol 1: Coupling of this compound (Solution-Phase)

This protocol describes the coupling of this compound to a primary amine in a solution-phase reaction.

Materials:

  • This compound

  • Amine-containing substrate

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the amine-containing substrate (1 equivalent) in DMF or DCM.

  • Add DIPEA or TEA (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.05-1.2 equivalents) in the same solvent.

  • Add the this compound solution dropwise to the amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: In-situ Activation and Coupling of Boc-Gly-OH with HATU (SPPS)

This protocol outlines the coupling of Boc-Gly-OH to a resin-bound peptide with a free N-terminus using HATU as the activating agent in a Boc-SPPS workflow.

Materials:

  • Peptide-resin with a free N-terminus

  • Boc-Gly-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes, drain, and then treat with fresh 25-50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM and then DMF.[8]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF. Wash the resin with DMF to prepare for coupling.[8]

  • Activation and Coupling: a. In a separate vial, dissolve Boc-Gly-OH (2-4 equivalents relative to resin substitution) and HATU (1.9-3.9 equivalents) in DMF. b. Add DIPEA (4-8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture at room temperature for 10-60 minutes.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.[9]

  • Washing: Once the reaction is complete, drain the coupling solution. Wash the resin with DMF (3-5 times), followed by DCM (3-5 times).

  • The resin is now ready for the next Boc deprotection and coupling cycle.

Protocol 3: In-situ Activation and Coupling of Boc-Gly-OH with EDC/NHS (Solution-Phase)

This protocol describes the coupling of Boc-Gly-OH to a primary amine in solution using EDC and NHS as activating agents.

Materials:

  • Boc-Gly-OH

  • Amine-containing substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1M MES, pH 4.5-5

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching solution (optional): 2-mercaptoethanol or hydroxylamine

Procedure:

  • Dissolve Boc-Gly-OH (1-1.5 equivalents) in the Reaction Buffer.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.[1]

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add the amine-containing substrate (1 equivalent), dissolved in Coupling Buffer, to the activated Boc-Gly-OH solution.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-20mM.

  • Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or preparative HPLC.

Visualizing Synthetic Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general workflows for the synthesis of this compound and its subsequent coupling, as well as the alternative in-situ activation methods.

Boc_Gly_OSu_Synthesis cluster_reactants Reactants Boc_Gly Boc-Gly-OH Reaction Reaction Mixture Boc_Gly->Reaction 1. Dissolve NHS N-hydroxysuccinimide NHS->Reaction 2. Add DCC DCC DCC->Reaction 3. Add Solvent Solvent (e.g., DCM) Solvent->Reaction Boc_Gly_OSu This compound DCU Dicyclohexylurea (precipitate) Filtration Filtration Reaction->Filtration Stir Filtration->Boc_Gly_OSu Filtrate Filtration->DCU Solid

Synthesis of this compound from Boc-Gly-OH.

Coupling_Workflow_Comparison cluster_BocGlyOSu Method 1: Pre-activated this compound cluster_InSitu Method 2: In-situ Activation BocGlyOSu This compound Coupling1 Direct Coupling BocGlyOSu->Coupling1 Amine1 Amine Substrate Amine1->Coupling1 Product1 Glycine-conjugated Product Coupling1->Product1 BocGlyOH Boc-Gly-OH Activation Activation BocGlyOH->Activation Activator Activating Agent (e.g., HATU, EDC/NHS) Activator->Activation Amine2 Amine Substrate Coupling2 Coupling Amine2->Coupling2 Activation->Coupling2 Activated Ester Product2 Glycine-conjugated Product Coupling2->Product2

Comparison of Glycine Coupling Workflows.

Signaling Pathways and Logical Relationships

The incorporation of glycine is often a critical step in the synthesis of peptides that mimic or inhibit components of signaling pathways. For instance, many enzyme inhibitors or receptor antagonists are peptide-based and their synthesis relies on the robust formation of amide bonds.

Signaling_Pathway_Inhibition cluster_Synthesis Synthetic Strategy cluster_Biological Biological System BocGlyOSu This compound PeptideSynthesis Peptide Synthesis (SPPS or Solution) BocGlyOSu->PeptideSynthesis Glycine Source Inhibitor Peptide-based Inhibitor PeptideSynthesis->Inhibitor Yields Receptor Cell Surface Receptor Inhibitor->Receptor Blocks Ligand Binding Signal Intracellular Signaling Cascade Receptor->Signal Activation Response Cellular Response (e.g., Proliferation, Inflammation) Signal->Response

Role of Synthetic Peptides in Signaling Pathway Modulation.

Conclusion

This compound remains a highly relevant and effective reagent for the incorporation of glycine in drug discovery. Its pre-activated nature simplifies reaction protocols and can lead to high-purity products. However, for reasons of cost-effectiveness or in cases requiring very high coupling efficiency for challenging substrates, in-situ activation methods using modern coupling reagents like HATU offer a powerful alternative. The choice between this compound and other methods should be made on a case-by-case basis, taking into account the specific synthetic challenge, scale, and economic constraints of the project. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to make an informed decision and optimize their synthetic strategies for the successful development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of Boc-Gly-OSu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling N-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester (Boc-Gly-OSu) must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management of this compound waste.

Immediate Safety and Disposal Plan

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management service.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Key Procedural Steps:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

  • Waste Collection: All solid waste, including residual this compound, empty containers, and contaminated items such as weigh boats and spatulas, must be collected in a dedicated, sealable, and clearly labeled hazardous waste container.[2] The container must be compatible with the chemical and marked with "Hazardous Waste" and the full chemical name, "N-(tert-Butoxycarbonyl)glycine N-hydroxysuccinimide ester".[2]

  • Spill Management: In the event of a spill, avoid generating dust.[2][3] Use dry clean-up methods by gently sweeping the solid material into a designated hazardous waste container.[2][3] It is important not to use water for cleaning up spills of the solid material.[2]

  • Storage of Waste: The sealed hazardous waste container should be stored in a designated, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents and water.[2][3]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][4]

Chemical and Physical Properties

A summary of the quantitative data for this compound is presented below. Note the variability in reported melting points, which may be due to different experimental conditions or product purities.

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₆
Molecular Weight272.25 g/mol [5], 272.3 g/mol [6]
Melting Point86 - 89 °C[1], 152 - 167 °C[6]
Purity≥95%[7], 98%[3], ≥97% (HPLC)[6]
AppearanceWhite to off-white powder[6]
Storage ConditionsStore in a cool, dry, well-ventilated place[1][3]

Experimental Protocol: Pre-treatment via Hydrolysis

In some instances, and only with the express permission of your institution's safety protocols, a pre-treatment step to deactivate the reactive N-hydroxysuccinimide (NHS) ester through hydrolysis may be considered.[2] The resulting product is still classified as chemical waste and must be disposed of as hazardous waste.[2]

Objective: To hydrolyze the reactive NHS ester of this compound to a less reactive carboxylic acid.

Methodology:

  • Preparation: All steps must be performed in a certified chemical fume hood while wearing appropriate PPE.

  • Dissolution: Dissolve the this compound waste in a suitable organic solvent in which it is soluble.

  • Hydrolysis: Slowly add the this compound solution to a beaker containing a stirred, basic aqueous solution (e.g., sodium bicarbonate or a dilute sodium hydroxide solution with a pH > 9).[2]

  • Monitoring: Continue stirring the solution and monitor the pH, maintaining it in the basic range for 1-2 hours to ensure complete hydrolysis.[2]

  • Neutralization: After hydrolysis is complete, neutralize the solution to a pH between 6 and 8 by adding an appropriate acid, such as dilute hydrochloric acid.[2]

  • Waste Collection: Collect the neutralized solution in a properly labeled hazardous waste container for disposal through your institution's EHS office.[2]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.

cluster_0 This compound Waste Management A Waste Generated B Is it a spill? A->B C Use Dry Clean-up Procedure B->C Yes D Collect in Labeled Hazardous Waste Container B->D No C->D E Institutional Pre-treatment Protocol Permitted? D->E F Perform Hydrolysis (see protocol) E->F Yes G Store in Designated Cool, Dry, Ventilated Area E->G No F->G H Contact EHS for Pickup G->H

Caption: this compound Disposal Decision Workflow.

cluster_1 Hydrolysis Protocol Workflow P1 Start: this compound Waste P2 Dissolve in Organic Solvent P1->P2 P3 Slowly add to Stirred Basic Solution (pH>9) P2->P3 P4 Monitor and Maintain Basic pH for 1-2 hours P3->P4 P5 Neutralize Solution (pH 6-8) P4->P5 P6 Collect in Labeled Hazardous Waste Container P5->P6 P7 End: Ready for EHS Pickup P6->P7

Caption: Hydrolysis Pre-treatment Experimental Workflow.

References

Essential Safety and Operational Guide for Handling Boc-Gly-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling N-tert-Butoxycarbonyl-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu). Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The primary risks include skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Minimum Required PPE:

PPE ItemSpecificationPurpose
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes.
Hand Protection Disposable nitrile gloves.Protects skin from incidental contact. For prolonged contact, consult the glove manufacturer's chemical resistance data.
Respiratory Protection Dust mask type N95 (US) or equivalent.Prevents inhalation of fine dust particles.[2]
Body Protection Laboratory coat.Protects skin and clothing from spills and contamination.

Note: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyData
Molecular Formula C₁₁H₁₆N₂O₆[2][4][5]
Molecular Weight 272.25 g/mol [2][4]
Appearance White to off-white powder/solid.[5]
Melting Point 152 - 167 °C[5]
Storage Temperature −20°C[2][4]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Avoid breathing dust.[1][6]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[1]

  • Use only in a well-ventilated area or under a chemical fume hood.[3]

  • Avoid dust formation during handling.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store at -20°C for long-term stability.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents and water.[1]

Spill Management and Disposal Plan

In the event of a spill and for routine disposal, follow these procedures to mitigate risks and ensure environmental compliance.

Spill Management:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Avoid Dust Generation: Do not use methods that will create dust clouds.

  • Dry Clean-up: Gently sweep the solid material into a designated hazardous waste container.[7] Do not use water to clean up spills of the solid material as it is moisture-sensitive.[7]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., as recommended by your institution's safety office) and dispose of cleaning materials as hazardous waste.

Disposal Plan: this compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect all solid waste, including empty containers and contaminated items (e.g., weigh boats, spatulas), in a dedicated, sealable, and clearly labeled hazardous waste container.[7] The container must be compatible with the chemical and labeled "Hazardous Waste" along with the full chemical name.[7]

  • Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[7]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7]

  • Deactivation (Optional): In some cases, intentional hydrolysis of the reactive NHS ester to a less reactive carboxylic acid may be performed as a pre-treatment step before collection. This should only be done if permitted by your institution's safety protocols and performed in a chemical fume hood.[7] The resulting solution is still considered chemical waste and must be disposed of as hazardous waste.[7]

Operational Workflow

The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal a Don Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - N95 Dust Mask b Work in a Ventilated Area (e.g., Fume Hood) a->b c Retrieve this compound from -20°C Storage b->c Proceed to Handling d Weigh and Dispense - Avoid generating dust - Use appropriate tools c->d e Tightly Seal Container and Return to Storage d->e f Collect Solid Waste in a Labeled Hazardous Waste Container e->f After Use g Store Waste Container in a Designated, Safe Area f->g h Contact EHS for Waste Pickup g->h

Caption: Workflow for Safe Handling of this compound.

References

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